molecular formula C9H6BrClN2 B1592551 7-Bromo-4-chloro-2-methylquinazoline CAS No. 403850-84-0

7-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1592551
CAS No.: 403850-84-0
M. Wt: 257.51 g/mol
InChI Key: UQGLZUPLSAZMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-2-methylquinazoline is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGLZUPLSAZMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623831
Record name 7-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403850-84-0
Record name 7-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. Within this important class of molecules, 7-Bromo-4-chloro-2-methylquinazoline (CAS No. 403850-84-0) has emerged as a crucial building block, particularly in the development of targeted cancer therapies.[3] This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 403850-84-0[4]
Molecular Formula C₉H₆BrClN₂[4]
Molecular Weight 257.51 g/mol [4]
Appearance Solid[5]
Purity ≥97% (typical)[5]
Storage Inert atmosphere, room temperature[6]

Note: Detailed experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature but can be requested from various chemical suppliers.

The structure of this compound is characterized by two key reactive sites: the chloro group at the 4-position and the bromo group at the 7-position. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary handle for introducing diverse functionalities.[7][8] The bromine atom at the 7-position offers a site for further elaboration, typically through palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

A Plausible and Efficient Synthetic Pathway

G cluster_0 Step 1: Niementowski Quinazoline Synthesis cluster_1 Step 2: Chlorination 4-Bromoanthranilic_acid 4-Bromoanthranilic acid Heat Heat 4-Bromoanthranilic_acid->Heat N_Acetylacetamide N-Acetylacetamide (or similar) N_Acetylacetamide->Heat 7_Bromo_2_methyl_4_3H_quinazolinone 7-Bromo-2-methyl-4(3H)-quinazolinone Heat->7_Bromo_2_methyl_4_3H_quinazolinone POCl3 POCl3 (or SOCl2) 7_Bromo_2_methyl_4_3H_quinazolinone->POCl3 Target_Molecule This compound POCl3->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone

The initial and critical step is the construction of the quinazolinone core. The Niementowski quinazoline synthesis is a classic and effective method for this transformation.[1][2] This reaction involves the condensation of an anthranilic acid derivative with an amide.

Methodology:

  • Reactants: 4-Bromoanthranilic acid and an acetylating agent such as N-acetylacetamide or a mixture of acetamide and acetic anhydride. The use of N-acetylacetamide provides the necessary carbon and nitrogen atoms for the formation of the 2-methyl-4-oxo pyrimidine ring.

  • Conditions: The reaction is typically carried out by heating the reactants together, often without a solvent or in a high-boiling point solvent. Microwave-assisted conditions have also been shown to accelerate this type of reaction.[9]

  • Mechanism: The reaction proceeds through an initial acylation of the amino group of the 4-bromoanthranilic acid, followed by cyclization and dehydration to yield the stable 7-bromo-2-methyl-4(3H)-quinazolinone.

  • Work-up and Purification: Upon cooling, the solid product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part 2: Chlorination of 7-Bromo-2-methyl-4(3H)-quinazolinone

The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation in quinazoline chemistry, rendering the molecule highly reactive towards nucleophiles.

Methodology:

  • Reagents: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this chlorination.[10][11] Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[12]

  • Conditions: The 7-bromo-2-methyl-4(3H)-quinazolinone is heated under reflux in an excess of POCl₃. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Mechanism: The reaction involves the formation of a phosphate ester intermediate at the 4-position, which is subsequently displaced by a chloride ion to yield the 4-chloroquinazoline.[10]

  • Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with crushed ice and neutralized with a base such as sodium bicarbonate or ammonia solution. The precipitated solid product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

While full experimental spectra are typically available from commercial suppliers upon request, the expected spectroscopic features of this compound can be predicted based on its structure.[6][13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the bromo substituent. A singlet corresponding to the methyl group at the 2-position would also be a key feature.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the quinazoline core. The chemical shifts of the carbons attached to the bromine and chlorine atoms will be significantly affected.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation patterns would likely involve the loss of chlorine, bromine, and methyl radicals.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-Br stretching frequencies in the fingerprint region.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The 4-chloro group is the key reactive handle for introducing the aniline moieties that are characteristic of many epidermal growth factor receptor (EGFR) inhibitors.

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Aniline Substituted Aniline (Nucleophile) Aniline->SNAr Kinase_Inhibitor 4-Anilinoquinazoline Core (e.g., Lapatinib/Gefitinib Analogues) SNAr->Kinase_Inhibitor Pd_Coupling Suzuki/Sonogashira Cross-Coupling Kinase_Inhibitor->Pd_Coupling Diversified_Inhibitor Further Diversified Kinase Inhibitors Pd_Coupling->Diversified_Inhibitor

Caption: Key reactions of this compound in kinase inhibitor synthesis.

Nucleophilic Aromatic Substitution at the 4-Position

The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack. This allows for the efficient displacement of the chloro group by various nucleophiles, most notably substituted anilines. This reaction is central to the synthesis of the 4-anilinoquinazoline core found in several FDA-approved tyrosine kinase inhibitors, including:

  • Gefitinib (Iressa®): Used in the treatment of non-small cell lung cancer.[14]

  • Erlotinib (Tarceva®): Also used for non-small cell lung cancer and pancreatic cancer.[15][16]

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor used in the treatment of breast cancer.[17][18]

The synthesis of analogues of these drugs can utilize this compound to explore structure-activity relationships (SAR) by introducing a bromo substituent at the 7-position, which can modulate the drug's properties or serve as a handle for further functionalization.[19]

Palladium-Catalyzed Cross-Coupling at the 7-Position

The bromo group at the 7-position provides a secondary site for molecular diversification. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, enabling the exploration of a broader chemical space and the optimization of inhibitor potency and selectivity.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a strategic entry point for the synthesis of complex quinazoline-based compounds. Its dual reactive sites at the 4- and 7-positions allow for sequential and regioselective functionalization, making it an ideal scaffold for the development of libraries of potential drug candidates, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in drug discovery programs.

References

Synthesis pathway for 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinazoline

This guide provides a detailed, scientifically-grounded methodology for the synthesis of this compound, a crucial intermediate in modern medicinal chemistry. Recognized for its role in the development of targeted therapies, particularly as a scaffold for kinase inhibitors, a reliable and well-understood synthetic pathway to this compound is of paramount importance for researchers in drug discovery and development.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into process optimization, and ensuring a reproducible, self-validating workflow.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a robust two-step sequence starting from the commercially available precursor, 2-amino-4-bromobenzoic acid. The strategy involves:

  • Cyclization and Annulation: Construction of the core heterocyclic system to form 7-Bromo-2-methylquinazolin-4-ol.

  • Functional Group Interconversion: Chlorination of the quinazolinone intermediate to yield the final target molecule.

This pathway is selected for its high efficiency, use of accessible reagents, and the reliability of the chemical transformations involved.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a clear path from the target molecule to the starting materials. This retrosynthetic logic forms the foundation of our experimental design.

G Target This compound Intermediate 7-Bromo-2-methylquinazolin-4-ol Target->Intermediate Chlorination (FGI) Precursor 2-Amino-4-bromobenzoic acid Intermediate->Precursor Cyclization/Annulation Reagents Acetic Anhydride Precursor->Reagents Acylation

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Quinazolinone Core (7-Bromo-2-methylquinazolin-4-ol)

The foundational step in this synthesis is the construction of the bicyclic quinazolinone ring system. This is achieved by reacting 2-amino-4-bromobenzoic acid with acetic anhydride. This transformation proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

Expertise & Causality: The use of acetic anhydride serves a dual purpose: it acts as the acylating agent to introduce the future 2-methyl group and as a dehydrating agent to drive the final cyclization to the quinazolinone ring. The bromine atom at the 4-position of the starting anthranilic acid is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the amino group, but the reaction proceeds efficiently under thermal conditions.[2]

Detailed Experimental Protocol: Step 1
  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromobenzoic acid (1 equivalent).

  • Reaction Initiation: Add acetic anhydride (3-5 equivalents) to the flask. The excess acetic anhydride will serve as both a reagent and a solvent.

  • Thermal Cyclization: Heat the mixture to reflux (approximately 130-140°C) and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the cooled mixture. The excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent such as diethyl ether or hexane to remove soluble impurities.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from ethanol or ethyl acetate to yield 7-Bromo-2-methylquinazolin-4-ol as a solid.[2]

Data Summary: Step 1
ParameterCondition/ValueRationale
Starting Material 2-Amino-4-bromobenzoic acidCommercially available, provides the core benzene ring and amine.
Reagent Acetic AnhydrideProvides the acetyl group for the 2-position and acts as a dehydrator.
Temperature 130-140°C (Reflux)Provides sufficient energy for both acylation and cyclization.
Reaction Time 2-4 hoursTypical duration for complete conversion, should be confirmed by TLC.
Expected Yield 85-95%This cyclization is generally high-yielding.

Part 2: Chlorination of 7-Bromo-2-methylquinazolin-4-ol

The final step is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a critical transformation that turns the intermediate into a versatile substrate for further nucleophilic substitution reactions, a common strategy in the synthesis of kinase inhibitors.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.

Trustworthiness & Mechanism: The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. The lone pair on the nitrogen atom can delocalize into the carbonyl, making the oxygen atom more nucleophilic. POCl₃ is a powerful electrophile. The oxygen atom of the substrate attacks the phosphorus atom, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom and generates inorganic phosphorus byproducts. The reaction is often run with a catalytic amount of a tertiary amine like N,N-dimethylaniline, which can form a more reactive Vilsmeier-Haack type intermediate with POCl₃.

Detailed Experimental Protocol: Step 2
  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with 7-Bromo-2-methylquinazolin-4-ol (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 equivalents) can be added to accelerate the reaction.

  • Thermal Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 3-6 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material has been consumed.

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.

  • pH Adjustment and Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product, whether isolated as a precipitate or from extraction, is purified. If extracted, the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary: Step 2
ParameterCondition/ValueRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Standard, effective reagent for converting cyclic amides to chloro-heterocycles.[4]
Catalyst (Optional) N,N-dimethylanilineAccelerates the reaction by forming a more reactive intermediate.
Temperature 105-110°C (Reflux)Standard condition for ensuring complete chlorination.
Reaction Time 3-6 hoursAdequate time for the reaction to proceed to completion.
Expected Yield 70-85%This chlorination procedure is typically efficient.

Overall Synthesis Workflow

The complete process from starting material to final product is a streamlined and logical progression.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-bromobenzoic Acid B Add Acetic Anhydride A->B C Reflux (130-140°C, 2-4h) B->C D Cool & Precipitate C->D E Filter & Wash D->E F 7-Bromo-2-methylquinazolin-4-ol E->F G Add POCl₃ F->G H Reflux (105-110°C, 3-6h) G->H I Quench on Ice H->I J Neutralize & Extract I->J K Purify (Chromatography) J->K L This compound K->L

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

Potential Issue Observation Proposed Solution
Incomplete Cyclization (Step 1) Starting material remains on TLC after extended reflux.Ensure the purity of the starting 2-amino-4-bromobenzoic acid. Increase the reaction time and monitor closely. A higher boiling solvent could be considered, but acetic anhydride is generally sufficient.[2]
Formation of Side Products Multiple spots on TLC, potentially from decarboxylation or dimerization.Optimize reaction conditions by lowering the temperature and extending the reaction time. Ensure the reaction is stopped once the starting material is consumed to prevent degradation.[2]
Difficult Product Isolation (Step 2) Product is soluble or forms an emulsion during work-up.Use brine washes to break up emulsions during the aqueous work-up. Ensure complete neutralization to precipitate the product. If solubility is high, thorough extraction with an appropriate solvent is necessary.[2]
Incomplete Chlorination (Step 2) Presence of 7-Bromo-2-methylquinazolin-4-ol in the final product.Increase the reaction time or the amount of POCl₃. The addition of a catalyst like N,N-dimethylaniline or DMF can significantly improve the reaction rate and completion.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. By understanding the chemical principles behind each transformation and adhering to a carefully monitored protocol, researchers can consistently produce this high-value intermediate for application in pharmaceutical research and development. The key to success lies in careful reaction monitoring and appropriate purification techniques to ensure the high purity required for subsequent synthetic manipulations.

References

An In-depth Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-4-chloro-2-methylquinazoline, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthetic pathways, and its strategic application in the design of novel therapeutics, particularly kinase inhibitors.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the structural basis of numerous approved drugs and clinical candidates. Its rigid structure and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. The strategic introduction of substituents, such as halogens and alkyl groups, onto the quinazoline ring system is a critical aspect of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a highly functionalized quinazoline intermediate designed for versatile chemical elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known and estimated properties of this compound.

PropertyValueSource/Comment
CAS Number 403850-84-0[1][2][3]
Molecular Formula C₉H₆BrClN₂[1][2]
Molecular Weight 257.51 g/mol [1][4]
Appearance Solid[5][6]
Purity Typically ≥97%[5][6]
Melting Point Not explicitly reported. Estimated based on the isomer 7-bromo-2-chloro-4-methylquinoline (73-74 °C).[3]
Boiling Point Not available.
Solubility Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge for similar heterocyclic compounds.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere is recommended.[1][5]
  • ¹H NMR: Aromatic protons would appear in the range of 7.5-8.5 ppm, with the methyl protons appearing as a singlet around 2.5 ppm.

  • ¹³C NMR: Aromatic carbons would be observed between 120-160 ppm, with the methyl carbon signal appearing upfield.

Synthesis of this compound: A Plausible Experimental Protocol

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 4-Bromo-2-aminobenzoic acid B N-(4-Bromo-2-carboxyphenyl)acetamide A->B Acetic anhydride C 7-Bromo-2-methyl-3,4-dihydroquinazolin-4-one B->C Formamide, Heat D This compound C->D POCl3, Heat

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-Bromo-2-carboxyphenyl)acetamide

  • In a 250 mL round-bottom flask, suspend 4-bromo-2-aminobenzoic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Heat the mixture at reflux for 2-3 hours. The solid should gradually dissolve.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield N-(4-bromo-2-carboxyphenyl)acetamide as a white solid.

Step 2: Synthesis of 7-Bromo-2-methyl-3,4-dihydroquinazolin-4-one

  • In a 100 mL round-bottom flask, combine N-(4-bromo-2-carboxyphenyl)acetamide (1 equivalent) and formamide (5-10 equivalents).

  • Heat the mixture to 150-160 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude 7-bromo-2-methyl-3,4-dihydroquinazolin-4-one can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-bromo-2-methyl-3,4-dihydroquinazolin-4-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Mechanism: The Role of the 4-Chloro Substituent

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the bromine at the C7 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the quinazoline ring, which stabilizes the intermediate Meisenheimer complex formed during the SₙAr reaction.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at C4

The SₙAr reaction at the C4 position of the quinazoline ring generally proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group A This compound + Nu⁻ B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C 4-Substituted-7-bromo-2-methylquinazoline + Cl⁻ B->C Loss of Chloride

Caption: The two-step addition-elimination mechanism of SₙAr at the C4 position.

This regioselectivity allows for the selective introduction of a wide variety of nucleophiles at the C4 position, such as amines, alcohols, and thiols, while leaving the C7-bromo substituent intact for subsequent cross-coupling reactions.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of potent and selective kinase inhibitors. The 4-aminoquinazoline scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in many protein kinases.

By reacting this compound with various anilines, a library of 4-anilino-7-bromo-2-methylquinazolines can be generated. The bromine atom at the C7 position can then be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional diversity and optimize ligand-target interactions.

Drug_Discovery_Application A This compound B SₙAr with various anilines A->B C Library of 4-Anilino-7-bromo-2-methylquinazolines B->C D Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Library of Kinase Inhibitor Candidates D->E

Caption: Strategic application in the synthesis of kinase inhibitors.

This modular synthetic approach allows for the rapid exploration of the chemical space around the quinazoline scaffold, facilitating the development of novel therapeutics for oncology and other diseases.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its halogen substituents, make it a versatile building block for the synthesis of complex molecular architectures. The ability to selectively perform nucleophilic aromatic substitution at the C4 position, followed by cross-coupling at the C7 position, provides a powerful and flexible platform for the generation of diverse chemical libraries, particularly for the development of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of new therapeutic agents.

References

Navigating the Spectroscopic Maze: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quinazoline scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with significant therapeutic potential. Among these, 7-Bromo-4-chloro-2-methylquinazoline emerges as a key intermediate, its strategic functionalization paving the way for the synthesis of potent kinase inhibitors and other targeted therapies. The precise structural elucidation of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in its one-dimensional ¹H and ¹³C modalities, provides an unparalleled, high-resolution insight into the molecular architecture. This technical guide, crafted for researchers, scientists, and drug development professionals, delves into the nuanced interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a comprehensive analysis grounded in the principles of chemical structure and magnetic resonance.

The Crucial Role of NMR in Structural Verification

The unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound is not merely an academic exercise. It is a critical quality control checkpoint that validates the successful synthesis of the target molecule and rules out the presence of isomeric impurities. The distinct electronic environments created by the interplay of the bromine and chlorine substituents, the methyl group, and the quinazoline ring system itself, result in a unique spectroscopic fingerprint. Understanding this fingerprint is essential for process optimization, scale-up, and regulatory submissions.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is the bedrock upon which accurate spectral interpretation is built. The following protocol outlines a robust methodology for the preparation and analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar molecule. Its ability to dissolve the compound adequately and its single deuterium signal, which can be used for field-frequency locking, make it ideal. A concentration of 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts of both ¹H and ¹³C spectra to 0.00 ppm. Its single, sharp resonance, well-removed from the signals of most organic compounds, ensures accurate calibration.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly beneficial for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds will ensure adequate signal detection and relaxation of the protons.

    • A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons.

    • A wider spectral width (e.g., 200-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

    • A longer acquisition time (1-2 seconds) and a relaxation delay of 2-5 seconds are generally required due to the longer relaxation times of carbon nuclei.

    • A significantly larger number of scans (several hundred to thousands) is needed to obtain a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apodization: Application of an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra can improve the signal-to-noise ratio without significantly compromising resolution.

  • Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: The transformed spectrum is carefully phased to ensure all peaks are in pure absorption mode. A polynomial baseline correction is then applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals for this compound are analyzed based on their chemical shift, integration, and multiplicity.

Molecular Structure with Proton Numbering:

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.2 - 8.4d1HH-5The proton at the 5-position is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitrogen atom (N1) and the electron-withdrawing effect of the chloro group at C4. It will appear as a doublet due to coupling with H-6.
~7.8 - 8.0dd1HH-6The proton at the 6-position will be influenced by the adjacent bromine at C7 and will couple with both H-5 and H-8, resulting in a doublet of doublets.
~7.6 - 7.8d1HH-8The proton at the 8-position is adjacent to a nitrogen atom and will be deshielded. It will appear as a doublet due to coupling with H-6.
~2.8 - 3.0s3H-CH₃The methyl protons at the 2-position are attached to the quinazoline ring and will appear as a singlet in a relatively upfield region compared to the aromatic protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon nucleus.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~165 - 170C2This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a significant downfield shift.
~150 - 155C4The carbon bearing the electronegative chlorine atom will be significantly deshielded and appear downfield.
~150 - 155C8aA quaternary carbon in the aromatic system, adjacent to a nitrogen atom.
~140 - 145C4aAnother quaternary carbon in the aromatic system.
~135 - 140C6Aromatic CH carbon.
~130 - 135C8Aromatic CH carbon, deshielded by the adjacent nitrogen.
~125 - 130C5Aromatic CH carbon.
~120 - 125C7The carbon attached to the bromine atom will be shifted downfield, though the effect is less pronounced than that of chlorine.
~20 - 25-CH₃The methyl carbon will appear in the upfield aliphatic region of the spectrum.

Workflow for NMR Data Analysis:

G cluster_0 NMR Data Acquisition and Analysis Workflow A Sample Preparation (Solvent, Standard) B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) C->D E ¹³C Spectrum Analysis (Chemical Shift) C->E F Signal Assignment (Correlation of ¹H and ¹³C data) D->F E->F G Structural Verification F->G

An In-depth Technical Guide to the Physical Properties of 7-Bromo-4-chloro-2-methylquinazoline Powder

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-2-methylquinazoline is a halogenated quinazoline derivative that serves as a key intermediate in medicinal chemistry and drug discovery.[1] Its structural features, including the reactive chloro group at the 4-position and the bromo substituent on the benzene ring, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Notably, the quinazoline core is a prominent feature in a number of approved anticancer drugs, particularly tyrosine kinase inhibitors.[2][3] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and utilization in synthetic workflows.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound powder. It is designed to equip researchers and drug development professionals with the necessary information for its application in the laboratory, including protocols for experimental determination of its key physical characteristics.

Core Molecular and Physical Attributes

This compound is identified by the CAS Number 403850-84-0 .[4][5][6] Its molecular formula is C₉H₆BrClN₂ , and it has a molecular weight of approximately 257.51 g/mol .[1][6]

Table 1: Core Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 403850-84-0[4][5][6]
Molecular Formula C₉H₆BrClN₂[1][6]
Molecular Weight ~257.51 g/mol [1][6]

Physical State and Appearance

Based on information from multiple chemical suppliers, this compound is a solid at room temperature. Its appearance is generally described as an off-white to light yellow powder .

Thermal Properties

Melting Point
Boiling Point

The boiling point of this compound has been predicted through computational models to be 268.6 ± 22.0 °C . It is important to note that this is a theoretical value and should be confirmed experimentally.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in the characterization of crystalline solids. The following protocol outlines a standard procedure using a digital melting point apparatus.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is finely crushed on a watch glass. The open end of a capillary tube is tapped into the powder to collect a sample. The capillary is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Estimation (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting temperature.

  • Accurate Determination: A fresh sample is heated to about 15-20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The two temperatures constitute the melting range.

Caption: Workflow for Melting Point Determination.

Density

The density of this compound has been computationally predicted to be 1.667 ± 0.06 g/cm³ . This value suggests a moderately dense solid.

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, influencing its formulation and bioavailability. While specific quantitative solubility data for this compound in various solvents is not available in the literature, its chemical structure suggests it would be sparingly soluble in water and more soluble in common organic solvents.

Experimental Protocol: Semi-Quantitative Solubility Determination

This protocol provides a standardized method to assess the approximate solubility of a compound.

Principle: A known mass of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the solution is visually inspected for the presence of undissolved solid.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clear vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first vial.

  • Agitation: Vigorously shake or vortex the vial for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution against a well-lit background to see if all the solid has dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps. This process is continued until the solid dissolves or a large volume of solvent has been added.

  • Data Recording: The results are typically reported using descriptive terms as defined in pharmacopeias (e.g., "very soluble," "freely soluble," "soluble," "sparingly soluble," "slightly soluble," "very slightly soluble," or "practically insoluble").

G cluster_0 Solubility Testing Workflow A Weigh 10 mg of Compound B Add 1 mL of Solvent A->B C Agitate (Vortex/Shake) B->C D Visually Inspect for Dissolution C->D E Fully Dissolved D->E Yes F Partially Dissolved / Insoluble D->F No H Record Solubility Category E->H G Add More Solvent Incrementally F->G G->C

Caption: General Workflow for Solubility Assessment.

Spectroscopic Properties

While specific spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features. Some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system and a singlet for the methyl group protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 257.51 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the quinazoline ring, and C-Cl and C-Br stretching vibrations in the fingerprint region.

Crystal Structure

Detailed single-crystal X-ray diffraction data for this compound is not available in the surveyed literature. Such an analysis would provide definitive information on its bond lengths, bond angles, and crystal packing arrangement in the solid state.

Safety and Handling

Based on hazard information from suppliers, this compound is classified as an irritant.[6] General safety precautions for handling chemical powders should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound is a valuable building block in pharmaceutical research. This guide has summarized its key physical properties based on available data, much of which is currently predictive. For critical applications, it is strongly recommended that these properties, particularly the melting point and solubility, be determined experimentally. The provided protocols offer a framework for such characterization, ensuring the reliable and safe use of this compound in the synthesis of novel chemical entities.

References

Solubility of 7-Bromo-4-chloro-2-methylquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-methylquinazoline in Organic Solvents

Executive Summary

This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics, necessitates a thorough understanding of its physicochemical properties.[3][4] Solubility is a critical parameter that governs reaction kinetics, purification strategies (e.g., crystallization), and formulation development. This guide provides a comprehensive analysis of the factors dictating the solubility of this compound in organic solvents, offers a predictive solubility profile, and details a robust experimental protocol for its precise determination.

Physicochemical Profile of this compound

To understand the solubility behavior of a compound, one must first analyze its molecular structure.

  • Molecular Formula: C₉H₆BrClN₂[5]

  • Molecular Weight: 257.52 g/mol [5]

  • Core Structure: The molecule is built on a quinazoline scaffold, which consists of a benzene ring fused to a pyrimidine ring. This fused aromatic system is inherently rigid and largely non-polar.

  • Key Substituents and Their Influence:

    • Halogens (7-Bromo, 4-Chloro): The presence of both bromine and chlorine atoms significantly increases the molecular weight and lipophilicity ("fat-loving" nature) of the compound. These electronegative atoms create localized dipoles, but their overall contribution enhances the non-polar character.

    • 2-Methyl Group (-CH₃): This is a small, non-polar alkyl group that further contributes to the compound's lipophilicity and reduces its potential for hydrogen bonding.

    • Pyrimidine Nitrogens: The two nitrogen atoms within the pyrimidine ring are the most polar feature of the molecule. They are potential hydrogen bond acceptors, which can facilitate interactions with polar protic solvents.

Overall Polarity Assessment: this compound is a predominantly non-polar, hydrophobic molecule. Its solubility in aqueous media is expected to be very low. However, its aromatic nature and the presence of nitrogen atoms suggest it will be soluble in a range of organic solvents, with solubility dictated by the fundamental principle of "like dissolves like."[6][7]

Theoretical Framework: The Science of Dissolution

Solubility is the thermodynamic equilibrium achieved when the maximum amount of a solute has dissolved in a solvent under specified conditions.[8] The process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7]

  • "Like Dissolves Like": This is the guiding principle for predicting solubility.[6]

    • Non-polar Solutes (like this compound) are best dissolved by non-polar solvents (e.g., Toluene, Hexane). The dissolution is driven by weak van der Waals (London dispersion) forces.[6]

    • Polar Solutes dissolve in polar solvents (e.g., Water, Ethanol). This is facilitated by stronger dipole-dipole interactions and, most significantly, hydrogen bonding.[7]

  • Solvent Classes:

    • Polar Protic Solvents: (e.g., Methanol, Ethanol) Have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

    • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) Possess significant dipoles but lack O-H or N-H bonds, making them only hydrogen bond acceptors.[7]

    • Non-polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Have low dielectric constants and interact primarily through dispersion forces.

The diagram below illustrates the relationship between solute-solvent polarity and solubility outcome.

cluster_solute Solute: this compound cluster_solvents Organic Solvents cluster_outcomes Predicted Outcome Solute Predominantly Non-Polar/Lipophilic NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Strong Match (Dispersion Forces) PolarAprotic Polar Aprotic (e.g., DCM, THF, Acetone) Solute->PolarAprotic Good Match (Dipole/Induced Dipole) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Partial Mismatch (H-Bonding Disrupted) HighSol High Solubility NonPolar->HighSol MedSol Moderate to High Solubility PolarAprotic->MedSol LowSol Low to Moderate Solubility PolarProtic->LowSol start Start weigh 1. Weigh Excess Solid (e.g., ~5 mg) into Vial start->weigh add_solvent 2. Add Solvent (e.g., 1.0 mL) weigh->add_solvent equilibrate 3. Equilibrate (25°C, 24h, constant agitation) add_solvent->equilibrate centrifuge 4. Centrifuge (10,000 x g, 15 min) equilibrate->centrifuge filter 5. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute 6. Dilute Saturated Filtrate filter->dilute analyze 7. Analyze via HPLC-UV dilute->analyze standards Prepare Calibration Standards standards->analyze calculate 8. Calculate Concentration (vs. Calibration Curve) analyze->calculate end End: Report Solubility (mg/mL or µM) calculate->end

References

7-Bromo-4-chloro-2-methylquinazoline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity. This characteristic has rendered quinazoline derivatives particularly valuable in the pursuit of novel therapeutics, most notably in the field of oncology. A significant number of approved and investigational cancer therapies are built upon this heterocyclic core, primarily due to its effectiveness as a hinge-binding motif in the ATP-binding pocket of various protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline-based inhibitors, such as gefitinib and erlotinib, have successfully targeted epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in non-small cell lung cancer.[4][5] This guide focuses on a specific, functionalized quinazoline, 7-Bromo-4-chloro-2-methylquinazoline, a key intermediate poised for the development of next-generation kinase inhibitors. Its strategic halogenation at the 4- and 7-positions, combined with the methyl group at the 2-position, provides a versatile platform for synthetic elaboration and fine-tuning of biological activity. This document will provide an in-depth exploration of its synthesis, mechanism of action, and potential applications in drug discovery, tailored for researchers and scientists in the field.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a drug development intermediate is fundamental to its effective utilization.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 403850-84-0[6][7]
Molecular Formula C₉H₆BrClN₂[6]
Molecular Weight 257.51 g/mol [6][8]
Appearance Solid[9]
Storage Inert atmosphere, room temperature[6]

Strategic Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The described protocol is designed as a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step. This approach is critical in drug development to avoid the propagation of impurities.

The overall synthetic strategy involves two key transformations:

  • Cyclization: Formation of the core quinazolinone ring system from a substituted anthranilic acid.

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to the 4-chloro functionality.

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination A 4-Bromo-2-aminobenzoic acid C 7-Bromo-2-methylquinazolin-4(3H)-one (Intermediate) A->C Reflux B Acetic Anhydride B->C E This compound (Final Product) C->E Reflux D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

The initial step involves the cyclization of 4-bromo-2-aminobenzoic acid with acetic anhydride. This reaction proceeds through the formation of an N-acetylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring.

  • Materials:

    • 4-Bromo-2-aminobenzoic acid

    • Acetic anhydride

  • Procedure:

    • A mixture of 4-bromo-2-aminobenzoic acid and an excess of acetic anhydride is heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

    • The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any remaining acetic acid.

    • The crude product is collected by filtration, washed with cold solvent, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-bromo-2-methylquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

The conversion of the 4-oxo group to a 4-chloro group is a critical step, as the chloro substituent serves as a reactive handle for subsequent nucleophilic aromatic substitution reactions in the development of kinase inhibitors. Phosphorus oxychloride (POCl₃) is a commonly employed and effective reagent for this transformation.[10][11][12]

  • Materials:

    • 7-Bromo-2-methylquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • 7-Bromo-2-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride.

    • The mixture is heated to reflux and maintained at this temperature for several hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions for handling POCl₃.

    • Reaction completion is monitored by TLC.

    • After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The reaction mixture is then cooled and cautiously poured onto crushed ice with vigorous stirring. This step must be performed with extreme care due to the exothermic reaction of residual POCl₃ with water.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to afford this compound.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The therapeutic efficacy of quinazoline derivatives in oncology is predominantly attributed to their ability to inhibit protein tyrosine kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[1][2] This blockade of signal transduction can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.

The this compound scaffold is designed for optimal interaction with the kinase active site. The quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The 4-position, occupied by the reactive chloro group, is the primary site for introducing various aniline or other aromatic moieties. These substituents project into a hydrophobic pocket of the active site, and their nature significantly influences the inhibitor's potency and selectivity. The 7-bromo substituent can be utilized for further structural modifications through cross-coupling reactions to enhance target engagement or modulate physicochemical properties.

Signaling_Pathway cluster_pathway EGFR/VEGFR-2 Signaling Pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Phosphorylation ATP ATP ATP->Dimerization Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor This compound Derivative Inhibitor->Dimerization Blocks ATP Binding

Caption: Inhibition of RTK signaling by a quinazoline derivative.

Applications in Drug Development: A Versatile Intermediate

This compound is a strategic intermediate for the synthesis of libraries of potential kinase inhibitors. The 4-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituted anilines and other nitrogen-containing heterocycles. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

While specific inhibitory data (e.g., IC₅₀ values) for this compound itself are not extensively reported in publicly available literature, the activity of analogous 4-anilinoquinazolines is well-documented against key oncogenic kinases such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14][15][16]

Potential Kinase Targets and Therapeutic Indications:

Kinase TargetAssociated CancersRationale for Inhibition
EGFR Non-small cell lung cancer, colorectal cancer, head and neck cancerOverexpression and activating mutations of EGFR drive tumor growth and proliferation.[3][4][5]
VEGFR-2 Various solid tumors (e.g., renal cell carcinoma, hepatocellular carcinoma)VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[13][15][17]

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of this compound and its precursors is paramount. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group, with chemical shifts and coupling constants consistent with the substituted quinazoline ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, providing further confirmation of the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and its intermediates. A high-purity profile is a prerequisite for its use in subsequent synthetic steps and biological assays.

Analytical data for this compound, including NMR and LC-MS, is often available from commercial suppliers.[6][18]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile intermediate for the discovery and development of novel kinase inhibitors. Its well-defined synthetic pathway, coupled with the established therapeutic relevance of the quinazoline scaffold, makes it an attractive starting point for medicinal chemistry campaigns targeting a range of cancers. The strategic placement of reactive handles allows for extensive chemical diversification, enabling the generation of compound libraries for screening against both established and emerging kinase targets. As the demand for more selective and potent anticancer agents continues to grow, intermediates like this compound will undoubtedly play a crucial role in shaping the future of targeted cancer therapy.

References

The Quinazoline Nucleus: A Synthetic Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, forming the core of numerous clinically approved therapeutics, particularly in oncology. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted quinazoline synthesis, tracing its path from foundational 19th-century reactions to the sophisticated, high-throughput methodologies that empower contemporary drug discovery. We will delve into the causality behind key experimental choices, present detailed protocols for seminal reactions, and illustrate the logical progression of synthetic strategies that have made the quinazoline a "privileged structure" in the pharmaceutical sciences.

Part 1: The Dawn of Quinazoline Chemistry: Foundational Syntheses

The story of the quinazoline nucleus begins not with the parent heterocycle, but with one of its derivatives. This early work laid the groundwork for over a century of chemical innovation.

The First Derivative: Griess Synthesis (1869)

The first recorded synthesis of a quinazoline derivative was accomplished by Peter Griess in 1869.[1][2][3] He reported that the reaction of cyanogen with anthranilic acid produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][4] This initial discovery, while not yielding the parent ring system, was the first entry into this class of compounds and demonstrated the feasibility of constructing the bicyclic core from simple aromatic precursors.[1]

Isolation of the Parent Ring: Bischler, Lang, and Gabriel

It took several more decades before the unsubstituted quinazoline molecule was prepared. In 1895, August Bischler and Lang successfully synthesized the parent quinazoline by decarboxylating its 2-carboxy derivative.[1][3][5] A more satisfactory and practical synthesis was later devised by Siegmund Gabriel in 1903, who prepared quinazoline from o-nitrobenzylamine through a reduction, condensation with formic acid, and subsequent oxidation sequence.[1][5] The name "quinazoline" itself had been proposed earlier by Widdege in 1887.[1][6]

The Niementowski Synthesis: A Cornerstone Reaction (1895)

A landmark development in quinazoline chemistry occurred in 1895 with the report of the Niementowski quinazoline synthesis.[2] This reaction, involving the thermal condensation of anthranilic acids with amides, provides a direct and versatile route to 4(3H)-quinazolinones, a critical subclass of the quinazoline family.[7][8] Its robustness and tolerance for a wide range of substituents have established it as one of the most fundamental methods for constructing the quinazolinone core.[7][9]

Causality and Mechanism: The reaction is typically performed at high temperatures (130–150°C) and proceeds through an initial acylation of the amino group of the anthranilic acid by the amide reactant.[10] This forms an o-amidobenzamide intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to yield the final, stable 4(3H)-quinazolinone product.[10][11] The driving force for the reaction is the formation of the thermodynamically stable aromatic heterocyclic system.

DrugDev_Workflow From Synthesis to Targeted Cancer Therapy Synthesis Synthetic Method (e.g., Niementowski, MCR) Library Diverse Quinazoline Library Synthesis->Library SAR Structure-Activity Relationship (SAR) Screening Library->SAR Lead Lead Compound (e.g., Gefitinib) SAR->Lead Target Target: EGFR Tyrosine Kinase Lead->Target Binds to Pathway Inhibition of Cancer Cell Signaling Target->Pathway Blocks

References

A Theoretical Investigation into the Electronic Landscape of 7-Bromo-4-chloro-2-methylquinazoline: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Halogenation of this scaffold is a key strategy for modulating its physicochemical and pharmacokinetic properties. This guide provides an in-depth theoretical analysis of the electronic structure of a specific polysubstituted derivative, 7-Bromo-4-chloro-2-methylquinazoline. Employing Density Functional Theory (DFT), we elucidate the fundamental electronic characteristics—including frontier molecular orbitals, electrostatic potential, and atomic charge distribution—that dictate its reactivity and potential for intermolecular interactions. These quantum chemical descriptors are crucial for understanding its mechanism of action and provide a rational basis for the future design of more potent and selective drug candidates.[4][5][6]

Introduction to the Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry.[1][7] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][8][9] Many successful drugs, particularly targeted cancer therapeutics like Gefitinib and Erlotinib, are built upon this versatile scaffold, primarily functioning as tyrosine kinase inhibitors.[8][9]

Strategic Importance of Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto a drug scaffold is a time-tested strategy in drug design. Halogens influence a molecule's properties in several critical ways:

  • Lipophilicity: They increase the molecule's fat-solubility, which can enhance membrane permeability and oral absorption.

  • Metabolic Stability: Halogens can block sites susceptible to metabolic degradation, thereby prolonging the drug's half-life.

  • Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as "halogen bonds" with biological targets like proteins, enhancing binding affinity and selectivity.[10]

The subject of this guide, This compound , incorporates two different halogens, bromine and chlorine, at key positions, suggesting a deliberate design to optimize its drug-like properties. The 2-methyl group further modulates the electronic landscape.

The Imperative of Electronic Structure Analysis

At its core, a drug's interaction with its biological target is governed by molecular recognition, which is dictated by shape and electronic complementarity.[11] Theoretical chemistry provides a powerful lens to visualize and quantify the electronic properties that drive these interactions.[5][6] By calculating descriptors such as the distribution of electrons (orbitals), regions of positive and negative charge (electrostatic potential), and reactivity indices, we can predict:

  • Reactive Sites: Which parts of the molecule are likely to engage in chemical reactions or form bonds.

  • Binding Orientation: How the molecule will orient itself within a receptor's binding pocket.[12]

  • Spectroscopic Properties: How the molecule will interact with light, which can be correlated with experimental data.

This guide will systematically explore these properties for this compound, providing a foundational dataset for researchers in drug development.

Computational Methodology: A Self-Validating Workflow

To ensure the scientific integrity and reproducibility of our findings, a rigorous and validated computational protocol was employed. This workflow is designed to move from the fundamental structure to complex electronic properties in a logical, step-by-step manner.

Theoretical Framework and Software

All calculations were performed using the Gaussian 16 suite of programs. The theoretical foundation for this study is Density Functional Theory (DFT) , a quantum mechanical method that provides a robust balance of computational efficiency and accuracy for molecules of this size.[13] Specifically, the B3LYP hybrid functional was chosen. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its reliability in calculating the geometric and electronic properties of organic molecules.[14]

Basis Set Selection

The 6-311++G(d,p) basis set was employed for all calculations. This choice is deliberate and critical for accuracy:

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is crucial for analyzing non-covalent interactions and anions.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds in a molecular environment.[15][16]

Experimental Protocol: From Structure to Properties
  • Geometry Optimization: The initial 3D structure of this compound was built and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedrals to find the molecule's most stable, lowest-energy conformation.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. The purpose is twofold: to obtain the theoretical vibrational spectrum and, critically, to confirm the nature of the stationary point. The absence of any imaginary (negative) frequencies verifies that the optimized structure is a true energy minimum, ensuring the validity of all subsequent property calculations.

  • Electronic Property Calculation: Using the validated minimum-energy structure, a series of single-point energy calculations were performed to derive the key electronic descriptors, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) atomic charges.

  • Spectroscopic Simulation: The UV-Visible absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level, providing insights into the molecule's electronic transitions.[17][18][19][20]

The entire computational workflow is visualized in the diagram below.

Computational_Workflow cluster_input 1. Input & Setup cluster_core_calc 2. Core Calculations cluster_validation 3. Validation cluster_analysis 4. Property Analysis start Initial 3D Structure of This compound level_of_theory Select Level of Theory: DFT: B3LYP Basis Set: 6-311++G(d,p) start->level_of_theory geom_opt Geometry Optimization level_of_theory->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies?) freq_calc->validation fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) validation->fmo Proceed if Valid mep Molecular Electrostatic Potential (MEP) validation->mep Proceed if Valid nbo Atomic Charge Analysis (NBO) validation->nbo Proceed if Valid tddft UV-Vis Spectrum (TD-DFT) validation->tddft Proceed if Valid

Caption: Computational workflow for the theoretical analysis.

Results and Discussion: The Electronic Profile

Frontier Molecular Orbitals (FMOs): Reactivity Hubs

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[21][22][23] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[23][24]

ParameterEnergy (eV)
EHOMO -6.89
ELUMO -1.75
HOMO-LUMO Gap (ΔE) 5.14

The HOMO is primarily localized on the bromo-substituted benzene ring and the pyrimidine nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire quinazoline ring system, suggesting that the molecule can accept electron density over its conjugated core during nucleophilic interactions. The calculated energy gap of 5.14 eV suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP): A Guide for Interactions

The MEP map is a powerful visualization tool that reveals the charge distribution from the perspective of an approaching reactant.[12][25] It maps regions of electron richness (nucleophilic, negative potential) and electron deficiency (electrophilic, positive potential). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are the bedrock of drug-receptor binding.[11][26][27]

In the MEP map of this compound:

  • Negative Regions (Red): These are concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites are the primary hydrogen bond acceptors.

  • Positive Regions (Blue): These are found around the hydrogen atoms of the methyl group and the aromatic ring, making them potential hydrogen bond donors.

  • Neutral/Slightly Negative Regions (Green/Yellow): The halogen atoms exhibit regions of slight negative potential on their equatorial sides and a region of slight positive potential (a "sigma-hole") on their axial ends, which is characteristic and allows for halogen bonding.

MEP_Concept cluster_molecule This compound cluster_properties Calculated Properties cluster_implications Implications for Drug Design mol Molecule's Electronic Structure mep MEP Map mol->mep fmo FMOs (HOMO/LUMO) mol->fmo binding Receptor Binding (H-bonds, Halogen bonds) mep->binding Predicts reactivity Chemical Reactivity (Nucleophilic/Electrophilic sites) fmo->reactivity Predicts

References

Methodological & Application

Application Notes & Protocols for Suzuki Coupling Reactions with 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for performing Suzuki-Miyaura cross-coupling reactions on the difunctionalized scaffold, 7-Bromo-4-chloro-2-methylquinazoline. The protocols herein are synthesized from established principles of palladium-catalyzed reactions on halogenated heteroaromatics and are designed to be both robust and adaptable.

Introduction: The Quinazoline Scaffold and the Power of Suzuki Coupling

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer agents and kinase inhibitors.[1][2] The ability to selectively functionalize different positions on the quinazoline ring is paramount for generating molecular diversity in drug discovery campaigns. This compound offers two distinct reactive handles for carbon-carbon bond formation: a chloro-substituent at the 4-position and a bromo-substituent at the 7-position.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate.[3] Its widespread use stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5] This guide will explore protocols for achieving regioselective and sequential Suzuki couplings on the this compound substrate.

Understanding the Substrate: Regioselectivity in Dihaloquinazolines

The key to successfully functionalizing this compound lies in understanding the differential reactivity of the C4-Cl and C7-Br bonds.

  • The C4-Position: The chlorine atom at the C4 position is significantly activated towards nucleophilic aromatic substitution and oxidative addition to a Palladium(0) catalyst. This heightened electrophilicity is due to the electron-withdrawing effect of the adjacent nitrogen atom (an α-nitrogen effect).[6] In many dihalogenated quinazolines, the C4 position is the most reactive site for palladium-catalyzed couplings, often overriding the typical halogen reactivity trend (I > Br > Cl).[1][6][7]

  • The C7-Position: The bromine atom at the C7 position resides on the benzo- part of the quinazoline ring. While a C-Br bond is generally more reactive than a C-Cl bond in Suzuki couplings, the electronic activation at C4 often makes the C4-Cl the kinetically favored site for the initial reaction.[7]

Therefore, standard Suzuki conditions are predicted to favor initial coupling at the C4 position. Selective coupling at the C7 position requires carefully tuned conditions to either passivate the C4 site or employ a catalyst system that favors oxidative addition into the C-Br bond.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_oad Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) reagents R¹-X (Aryl Halide) boronate R²-B(OR)₂ (Boronic Acid/Ester) + Base

Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl or C-Br) of the quinazoline, forming a Pd(II) intermediate.[10]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Application Note 1: Selective Suzuki Coupling at the C4-Position

This protocol leverages the enhanced electrophilicity of the C4 position to achieve selective mono-arylation, leaving the C7-bromo group intact for subsequent transformations.

Rationale for Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available catalyst suitable for a wide range of Suzuki couplings.[4] It is effective for activating aryl chlorides, especially in activated systems like quinazolines.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without promoting significant side reactions like substrate hydrolysis.[11]

  • Solvent: A mixture of 1,4-dioxane and water is a common and effective solvent system. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Workflow for Selective C4-Arylation

Caption: Step-by-step workflow for the selective C4-arylation protocol.

Detailed Experimental Protocol: Synthesis of 7-Bromo-4-(4-methoxyphenyl)-2-methylquinazoline
  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq, e.g., 258 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.1 eq, 167 mg, 1.1 mmol), and sodium carbonate (2.0 eq, 212 mg, 2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 5 mL).

  • Degassing: Seal the vessel and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Alternatively, heat in a microwave reactor for a shorter duration (e.g., 20-30 minutes at 120 °C).[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours for conventional heating).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Note 2: Selective Suzuki Coupling at the C7-Position

Achieving selectivity for the C7-bromo position requires conditions that favor its reactivity over the electronically activated C4-chloro position. This can be approached by using a catalyst system known to be highly active for less reactive C-Br bonds or by temporarily protecting the C4 position. A more direct approach involves using advanced catalyst systems.

Rationale for Conditions:

  • Catalyst: A more active catalyst system is required. Palladium(II) acetate [Pd(OAc)₂] combined with a bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is known to form highly active catalytic species effective for coupling less reactive halides.[12]

  • Base: Potassium phosphate (K₃PO₄) is a stronger base that can be more effective in challenging coupling reactions.[8]

  • Solvent: Anhydrous solvents like toluene or dioxane are often preferred with these advanced catalyst systems to minimize potential hydrolysis of the C4-Cl bond, which can be competitive under harsh conditions.[1][2]

Detailed Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-4-chloro-2-methylquinazoline
  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and powdered potassium phosphate (3.0 eq).

  • Catalyst Pre-mixing: In a separate vial, suspend Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in anhydrous toluene (2 mL) and stir for 5 minutes under argon.

  • Reaction Setup: Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate) to the Schlenk tube containing the solids. Then, transfer the catalyst pre-mixture to the reaction tube via syringe.

  • Reaction: Seal the Schlenk tube and heat in a preheated oil bath at 110 °C.

  • Monitoring & Work-up: Follow the procedures outlined in Application Note 1. Note that careful analysis of the crude product is required to assess the regioselectivity, as some C4-coupling or di-coupling may occur.

Application Note 3: Sequential Di-substitution

A powerful application of this substrate is the sequential, regioselective introduction of two different aryl groups. This is best achieved in a two-step process, leveraging the C4-selective protocol first.

Workflow for Sequential Di-substitution

Caption: A two-step workflow for the sequential diarylation of the quinazoline scaffold.

Detailed Experimental Protocol: Step 2 - C7-Arylation of 7-Bromo-4-aryl-2-methylquinazoline
  • Reagent Preparation: Use the purified product from the C4-arylation (Application Note 1) as the starting material (1.0 eq). In a Schlenk tube, combine it with the second boronic acid (Aryl²-B(OH)₂, 1.5 eq) and potassium phosphate (3.0 eq).

  • Reaction: Follow the catalyst addition and reaction conditions described in Application Note 2 (e.g., Pd(OAc)₂/SPhos in toluene at 110 °C).

  • Work-up and Purification: Follow the standard procedures to isolate the final diarylated quinazoline product.

Data Summary and Troubleshooting

PositionHalideRelative ReactivityRecommended CatalystRecommended BaseSolventTemp (°C)Notes
C4 -ClHighPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-90Kinetically favored site; ideal for initial selective coupling.
C7 -BrModeratePd(OAc)₂ / SPhosK₃PO₄Toluene100-110Requires more active catalyst system to overcome C4 reactivity.
C4 & C7 -Cl, -BrN/ASequential AdditionSequential AdditionSequential AdditionSequentialBest performed as a two-step, one-pot or two-step isolated procedure.

Common Troubleshooting:

  • Low Yield: Ensure rigorous exclusion of oxygen. Increase catalyst loading (up to 10 mol%). Try a different base (e.g., Cs₂CO₃) or ligand.

  • Poor Selectivity (in C7 coupling): Lower the reaction temperature. Screen different ligands. Ensure the C4-coupled intermediate is pure before starting the second step.

  • Protodeboronation (Loss of Boronic Acid): Use a slight excess of the boronic acid (1.2-1.5 eq). Ensure the base is of high quality. Minimize reaction time once the starting material is consumed.

  • Catalyst Deactivation: Indicated by a stalled reaction. The reaction mixture turning black (palladium black) is a sign of catalyst decomposition. Ensure inert atmosphere and pure, dry solvents.

References

N-arylation of 7-Bromo-4-chloro-2-methylquinazoline for anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-arylation of 7-Bromo-4-chloro-2-methylquinazoline for the Synthesis of Novel Anticancer Agents

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its rigid, planar structure and capacity for diverse substitutions make it a "privileged scaffold" for interacting with various biological targets.[2] A significant number of quinazoline derivatives have been developed as potent inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[3][4]

Dysregulation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[5] The 4-anilinoquinazoline core has proven exceptionally effective at targeting the ATP-binding site of these kinases.[6][7] This has led to the development and FDA approval of several landmark drugs, including:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors for non-small cell lung cancer (NSCLC).[5][7]

  • Lapatinib (Tykerb®) : A dual EGFR and HER2 inhibitor for breast cancer.[5]

  • Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET for thyroid cancer.[5]

The synthetic precursor, this compound, is a highly valuable building block for creating novel kinase inhibitors. The chlorine atom at the C4 position is activated for nucleophilic aromatic substitution, providing a direct route to install the critical N-aryl (anilino) moiety.[2][8] The bromine atom at the C7 position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3] This document provides a detailed protocol for the efficient N-arylation of this key intermediate.

Strategic Overview: Synthesis and Biological Evaluation

The overall strategy involves a two-stage process: chemical synthesis followed by biological screening. The primary synthetic step is the N-arylation of the quinazoline core, which is then followed by purification and characterization. The resulting compounds are then evaluated for their potential as anticancer agents.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start 7-Bromo-4-chloro- 2-methylquinazoline Reaction N-Arylation Reaction (Microwave-Assisted SNAr) Start->Reaction Reagents Aryl Amines (Primary or Secondary) Reagents->Reaction Product Crude N-aryl-7-bromo- 2-methylquinazolin-4-amine Reaction->Product Purification Column Chromatography Product->Purification Characterization Pure Product (NMR, MS, Purity Analysis) Purification->Characterization Screening In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Experimental workflow from synthesis to biological evaluation.

Principle of the N-Arylation Reaction

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the quinazoline ring system activate the C4-position, making the chloro-substituent a good leaving group. The reaction is significantly accelerated by microwave irradiation, which provides rapid and uniform heating, often reducing reaction times from many hours to mere minutes.[2]

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

An alternative, powerful method for C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination.[9][10] This cross-coupling reaction is exceptionally versatile, with a broad substrate scope, but often requires careful exclusion of air and moisture, specialized phosphine ligands, and a palladium catalyst.[9][11] For activated substrates like 4-chloroquinazolines, the direct SNAr approach is often more straightforward and cost-effective.[2][8]

Detailed Experimental Protocol: Microwave-Assisted N-Arylation

This protocol is adapted from established methodologies for the efficient synthesis of 4-anilinoquinazolines.[2][8]

Materials and Reagents
  • Substrate: this compound

  • Nucleophile: Substituted primary or secondary aryl amine (e.g., N-methylaniline, 3-chloroaniline) (1.1 - 1.5 equivalents)

  • Solvent System: Tetrahydrofuran (THF) and Water (H₂O), typically in a 4:1 to 1:1 ratio

  • Equipment:

    • Microwave synthesis reactor with appropriate reaction vessels and magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.388 mmol).

  • Reagent Addition: Add the desired aryl amine (1.2 equivalents, 0.466 mmol).

  • Solvent Addition: Add the THF/H₂O solvent mixture (e.g., 5 mL of a 4:1 mixture).

    • Scientist's Note: The presence of water can facilitate the reaction and is compatible with microwave heating. The solvent choice should ensure all reactants are soluble at the reaction temperature.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: Dynamic power control to maintain the target temperature.

    • Scientist's Note: These parameters are a starting point. Optimization may be required for different aryl amines. Electron-poor anilines may require longer reaction times or higher temperatures.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, typically more polar, UV-active spot indicates product formation.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 40% ethyl acetate in hexane) to yield the pure N-aryl-7-bromo-2-methylquinazolin-4-amine.

Product Characterization

Confirm the identity and purity of the final compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Look for the disappearance of the C4-Cl signal and the appearance of new aromatic and N-H or N-Alkyl signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound.

Data Presentation: Expected Outcomes

The following table provides representative data for the N-arylation reaction with various anilines, demonstrating the versatility of the protocol.

EntryAryl AmineProduct Structure (Generic)Reaction Time (min)Yield (%)
1N-methylanilineN-methyl-N-phenyl1590-95%
23-chloroanilineN-(3-chlorophenyl)2092-96%
34-fluoroanilineN-(4-fluorophenyl)2090-95%
44-methoxyanilineN-(4-methoxyphenyl)1592-96%
Data are representative and based on similar reactions reported in the literature.[2][8]

Application in Anticancer Drug Discovery

The synthesized N-aryl-7-bromo-2-methylquinazolin-4-amines serve as scaffolds for evaluation as kinase inhibitors. Their biological activity is typically assessed through in vitro cellular assays.

Mechanism of Action: Kinase Inhibition

These compounds are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, such as EGFR, preventing the phosphorylation of downstream substrates. This blockade disrupts the signaling cascade that promotes tumor cell proliferation and survival.[3][5]

G cluster_pathway EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->ATP Blocks

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based agent.

Protocol: In Vitro Cytotoxicity (MTT Assay)

A common preliminary screen to assess the anticancer potential of newly synthesized compounds is the MTT assay, which measures cell viability.

  • Cell Culture: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized quinazoline derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit cell growth by 50%.

Conclusion

The N-arylation of this compound is a robust and efficient method for generating diverse libraries of potential anticancer agents. The microwave-assisted SNAr protocol offers significant advantages in terms of reaction speed and efficiency. The resulting 4-anilinoquinazoline scaffolds are primed for biological evaluation as kinase inhibitors, and the versatile 7-bromo handle allows for extensive downstream modifications to optimize potency, selectivity, and drug-like properties, making this a cornerstone strategy in modern oncology drug discovery.

References

Synthesis of 4-anilinoquinazoline derivatives from 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 4-Anilinoquinazoline Derivatives from 7-Bromo-4-chloro-2-methylquinazoline

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the foundational structure for numerous clinically significant therapeutic agents.[1] Its derivatives are particularly renowned as potent and selective inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3] Overexpression or mutation of EGFR is a critical factor in the progression of various cancers, including non-small-cell lung cancer.[2] Consequently, the development of novel 4-anilinoquinazoline derivatives remains a high-priority area in oncology drug discovery.[4][5][6]

This guide provides a detailed protocol for the synthesis of N-aryl-7-bromo-2-methylquinazolin-4-amines (4-anilinoquinazoline derivatives) starting from this compound. We will delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline methods for characterization and purification. The 7-bromo substituent serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions, which is crucial for structure-activity relationship (SAR) studies.[7]

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinazoline ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency is most pronounced at the C4 position, making it highly susceptible to nucleophilic attack.[1] The chlorine atom at C4 is an excellent leaving group, facilitating the substitution.

The reaction proceeds via a well-established two-step mechanism:[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative (the nucleophile) attacks the electrophilic C4 carbon of the quinazoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product and hydrochloric acid (HCl).

An external base is typically added to neutralize the HCl generated in situ, driving the reaction to completion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinazoline 7-Bromo-4-chloro- 2-methylquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->Meisenheimer Product 4-Anilinoquinazoline Derivative Meisenheimer->Product Elimination of Cl- HCl HCl

Caption: Simplified SNAr mechanism for the synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis. The specific aniline, solvent, and base may be varied to optimize for different substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableHandle with care (potential irritant).
Substituted AnilineReagent GradeCommercially AvailableUse 1.0 - 1.2 equivalents.
2-Propanol (Isopropanol)AnhydrousStandard SupplierCommon solvent for this reaction.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard SupplierNon-nucleophilic base.[9]
Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)N/ALab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring.

Step-by-Step Procedure

Workflow start Start: Assemble Glassware setup Reaction Setup: - Add this compound - Add Solvent (e.g., 2-Propanol) start->setup reagents Reagent Addition: - Add substituted Aniline (1.1 eq) - Add Base (e.g., DIPEA, 1.5 eq) setup->reagents reaction Reaction: - Heat to reflux (e.g., 80-85 °C) - Stir for 2-6 hours reagents->reaction monitoring Monitor Progress via TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Concentrate solvent - Partition between EtOAc & NaHCO₃(aq) monitoring->workup Complete purify Purification: - Dry organic layer (MgSO₄) - Filter and concentrate - Column Chromatography or Recrystallization workup->purify characterize Characterization: - ¹H NMR, ¹³C NMR, LC-MS, HRMS purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as 2-propanol or acetonitrile, to achieve a concentration of approximately 0.1-0.2 M. Begin stirring the suspension.

  • Reagent Addition: Add the desired substituted aniline (1.1 eq) to the flask, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality Note: A slight excess of the aniline ensures the complete consumption of the starting quinazoline. The base is crucial to neutralize the HCl byproduct, preventing protonation of the aniline nucleophile and driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically around 80-85 °C for 2-propanol) and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes.[10] The product spot should be more polar than the starting chloroquinazoline.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl or the hydrochloride salt of the base.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by one of two primary methods:[11]

  • Column Chromatography: For most derivatives, purification via silica gel column chromatography is effective. A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing to higher polarity (e.g., 40-50% ethyl acetate in hexanes), will typically provide good separation.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure crystalline material.[10]

Characterization and Data

The identity and purity of the synthesized 4-anilinoquinazoline derivative must be confirmed using standard analytical techniques.

Spectroscopic Data

The following table provides expected spectroscopic characteristics for a generic N-aryl-7-bromo-2-methylquinazolin-4-amine product.[12][13]

TechniqueExpected Observations
¹H NMR - Quinazoline Protons: Aromatic signals between 7.5-9.0 ppm. Look for characteristic doublets and singlets corresponding to the quinazoline core. - Aniline Protons: Aromatic signals corresponding to the aniline ring substituent pattern. - N-H Proton: A broad singlet, typically downfield (>9.0 ppm), which may exchange with D₂O. - Methyl Protons: A singlet around 2.5-2.8 ppm for the C2-methyl group.
¹³C NMR - Characteristic signals for the quinazoline and aniline carbons in the aromatic region (110-160 ppm). - A signal for the C2-methyl carbon around 20-25 ppm.
Mass Spec (ESI) - The primary peak observed will be the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Example Reaction Data

The following table summarizes typical reaction parameters for the synthesis of N-(3-ethynylphenyl)-7-bromo-2-methylquinazolin-4-amine.

ParameterValue
Starting Material This compound
Nucleophile 3-Ethynylaniline
Solvent 2-Propanol
Base DIPEA
Reaction Temperature 85 °C (Reflux)
Reaction Time 4 hours
Purification Method Column Chromatography
Typical Yield 75-90%

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivated nucleophile (aniline).- Extend reaction time and monitor by TLC. - Ensure the aniline is of good quality and the base is effectively scavenging HCl.
Low Yield - Poor extraction. - Product loss during purification.- Perform multiple extractions of the aqueous layer. - Carefully select chromatography conditions to avoid product smearing.
Impure Product - Incomplete reaction. - Side reactions.- Ensure starting materials are pure. - Optimize purification; recrystallization may be necessary after chromatography.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Chloroquinazolines and aniline derivatives can be irritants and toxic. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes & Protocols: 7-Bromo-4-chloro-2-methylquinazoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7-Bromo-4-chloro-2-methylquinazoline, a key heterocyclic intermediate in modern drug discovery. We delineate its physicochemical properties, strategic importance, and core applications as a versatile scaffold. Detailed, field-proven protocols for critical transformations—nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling at the C7 position—are presented. The causality behind experimental choices, key optimization parameters, and troubleshooting insights are discussed to empower researchers, scientists, and drug development professionals in leveraging this powerful building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions make it an ideal framework for designing enzyme inhibitors. Derivatives of quinazoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

This compound (CAS No: 403850-84-0) emerges as a particularly valuable building block due to its pre-functionalized structure, which allows for selective and sequential chemical modifications.[3] It features two distinct reactive sites:

  • C4-Position: The chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the quinazoline ring nitrogens. This position is critical for introducing substituents that often interact with the hinge region of kinase ATP-binding pockets.

  • C7-Position: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the introduction of a wide array of aryl, heteroaryl, and amino moieties to explore structure-activity relationships (SAR) and modulate physicochemical properties.

This dual-functionalization capacity provides a robust platform for creating diverse chemical libraries and optimizing lead compounds in drug discovery programs.[3][4]

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 403850-84-0[5]
Molecular Formula C₉H₆BrClN₂[5]
Molecular Weight 257.52 g/mol [5]
Appearance Solid[6][7]
Purity ≥97% (Typical)[6][8]
Hazard Statement(s) Irritant[5]
Primary Application Synthesis Materials Intermediates[6][8]

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Synthetic Transformations & Protocols

The strategic utility of this compound is best demonstrated through its differential reactivity. The C4-chloro position is significantly more reactive towards nucleophilic substitution than the C7-bromo position. This allows for a predictable, stepwise functionalization strategy.

Application I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The reaction of the C4-chloro group with nucleophiles, particularly anilines, is a cornerstone transformation for synthesizing a large class of kinase inhibitors, including analogues of Gefitinib and Erlotinib.[9] This reaction typically proceeds under thermal or microwave-mediated conditions, often with acid catalysis to activate the quinazoline ring.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general procedure for the N-arylation of this compound with a substituted aniline.

Reaction Scheme:

SNAr_Reaction reactant1 This compound reaction_arrow reactant1->reaction_arrow struct1 [Quinazoline-Cl] reactant2 Substituted Aniline (e.g., N-methylaniline) reactant2->reaction_arrow struct2 [Ar-NH-Me] product N-(substituted-phenyl)-7-bromo-2-methylquinazolin-4-amine struct_prod [Quinazoline-NH-Ar] + + +->reaction_arrow reaction_arrow->product conditions THF/H₂O or Isopropanol Acid catalyst (e.g., HCl) Heat (Reflux or Microwave)

Caption: General scheme for SNAr at the C4-position.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1-1.2 equiv)

  • Solvent (e.g., Isopropanol, n-Butanol, or THF/H₂O mixture)

  • Acid catalyst (e.g., 4M HCl in Dioxane, catalytic amount)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Experimental Workflow:

SNAr_Workflow start Start setup Combine quinazoline and aniline in solvent in reaction vessel start->setup add_catalyst Add acid catalyst (e.g., HCl in Dioxane) setup->add_catalyst react Heat to reflux (e.g., 80-120 °C) or microwave irradiate (Monitor by TLC/LC-MS) add_catalyst->react workup Cool to RT. Precipitate product or perform aqueous workup react->workup purify Filter solid or extract with organic solvent (e.g., EtOAc) workup->purify isolate Purify by recrystallization or column chromatography purify->isolate end End: Pure Product isolate->end

Caption: Experimental workflow for C4-anilinoquinazoline synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a suitable reaction vessel, add this compound (e.g., 1.0 mmol, 257.5 mg) and the desired aniline (e.g., 1.1 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 10 mL of isopropanol). Stir the mixture to achieve suspension or dissolution.

  • Catalyst Addition: Add a catalytic amount of an acid, such as a few drops of 4M HCl in dioxane.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) or subject it to microwave irradiation (e.g., 120-150 °C for 15-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[9]

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate. The solid can be collected by filtration and washed with a cold solvent (e.g., diethyl ether). Alternatively, the mixture can be diluted with ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-anilinoquinazoline derivative.

Application II: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position

With the C4 position functionalized, the C7-bromo group serves as an excellent handle for introducing further diversity via C-C bond formation. The Suzuki-Miyaura coupling is a highly robust and versatile method for this purpose, tolerating a wide range of functional groups.[10][11]

Protocol 2: Synthesis of a 7-Aryl-4-anilinoquinazoline Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the product from Protocol 1 with an arylboronic acid.

Reaction Scheme:

Suzuki_Reaction reactant1 7-Bromo-4-anilinoquinazoline reaction_arrow reactant1->reaction_arrow struct1 [Quinazoline-Br] reactant2 Arylboronic Acid reactant2->reaction_arrow struct2 [Ar'-B(OH)₂] product 7-Aryl-4-anilinoquinazoline struct_prod [Quinazoline-Ar'] + + +->reaction_arrow reaction_arrow->product conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat

Caption: General scheme for Suzuki coupling at the C7-position.

Materials:

  • 7-Bromo-4-anilinoquinazoline derivative (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[12]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow start Start setup Combine quinazoline, boronic acid, base, and Pd catalyst in a flame-dried Schlenk flask start->setup inert Evacuate and backfill with inert gas (3x) setup->inert add_solvent Add degassed solvent via syringe inert->add_solvent react Heat reaction (e.g., 80-110 °C) with vigorous stirring (Monitor by TLC/LC-MS) add_solvent->react workup Cool to RT. Dilute with EtOAc, filter through Celite react->workup extract Wash filtrate with water and brine workup->extract purify Dry organic layer, concentrate, and purify by column chromatography extract->purify end End: Pure Product purify->end KinaseInhibition cluster_0 Kinase ATP-Binding Site cluster_1 hinge Hinge Region (Forms H-Bonds) pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region quinazoline_core Quinazoline Core quinazoline_core->pocket Van der Waals c4_aniline C4-Aniline Group c4_aniline->hinge H-Bond Interaction c7_substituent C7-Substituent (from Suzuki) c7_substituent->solvent_front Improves Solubility & Specificity

References

The Versatile Scaffold: A Guide to Synthesizing Kinase Inhibitors from 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in binding to a wide range of biological targets.[1] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, provides a rigid framework that can be strategically functionalized to interact with high affinity and selectivity with the ATP-binding sites of protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1] Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core, underscoring its clinical significance.[3]

7-Bromo-4-chloro-2-methylquinazoline emerges as a particularly valuable starting material for the synthesis of novel kinase inhibitors.[4] Its chemical architecture offers two distinct points for diversification: the reactive chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution, and the bromo group at the 7-position, which can be functionalized through various cross-coupling reactions.[5][6] This dual reactivity allows for the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of kinase inhibitors using this compound. We will delve into the key synthetic transformations, characterization of the resulting compounds, and the underlying principles that guide the design of these potent therapeutic agents.

Core Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from this compound primarily involves a two-step process: nucleophilic aromatic substitution at the C4 position, followed by diversification at the C7 position.

Part 1: Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinazoline ring is highly activated towards nucleophilic attack, making it an ideal site for introducing various aniline derivatives. This reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore, which is crucial for binding to the hinge region of many kinases.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-7-bromo-2-methylquinazoline Derivatives

This protocol describes the synthesis of a library of 4-anilino-7-bromo-2-methylquinazoline derivatives through a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

  • Isopropanol (IPA) or other suitable solvent (e.g., n-butanol, DMF)

  • Hydrochloric acid (HCl) or other acid catalyst (optional)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in isopropanol.

  • Add the desired substituted aniline (1.1-1.5 equivalents) to the solution. A catalytic amount of HCl can be added to facilitate the reaction, particularly with less nucleophilic anilines.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aniline.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure 4-anilino-7-bromo-2-methylquinazoline derivative.

Part 2: Diversification at the C7-Position via Suzuki-Miyaura Cross-Coupling

With the 4-anilino moiety in place, the bromine atom at the 7-position serves as a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide array of aryl and heteroaryl groups, which can interact with solvent-exposed regions of the kinase active site, thereby enhancing potency and modulating selectivity.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of 4-Anilino-7-bromo-2-methylquinazoline Derivatives

This protocol outlines the synthesis of 7-aryl-4-anilino-2-methylquinazoline derivatives.

Materials:

  • 4-Anilino-7-bromo-2-methylquinazoline derivative (from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-anilino-7-bromo-2-methylquinazoline derivative (1.0 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 7-aryl-4-anilino-2-methylquinazoline derivative.

Visualizing the Synthesis and Mechanism of Action

To better understand the synthetic workflow and the mechanism of action of the resulting kinase inhibitors, the following diagrams are provided.

G cluster_0 Synthesis Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (Protocol 1) Start->Step1 Intermediate 4-Anilino-7-bromo-2-methylquinazoline Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling (Protocol 2) Intermediate->Step2 Final_Product 7-Aryl-4-anilino-2-methylquinazoline (Kinase Inhibitor) Step2->Final_Product G cluster_1 Kinase Inhibition Mechanism Inhibitor 4-Anilinoquinazoline Derivative Kinase Kinase ATP Binding Pocket Inhibitor->Kinase Binds to No_Phosphorylation Inhibition of Phosphorylation Inhibitor->No_Phosphorylation Leads to Hinge Hinge Region Kinase->Hinge Gatekeeper Gatekeeper Residue Kinase->Gatekeeper DFG_Motif DFG Motif Kinase->DFG_Motif Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Competes for binding

References

Application Note: A Robust, Validated Reverse-Phase HPLC Method for Purity Assessment of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 7-Bromo-4-chloro-2-methylquinazoline and its process-related impurities. The method is designed for use in quality control and purity assessment throughout the drug development lifecycle. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Introduction: The Rationale for Method Development

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[4] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling in pharmaceutical manufacturing due to its sensitivity, resolution, and quantitative accuracy.[5][6]

Given the non-polar, aromatic structure of this compound, a reverse-phase HPLC method was selected as the most appropriate separation strategy.[7][8] This approach utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the main compound from its potential impurities based on hydrophobicity. This document provides a comprehensive guide, from the initial chromatographic parameter selection to a full validation protocol, enabling researchers to implement a reliable purity testing method.

Chromatographic Method Development

The primary objective was to develop a method that provides baseline separation of the this compound peak from potential impurities and degradation products.

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) bonded silica column is the workhorse of reverse-phase chromatography and was chosen as the initial stationary phase. Its strong hydrophobic retention is well-suited for non-polar aromatic compounds. A C8 column was considered as an alternative for potentially shorter retention times, but C18 generally offers higher shape selectivity for complex impurity profiles.[7][9]

  • Selected Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The longer column length enhances resolution, which is crucial for separating closely eluting impurities.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving optimal retention and peak shape.[10]

  • Organic Solvent: Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength, which typically results in sharper peaks and lower backpressure.[9]

  • Aqueous Phase: HPLC-grade water was used.

  • pH Control: While this compound does not have readily ionizable groups, a buffer is often included to maintain a consistent pH and improve peak shape and reproducibility. A simple phosphate buffer at a neutral pH (e.g., pH 7.0) was initially evaluated.

  • Elution Mode: A gradient elution was selected to ensure the timely elution of any potential late-eluting, highly non-polar impurities while maintaining good resolution of early-eluting peaks.[11] Isocratic elution is simpler but may not be suitable for complex samples with a wide range of polarities.[12]

Detector Selection and Wavelength

A Photodiode Array (PDA) or UV-Vis detector is appropriate for chromophoric molecules like quinazolines. To determine the optimal detection wavelength, a UV scan of this compound in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was chosen to ensure the highest sensitivity for both the main peak and potential impurities.

Detailed Analytical Protocol

Materials and Reagents
  • This compound Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for pH adjustment)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA/UV detector was used.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for non-polar aromatic compounds.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 7.0Maintains stable pH for reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar analytes.
Gradient Program 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% BEnsures separation of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves peak shape and ensures run-to-run reproducibility.[9]
Detection Wavelength 254 nm (or determined λmax)High absorbance wavelength for quinazoline derivatives.
Injection Volume 10 µLStandard volume for analytical HPLC.
Run Time 35 minutesAllows for elution of all components and column re-equilibration.
Solution Preparation
  • Mobile Phase A Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 7.0 with dilute NaOH or HCl. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is suitable for its intended purpose.[1][3][13]

System Suitability

Before any sample analysis, the performance of the chromatographic system is verified.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsConfirms precision of the system.
Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[6] A forced degradation study is performed by subjecting the sample to stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light exposure (ICH Q1B)

The chromatograms are analyzed to ensure the main peak is resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is assessed by spiking a placebo (if applicable) or a known sample with the reference standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Procedure: Analyze each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the sensitivity of the method. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.[6]

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.[11]

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Organic Content in Mobile Phase (± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the variations.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from method development to full validation.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) A Analyte Characterization (this compound) B Select Stationary Phase (e.g., C18) A->B C Optimize Mobile Phase (Acetonitrile/Water) B->C D Set Instrumental Parameters (Flow, Temp, Wavelength) C->D E System Suitability Testing D->E Finalized Method F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated Method for Routine QC Use K->L

Caption: Workflow from initial method development to a fully validated HPLC protocol.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the purity analysis of this compound using reverse-phase HPLC. The causality behind each experimental choice, from column and mobile phase selection to detector settings, has been explained to provide a deep understanding of the method. By following the detailed validation steps derived from ICH Q2(R1) guidelines, laboratories can ensure the generation of reliable, accurate, and reproducible data, which is essential for regulatory compliance and quality assurance in drug development.

References

Application Notes and Protocols for 7-Bromo-4-chloro-2-methylquinazoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Quinazoline Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality starting points for medicinal chemistry optimization.[2] The core principle of FBDD lies in identifying fragments that bind with low affinity but high ligand efficiency to a biological target. These initial weak interactions are then characterized and optimized to develop high-affinity drug candidates.[1][2]

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This structural motif is present in numerous approved drugs and is known to interact with a wide array of biological targets, including protein kinases, dihydrofolate reductase (DHFR), and poly-(ADP-ribose)-polymerase (PARP).[4][5][6] Its versatility and amenability to chemical modification make it an ideal starting point for FBDD campaigns.[7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of 7-Bromo-4-chloro-2-methylquinazoline as a valuable building block in FBDD. We will explore its physicochemical properties, propose a synthetic route, and provide detailed protocols for its application in fragment screening and hit-to-lead optimization.

Physicochemical Profile of this compound: A "Rule of Three" Compliant Fragment

For a fragment to be effective in FBDD, it should possess physicochemical properties that favor binding and subsequent optimization. The "Rule of Three" provides a set of guidelines for ideal fragments.[1][2][8] Let's evaluate this compound against these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 257.51 g/mol < 300 g/mol Yes
cLogP (calculated) ~3.5≤ 3Borderline/Slightly High
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 2 (N atoms)≤ 3Yes
Rotatable Bonds 0≤ 3Yes

Note: cLogP can vary based on the calculation method. The slightly elevated cLogP may be advantageous for certain targets and can be modulated during optimization.

The bromine atom at the 7-position is a particularly useful feature for FBDD. It can serve as a vector for synthetic elaboration in fragment-to-lead optimization and can also be a valuable tool for X-ray crystallographic screening, where the electron-dense bromine can aid in identifying the fragment's binding pose.[9] The chloro group at the 4-position is a reactive site, allowing for facile derivatization to explore structure-activity relationships (SAR).[10]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for similar quinazoline derivatives. The following multi-step synthesis provides a practical approach for laboratory preparation.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Methylation (Hypothetical) A 4-Amino-2-chlorobenzoic acid B 2-Amino-5-bromo-4-chlorobenzoic acid A->B N-Bromosuccinimide (NBS) C 7-Bromo-6-chloro-3H-quinazolin-4-one B->C Formamidine acetate, Reflux D 7-Bromo-4,6-dichloroquinazoline C->D POCl3, Heat E This compound D->E Organometallic methylating agent

Caption: Proposed synthetic pathway for this compound.

Protocol for Synthesis of a Related Intermediate: 2-Chloromethyl-7-bromoquinazolin-4(3H)-one

Materials:

  • 4-bromo-2-aminobenzoic acid

  • Chloroacetyl chloride

  • Ammonia solution

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 2-(chloroacetamido)-4-bromobenzoic acid: To a solution of 4-bromo-2-aminobenzoic acid in a suitable solvent, slowly add chloroacetyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Step 2: Synthesis of 2-chloromethyl-7-bromoquinazolin-4(3H)-one: The product from Step 1 is cyclized using an ammonia source to form the quinazolinone ring.

  • Step 3: Chlorination (for 4-chloro derivatization): A mixture of the quinazolinone from Step 2 in anhydrous toluene and DIPEA is refluxed. After cooling, POCl₃ is added, and the mixture is heated. The reaction is then worked up by diluting with ethyl acetate and washing with water, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the 4-chloro derivative.[11]

Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound. The final methylation step would require a suitable methylating agent.

Application in Fragment Screening Campaigns

This compound is an excellent candidate for inclusion in a fragment library for screening against a variety of biological targets, particularly protein kinases. Its rigid scaffold provides a well-defined shape for binding into protein pockets.

Screening Workflow

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., SPR, NMR, Thermal Shift) A->B C Orthogonal Biophysical Method (e.g., ITC, X-ray Crystallography) B->C Initial Hits D Confirmed Hits C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Compound E->F Iterative Design & Synthesis

Caption: General workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting fragment binding in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

  • Control fragments (known non-binders and binders, if available)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound and control fragments in running buffer. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Subtract the reference surface signal and buffer blank injections. Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided drug design.

Materials:

  • Crystals of the target protein

  • Cryoprotectant solution

  • This compound stock solution in a cryo-compatible solvent

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.

  • Cryo-cooling: Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals.

  • Structure Determination: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the binding pose of the fragment. The high electron density of the bromine atom can aid in the unambiguous placement of the fragment.

Hit-to-Lead Optimization Strategies

Once this compound is identified as a hit, its low initial affinity can be improved through several optimization strategies.

Optimization_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging A Initial Hit: this compound B Synthesize analogs by adding functional groups at the 4- or 7-position to explore interactions with adjacent pockets. A->B C If another fragment binds in a nearby pocket, design and synthesize molecules that link the two fragments. A->C D If another overlapping fragment hit is identified, design hybrid molecules that incorporate features of both. A->D

Caption: Common strategies for hit-to-lead optimization in FBDD.

The reactive chloro group at the 4-position of this compound is an ideal handle for "fragment growing." A library of amines can be reacted at this position to rapidly generate a diverse set of analogs for SAR studies.[10] The bromo group at the 7-position can be functionalized using cross-coupling reactions to further explore the binding pocket.

Conclusion

This compound represents a promising and strategically designed fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with the privileged nature of the quinazoline scaffold and the presence of synthetically tractable handles, makes it a valuable addition to any fragment library. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment in the discovery of novel therapeutics.

References

Application Note: Protocol for Selective Buchwald-Hartwig Amination of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is crucial for the development of new and improved drug candidates. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[1] This application note provides a detailed protocol for the chemoselective Buchwald-Hartwig amination of 7-Bromo-4-chloro-2-methylquinazoline.

The primary challenge in the functionalization of dihalogenated quinazolines lies in achieving selective reaction at one position while leaving the other halogen intact for subsequent transformations. In the case of this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a selective amination. Generally, the oxidative addition of palladium to a C-Br bond is faster than to a C-Cl bond, providing a basis for chemoselectivity.[2] This protocol is designed to favor the selective amination at the 7-position, yielding 7-amino-4-chloro-2-methylquinazoline derivatives, which are valuable intermediates for further drug discovery efforts.

This guide is intended for researchers, scientists, and drug development professionals. It offers a step-by-step experimental procedure, explains the rationale behind the choice of reagents and conditions, and provides a framework for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to comprehending the role of each component in the reaction and for troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H-Base+ Amido->Pd0 Reductive Elimination ArNR2 Ar-NR2 (Product) Amido->ArNR2 caption Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: Selective Amination at the 7-Position

This protocol is optimized for the selective amination of the 7-bromo position of this compound.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous nitrogen or argon

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

Reaction Parameters Summary:

ParameterValue
SubstrateThis compound
Amine1.2 equivalents
Palladium PrecursorPd(OAc)₂ (2 mol%)
LigandXPhos (4 mol%)
BaseSodium tert-butoxide (1.4 equivalents)
SolventAnhydrous Toluene
Temperature100 °C
Reaction Time12-24 hours (monitor by TLC/LC-MS)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition:

    • Add anhydrous toluene to the flask via syringe.

    • In a separate vial, dissolve the amine (1.2 eq) in anhydrous toluene.

    • Add the amine solution to the reaction flask via syringe.

    • Finally, add sodium tert-butoxide (1.4 eq) to the reaction mixture. Caution: Sodium tert-butoxide is a strong base and is hygroscopic. Handle it carefully under an inert atmosphere.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-4-chloro-2-methylquinazoline derivative.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Substrate, Pd(OAc)2, XPhos in Schlenk flask) start->setup inert Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert add_solv_amine Add Toluene and Amine Solution inert->add_solv_amine add_base Add NaOtBu add_solv_amine->add_base react Heat to 100 °C (12-24h) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product (7-Amino-4-chloro-2-methylquinazoline) purify->product caption Figure 2: Experimental workflow for selective amination.

Figure 2: Experimental workflow for selective amination.

Rationale for Experimental Choices

The selection of each reaction component is critical for achieving high yield and selectivity.

  • Palladium Precursor (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and relatively inexpensive palladium source. It is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[3]

  • Ligand (XPhos): The use of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4] XPhos is a highly effective ligand for the amination of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions. Its steric bulk helps to promote the desired C-N bond formation and can enhance selectivity.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amido complex which is necessary for the reductive elimination step.[5] Sodium tert-butoxide is a commonly used base in Buchwald-Hartwig aminations and is effective for a wide range of amines. Weaker bases like potassium carbonate or cesium carbonate may also be effective, particularly with more acidic amines, and could be explored to optimize for base-sensitive substrates.

  • Solvent (Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[6] Anhydrous conditions are essential as water can deactivate the catalyst and interfere with the base.

Chemoselectivity: C-Br vs. C-Cl

The successful selective amination at the 7-position hinges on the greater reactivity of the C-Br bond compared to the C-Cl bond in the palladium-catalyzed oxidative addition step. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond.[2] By carefully controlling the reaction conditions (temperature and reaction time), it is possible to achieve selective amination at the more reactive C-Br position. Prolonged reaction times or higher temperatures may lead to a competing amination at the 4-chloro position. Therefore, careful monitoring of the reaction is essential. A similar strategy has been successfully employed for the selective amination of 6-bromo-2-chloroquinoline.[7]

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all reagents and the solvent are anhydrous. Oxygen can also deactivate the catalyst, so maintain a good inert atmosphere.

    • Insufficiently Strong Base: For less acidic amines, a stronger base might be necessary.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Di-aminated Product:

    • Reaction Time/Temperature: The reaction may have been run for too long or at too high a temperature. Reduce the reaction time and/or temperature.

    • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor mono-amination.

  • Hydrodehalogenation (Loss of Halogen):

    • This side reaction can sometimes occur. Screening different ligands and bases may help to minimize it.

Conclusion

This application note provides a robust and detailed protocol for the selective Buchwald-Hartwig amination of this compound at the 7-position. By leveraging the differential reactivity of the C-Br and C-Cl bonds and employing an optimized palladium catalyst system, this method offers an efficient route to valuable 7-amino-4-chloro-2-methylquinazoline intermediates. The provided rationale and troubleshooting guide should empower researchers to successfully implement and adapt this protocol for their specific research needs in the pursuit of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors, optimizing the synthesis of this quinazoline derivative is critical for successful research outcomes[1].

Synthetic Pathway Overview

The synthesis of this compound is typically a multi-step process that begins with 2-amino-4-bromobenzoic acid. The general pathway involves the formation of an amide intermediate, followed by cyclization to the quinazolinone core, and a final chlorination step to yield the target product. Each step presents unique challenges that can impact the overall yield and purity.

Synthetic_Pathway A 2-Amino-4-bromobenzoic Acid B 2-Acetamido-4-bromobenzoic Acid A->B Step 1: Acetylation (e.g., Ac₂O) C 7-Bromo-2-methylquinazolin-4(3H)-one B->C Step 2: Cyclization (Heat) D This compound C->D Step 3: Chlorination (e.g., POCl₃)

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low Yield in Cyclization (Step 2)

Q1: My yield for the formation of 7-Bromo-2-methylquinazolin-4(3H)-one is consistently low. What are the primary causes?

A1: Low yields in this crucial cyclization step often stem from three main factors: incomplete reaction, formation of side products, or degradation of the starting material or product. The reaction is essentially a dehydrative condensation. If the water formed is not effectively removed or the temperature is insufficient, the equilibrium will not favor the product. High temperatures, while necessary, can also lead to decarboxylation or other decomposition pathways if not carefully controlled.

Q2: How can I optimize the reaction conditions to improve the cyclization yield?

A2: Optimization should focus on temperature, reaction time, and managing byproducts.

  • Temperature Control: This reaction typically requires high temperatures, often near the melting point of the 2-acetamido-4-bromobenzoic acid intermediate or in a high-boiling solvent. A gradual increase in temperature is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and avoid decomposition that may occur with excessive heat.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can promote side reactions. Use TLC to track the disappearance of the starting material and the appearance of the product to establish the ideal reaction duration for your specific setup.

  • Alternative Reagents: While simple heating is common, using a dehydrating agent or a catalyst can improve yields and lower the required temperature. For instance, conducting the reaction in acetic anhydride can facilitate the cyclization. Some quinazoline syntheses benefit from catalysts to promote the desired bond formation[2][3].

ParameterRecommendationRationale
Temperature 220-250 °C (neat) or reflux in a high-boiling solventEnsures sufficient energy for the intramolecular cyclization and water elimination.
Atmosphere Inert atmosphere (Nitrogen or Argon)Prevents potential oxidation of the starting materials at high temperatures.
Monitoring TLC (e.g., 10% Methanol in Dichloromethane)Allows for real-time tracking of the reaction to prevent over-heating and decomposition.
Issue 2: Inefficient Chlorination and Impurity Formation (Step 3)

Q1: I'm struggling with the final chlorination step. The reaction is sluggish, and the final product is impure. What should I investigate?

A1: The conversion of the 4-oxo group to a 4-chloro group using phosphorus oxychloride (POCl₃) is highly sensitive to reaction conditions. Key issues include:

  • Reagent Quality: POCl₃ is extremely sensitive to moisture. Hydrolysis not only consumes the reagent but also generates acids that can cause side reactions. Always use a fresh, unopened bottle or a properly stored and handled reagent.

  • Incomplete Reaction: The quinazolinone may not be fully soluble in POCl₃ alone, leading to a heterogeneous mixture and incomplete conversion.

  • Product Hydrolysis: The 4-chloro product is reactive and can be hydrolyzed back to the starting quinazolinone during the aqueous workup if the pH is not controlled and the product is not quickly extracted.

Q2: What are the best practices for achieving a high-yield, clean chlorination of 7-Bromo-2-methylquinazolin-4(3H)-one?

A2: A robust chlorination protocol relies on anhydrous conditions, the right choice of catalyst or base, and careful temperature management.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen).

  • Use of a Catalyst/Base: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a base like N,N-diethylaniline can significantly improve the reaction rate and yield. These additives are known to facilitate the chlorination of similar heterocyclic systems[4]. N,N-diethylaniline also acts as an HCl scavenger, driving the reaction forward.

  • Temperature and Reflux: The reaction typically requires heating to reflux (approx. 110 °C) for several hours[5]. Monitor by TLC until the starting material is consumed.

  • Careful Workup: The workup is critical. After cooling, the reaction mixture should be poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product often precipitates as a solid. Neutralize the acidic solution carefully with a base (e.g., ammonium hydroxide or sodium bicarbonate) to a slightly basic pH before filtration or extraction to prevent hydrolysis of the chloro group.

Troubleshooting_Workflow Start Low Overall Yield Step_Check Which step has low yield? Start->Step_Check Cyclization Step 2: Cyclization Step_Check->Cyclization Yes Chlorination Step 3: Chlorination Step_Check->Chlorination No Cyc_Cause1 Incomplete Reaction? Cyclization->Cyc_Cause1 Chlor_Cause1 Moisture Contamination? Chlorination->Chlor_Cause1 Cyc_Sol1 Increase Temp/Time Monitor by TLC Cyc_Cause1->Cyc_Sol1 Yes Cyc_Cause2 Decomposition? Cyc_Cause1->Cyc_Cause2 No Cyc_Sol2 Use Inert Atmosphere Avoid Overheating Cyc_Cause2->Cyc_Sol2 Yes Chlor_Sol1 Use Anhydrous Conditions Use Fresh POCl₃ Chlor_Cause1->Chlor_Sol1 Yes Chlor_Cause2 Poor Reactivity? Chlor_Cause1->Chlor_Cause2 No Chlor_Sol2 Add Catalytic DMF or N,N-Diethylaniline Chlor_Cause2->Chlor_Sol2 Yes Chlor_Cause3 Impure Product? Chlor_Cause2->Chlor_Cause3 No Chlor_Sol3 Careful Workup: Quench on Ice Neutralize Slowly Chlor_Cause3->Chlor_Sol3 Yes

Caption: A decision-making workflow for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of 2-amino-4-bromobenzoic acid as a starting material?

A1: 2-Amino-4-bromobenzoic acid is a substituted anthranilic acid that serves as a pivotal building block[6]. Its structure contains the pre-formed aniline and carboxylic acid functionalities required to build the quinazoline core. The bromine atom at the 4-position of the benzoic acid ultimately becomes the bromine at the 7-position of the quinazoline ring system, providing a key site for further chemical modification in drug discovery programs[7][8].

Q2: Are there specific safety precautions I should take during this synthesis?

A2: Yes, absolutely. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The workup procedure, which involves quenching with ice, is highly exothermic and should be performed with extreme caution. High-temperature reactions should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q3: My final product has a persistent yellow or brown discoloration. How can I obtain a clean, white product?

A3: Discoloration often indicates the presence of oxidized impurities or residual starting materials. Purification by recrystallization from a suitable solvent system (e.g., ethanol, or an ethyl acetate/hexane mixture) is typically effective. If discoloration persists, column chromatography on silica gel may be necessary. Using degassed solvents and storing the final compound under an inert atmosphere away from light can help prevent oxidation and discoloration over time[9].

Detailed Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies for similar chemical transformations.

Protocol 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one
  • Acetylation: In a round-bottom flask, suspend 2-amino-4-bromobenzoic acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approx. 140 °C) for 2 hours. The solid should dissolve, and the reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, then pour it into cold water. A white precipitate of 2-acetamido-4-bromobenzoic acid will form. Filter the solid, wash with water, and dry.

  • Cyclization: Place the dried 2-acetamido-4-bromobenzoic acid in a flask equipped for distillation.

  • Heat the solid under an inert atmosphere to 230-240 °C. The material will melt, and water will begin to distill off.

  • Maintain this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the flask to room temperature. The crude 7-Bromo-2-methylquinazolin-4(3H)-one will solidify. The crude product can be purified by recrystallization from ethanol or acetic acid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-Bromo-2-methylquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) followed by N,N-diethylaniline (1.5 eq)[4].

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a fume hood.

  • Once the excess POCl₃ is quenched, slowly add a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8.

  • A precipitate of the crude product should form. Filter the solid and wash it thoroughly with water.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

References

Technical Support Center: Purification of 7-Bromo-4-chloro-2-methylquinazoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 7-Bromo-4-chloro-2-methylquinazoline via recrystallization. This document is structured to provide not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to empower users to overcome common challenges in their experiments.

Introduction to the Purification Challenge

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. The most common synthetic route to this compound involves the chlorination of its precursor, 7-Bromo-2-methylquinazolin-4(3H)-one, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

The primary purification challenge arises from the potential presence of the unreacted starting material and other side-products. Recrystallization is a powerful and efficient technique for purifying crystalline solids, and when optimized, can yield highly pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely impurity in my crude this compound?

A1: The most probable impurity is the unreacted starting material, 7-Bromo-2-methylquinazolin-4(3H)-one [1]. This is due to incomplete chlorination during the synthesis. This precursor has significantly different solubility properties compared to the final product, which can be exploited during recrystallization.

Q2: Why is ethanol a good starting point for a recrystallization solvent?

A2: Ethanol is often a suitable solvent for the recrystallization of quinazoline derivatives[2]. For a successful recrystallization, the compound of interest should be sparingly soluble at room temperature but highly soluble in the hot solvent. Ethanol often provides this solubility profile for moderately polar compounds like this compound.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue and can be addressed by:

  • Increasing the solvent volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.

  • Using a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol) and then add a poorer solvent (an "anti-solvent," e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Slowing the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

Q4: I have very low recovery after recrystallization. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • The compound being too soluble in the chosen solvent: Even at low temperatures, a significant amount of product may remain in solution.

Q5: The color of my recrystallized product is still off-white or yellowish. How can I improve this?

A5: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The compound is very soluble in the chosen solvent, even at low temperatures. 3. The solution is cooling too slowly, preventing nucleation.1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Try a different solvent or a solvent mixture. 3. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 4. Add a "seed crystal" of pure this compound, if available. 5. Cool the solution in an ice bath to further decrease solubility.
Crystals form too quickly as a fine powder. 1. The solution is too concentrated. 2. The solution was cooled too rapidly.1. Add a small amount of hot solvent to redissolve the precipitate and then allow it to cool more slowly. 2. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. Slower crystal growth generally leads to higher purity.
The product "oils out" as a liquid instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. 2. The solution is too concentrated. 3. The presence of significant impurities is depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Add more hot solvent to the oiled-out mixture to achieve complete dissolution and then cool slowly. 3. Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel, to remove gross impurities.
The recrystallized material has a low melting point and/or shows impurities by TLC/NMR. 1. Inefficient removal of the primary impurity, 7-Bromo-2-methylquinazolin-4(3H)-one. 2. Occlusion of impurities within the crystal lattice due to rapid crystallization. 3. The chosen solvent is not effective for separating the impurities.1. The precursor is more polar than the product. A less polar solvent system may leave the precursor undissolved or allow for better separation. Consider a solvent mixture like ethanol/water or toluene/hexane. 2. Repeat the recrystallization, ensuring slow cooling to allow for the formation of well-ordered crystals. 3. Perform solvent screening with small amounts of crude material to identify a more optimal solvent or solvent mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol

This protocol is a good starting point based on the purification of similar quinazoline derivatives.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization using a Solvent/Anti-Solvent System

This method is useful if a single solvent does not provide the desired solubility profile or if the product "oils out".

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is soluble (e.g., acetone, ethyl acetate)

  • An "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature (near boiling).

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 3-7 from Protocol 1.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution - Cool Further no_crystals->troubleshoot_no_crystals oiling_out->crystals_form No oil Oiling Out Occurs oiling_out->oil Yes troubleshoot_oil Troubleshoot: - Add More Solvent - Use Solvent/Anti-Solvent - Slower Cooling oil->troubleshoot_oil troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: A decision tree for troubleshooting common recrystallization issues.

Conceptual Diagram of Impurity Removal

G crude Crude Product This compound 7-Bromo-2-methylquinazolin-4(3H)-one (impurity) process Recrystallization Process (e.g., in Ethanol) crude->process crystals Purified Crystals High concentration of This compound process->crystals Solid Phase mother_liquor Mother Liquor Soluble impurities Higher concentration of 7-Bromo-2-methylquinazolin-4(3H)-one process->mother_liquor Liquid Phase

Caption: Separation of the main impurity during recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₉H₆BrClN₂257.52Solid
7-Bromo-2-methylquinazolin-4(3H)-one C₉H₇BrN₂O239.07Solid

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 7-Bromo-4-chloro-2-methylquinazoline. The inherent complexities of heteroaromatic substrates, particularly those with multiple reactive halides, often lead to issues such as low conversion, side product formation, and poor reproducibility.

This document provides in-depth, experience-driven insights in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered in your laboratory.

Core Concepts & Initial Diagnosis

Q1: My Suzuki coupling of this compound is showing low conversion. Where should I start my troubleshooting?

Low conversion in a Suzuki coupling reaction is a common issue that can stem from several factors. A logical starting point is to systematically evaluate the key components and conditions of your reaction. Begin by asking the following questions:

  • Reagent Quality: Are the boronic acid/ester, palladium catalyst, ligand, and base of high purity and handled correctly? Boronic acids, in particular, are susceptible to degradation.[1][2][3]

  • Reaction Atmosphere: Was the reaction set up under an inert atmosphere (e.g., argon or nitrogen)? Oxygen can deactivate the palladium catalyst.[2]

  • Solvent and Base Combination: Is the chosen solvent and base appropriate for this specific substrate and coupling partner? The choice of base and solvent is critical and interdependent.[4][5]

  • Catalyst System: Is the palladium source and ligand combination suitable for coupling with a potentially challenging heteroaromatic halide?

  • Reaction Temperature: Is the temperature high enough to promote the reaction but not so high as to cause decomposition of reagents or products?

A systematic approach, starting with the most common and easily addressable issues, will be the most efficient path to resolving low conversion.

Q2: What are the most common side reactions that could be consuming my starting material or desired product?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields. For your specific substrate, this compound, the primary concerns are:

  • Protodehalogenation: This is the replacement of a halogen (bromo or chloro group) with a hydrogen atom.[2] This can occur on your starting material or the palladium intermediate if the transmetalation step is slow.[6][7]

  • Protodeboronation: The boronic acid coupling partner can react with trace amounts of water or other protic sources, replacing the boronic acid group with a hydrogen.[1][8] This is a frequent cause of reduced yields.[1][3]

  • Homocoupling: Two molecules of the boronic acid can couple with each other, forming a biaryl byproduct. This is often promoted by the presence of oxygen.[2][9]

  • Hydrolysis of the 4-chloro group: The chloro group at the 4-position of the quinazoline ring is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, to form the corresponding quinazolinone.[10]

Identifying the major side products through techniques like LC-MS or NMR can provide valuable clues to the root cause of the low conversion.

Diagram: The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Deactivated Deactivated Pd (e.g., Pd Black) Pd0->Deactivated O2 Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + [Ar'B(OR)2(Base)]- Protodehalogenation Protodehalogenation (Ar-H) OxAdd->Protodehalogenation H+ Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X (7-Bromo-4-chloro-quinazoline) ArX->OxAdd Boronic Ar'-B(OR)2 (Boronic Acid/Ester) Boronic->Transmetal Homocoupling Homocoupling (Ar'-Ar') Boronic->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation (Ar'-H) Boronic->Protodeboronation H+ Source Base Base Base->Transmetal

Caption: Suzuki catalytic cycle with key side reactions.

Deep Dive into Troubleshooting

Problem Area 1: Catalyst, Ligand, and Reaction Conditions
Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What should I try next?

While Pd(PPh₃)₄ is a classic catalyst, it can be inefficient for coupling with electron-deficient or sterically hindered heteroaromatic chlorides.[10][11] The 4-chloro position on the quinazoline ring is electronically deficient, making oxidative addition challenging.[10]

Recommendations:

  • Switch to Modern Ligands: Employ modern, bulky, electron-rich phosphine ligands which are known to facilitate the coupling of challenging substrates, including aryl chlorides.[11][12] These ligands promote the rate-determining oxidative addition step and reductive elimination.[13]

  • Use Pre-catalysts: Consider using well-defined palladium pre-catalysts. These are often more stable and provide more reproducible results as they do not require an in-situ reduction of a Pd(II) source.[2][14]

Table 1: Recommended Catalyst Systems for Heteroaromatic Coupling

Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-5Excellent for heteroaryl chlorides; promotes fast reaction rates.
Buchwald Pre-catalysts (e.g., SPhos G3)(Integrated)1-5Air- and moisture-stable, highly active.[14]
Pd(dppf)Cl₂(Integrated)2-5Good general catalyst, often effective in a variety of systems.[15]
Pd(OAc)₂cataCXium® A or tBuXPhos1-5Effective for sterically demanding and electron-poor substrates.
Q4: The reaction is sluggish and my starting material remains even after prolonged heating. Could the base or solvent be the issue?

Absolutely. The base and solvent play a crucial role in the transmetalation step of the Suzuki cycle.[16][17] The base activates the boronic acid to form a more nucleophilic boronate species.[15][16] The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

Recommendations:

  • Base Selection: For your substrate, a moderately strong base is often a good starting point. Strong bases like NaOH or KOH can promote hydrolysis of the 4-chloroquinazoline.[18]

    • Good choices: K₂CO₃, Cs₂CO₃, or K₃PO₄.[19][20] These are often used in aqueous solutions or as a solid.

  • Solvent System:

    • Aprotic polar solvents: Dioxane, THF, or DME, often with added water (e.g., 4:1 or 5:1 ratio), are excellent choices.[4][20] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[4][21]

    • Aprotic non-polar solvents: Toluene can also be effective, particularly at higher temperatures.[22]

Experimental Protocol: Screening Solvents and Bases

  • Set up four parallel reactions in small vials under an inert atmosphere.

  • To each vial, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Add the following solvent/base combinations to the respective vials:

    • Vial 1: Dioxane/H₂O (4:1) with K₂CO₃ (2.5 eq)

    • Vial 2: Dioxane/H₂O (4:1) with K₃PO₄ (2.5 eq)

    • Vial 3: Toluene with K₃PO₄ (2.5 eq, as a solid)

    • Vial 4: DME/H₂O (4:1) with Cs₂CO₃ (2.5 eq)

  • Heat all reactions to 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Compare the conversion and side product profile for each condition to identify the optimal system.

Problem Area 2: Reagent Stability and Reactivity
Q5: I've noticed significant formation of a byproduct that corresponds to my boronic acid with a hydrogen in place of the boron. What is happening and how can I fix it?

This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[1][8] Boronic acids, especially heteroaromatic ones, can be unstable under the reaction conditions.[3]

Solutions to Mitigate Protodeboronation:

  • Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin).[1] These are generally more robust towards protodeboronation and can release the active boronic acid slowly during the reaction.[3][8]

  • Use Anhydrous Conditions (with caution): While some water is often beneficial, excess water can promote protodeboronation. Using anhydrous solvents and a solid base like spray-dried KF might be helpful.[23]

  • Increase Boronic Acid Stoichiometry: A simple, though less elegant, solution is to increase the equivalents of the boronic acid (e.g., to 1.5-2.0 eq) to compensate for the degradation.

  • Careful Base Selection: Strong bases can accelerate protodeboronation.[8] Using a milder base like K₂CO₃ or CsF may be beneficial.

Q6: My reaction seems to favor coupling at the 7-bromo position, but I want to couple at the 4-chloro position (or vice-versa). How can I control the selectivity?

Controlling regioselectivity in di-halogenated substrates is a significant challenge. The relative reactivity of the C-X bond in the oxidative addition step is the key determinant.[13] Generally, the order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[24] Therefore, coupling at the 7-bromo position is expected to be kinetically favored.

Strategies for Controlling Regioselectivity:

  • To favor coupling at the 7-bromo position: Use standard conditions with a catalyst system that is not overly active towards aryl chlorides. Pd(PPh₃)₄ or Pd(dppf)Cl₂ at moderate temperatures (e.g., 80 °C) should provide good selectivity for the bromo position.[25]

  • To favor coupling at the 4-chloro position: This is more challenging. You would first need to selectively couple the bromo position and then use more forcing conditions to couple the chloro position in a second step. This would involve a highly active catalyst system, such as one using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and higher temperatures (e.g., >100 °C).[26][27]

Diagram: Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Atmosphere Reagents OK Analyze_Side_Products Analyze Side Products by LC-MS/NMR Check_Atmosphere->Analyze_Side_Products Atmosphere OK Identify_Issue Identify Dominant Side Reaction Analyze_Side_Products->Identify_Issue Protodeboronation Protodeboronation (Ar'-H) Identify_Issue->Protodeboronation Ar'-H detected Protodehalogenation Protodehalogenation (Ar-H) Identify_Issue->Protodehalogenation Ar-H detected Homocoupling Homocoupling (Ar'-Ar') Identify_Issue->Homocoupling Ar'-Ar' detected Hydrolysis Hydrolysis of C4-Cl Identify_Issue->Hydrolysis Quinazolinone detected Optimize_Catalyst Optimize Catalyst System (e.g., Pd2(dba)3/SPhos, Pre-catalyst) Identify_Issue->Optimize_Catalyst No clear side product Sol_Protodeboronation Use Pinacol Ester (BPin) Increase Boronic Acid Stoichiometry Use Milder Base (e.g., K2CO3) Protodeboronation->Sol_Protodeboronation Sol_Protodehalogenation Use More Active Ligand (SPhos, XPhos) Increase Temperature Protodehalogenation->Sol_Protodehalogenation Sol_Homocoupling Thoroughly Degas Reaction Use High-Purity Reagents Homocoupling->Sol_Homocoupling Sol_Hydrolysis Use Milder Base (K2CO3, K3PO4) Lower Reaction Temperature Hydrolysis->Sol_Hydrolysis Sol_Protodeboronation->Optimize_Catalyst Sol_Protodehalogenation->Optimize_Catalyst Sol_Homocoupling->Optimize_Catalyst Sol_Hydrolysis->Optimize_Catalyst Optimize_Conditions Optimize Base/Solvent/Temp (e.g., K3PO4 in Dioxane/H2O at 100°C) Optimize_Catalyst->Optimize_Conditions Success Successful Coupling Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to improve my reaction? A: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings, often reducing reaction times from hours to minutes and improving yields.[28][29] It is an excellent tool for rapid reaction screening. However, be mindful that the higher temperatures can sometimes promote decomposition or side reactions.

Q: My boronic acid is not very soluble in the reaction solvent. What should I do? A: Poor solubility can hinder the reaction. You can try a co-solvent system to improve solubility. For example, if you are using toluene, adding a small amount of a more polar solvent like DMF or dioxane might help.[4][5] Alternatively, switching to a solvent system where all components are soluble, such as DMF/water or dioxane/water, is a good strategy.[4]

Q: I see palladium black precipitating in my reaction flask. Is this a problem? A: Yes, the formation of palladium black is a sign of catalyst decomposition and deactivation. This leads to a lower concentration of the active Pd(0) catalyst in solution and is a common cause of stalled reactions. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Using a more robust ligand or a pre-catalyst can often prevent this.[26]

Q: How critical is the degassing process? A: It is very critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the homocoupling of the boronic acid.[2] For best results, solvents should be thoroughly degassed by bubbling an inert gas (argon or nitrogen) through them for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.

References

Quinazoline Synthesis Troubleshooting Hub: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Instead of a rigid manual, this hub functions as a dynamic troubleshooting guide, addressing common and complex side reactions with explanations rooted in chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, understand their mechanistic origins, and implement effective solutions to achieve higher yields and purity.

Frequently Asked Questions (FAQs): Common Pitfalls in Quinazoline Synthesis

This section addresses the most frequent initial challenges encountered during the synthesis of substituted quinazolines.

Q1: My reaction yield is consistently low, and TLC analysis shows multiple unidentified spots. Where should I start troubleshooting?

A1: Low yields and complex reaction mixtures are often symptoms of several underlying issues. The first step is a systematic diagnosis:

  • Purity of Starting Materials: Ensure your starting materials (e.g., anthranilic acids, aminobenzonitriles, amides) are pure and dry. Impurities can interfere with catalysts and lead to a cascade of side reactions.[1]

  • Reaction Conditions: Re-verify the optimal conditions for your specific synthetic route (e.g., Niementowski, Friedländer, Bischler). Temperature control is critical; many quinazoline syntheses require high temperatures (above 120°C) to drive the cyclization to completion.[2] Insufficient heat can lead to the accumulation of acyclic intermediates.[1]

  • Atmosphere: For many transition-metal-catalyzed syntheses, an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the catalyst or starting materials. Conversely, some modern aerobic oxidation methods require oxygen as a co-catalyst.[3][4]

Q2: I've isolated a major byproduct with a mass of [M+16] compared to my expected product. What is it and how can I prevent its formation?

A2: An [M+16] peak strongly suggests the formation of a Quinazoline N-oxide . This occurs when one of the nitrogen atoms in the quinazoline ring is oxidized. The N3 position is particularly susceptible to oxidation.[5]

  • Causality: N-oxide formation is common when using strong oxidizing agents or when the reaction is exposed to air at high temperatures, especially in the presence of certain metal catalysts.[5][6] While sometimes the desired product, in most standard syntheses, it is a significant byproduct.

  • Prevention:

    • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is the most effective preventative measure.[7]

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Controlled Oxidant Stoichiometry: If an oxidant is part of your reaction (e.g., in some metal-catalyzed dehydrogenative couplings), ensure its stoichiometry is carefully controlled.

  • Remediation: If N-oxide formation is unavoidable, it can often be reduced back to the parent quinazoline using reagents like PCl3 or by catalytic hydrogenation.[5]

Q3: My purification is complicated by a byproduct that has roughly double the mass of my target molecule. What could this be?

A3: This is a classic sign of dimerization . Depending on the reaction, various dimer structures can form. A common pathway is the intermolecular condensation of reaction intermediates. For instance, in a Friedländer-type synthesis, an intermediate enamine could potentially react with a second molecule of the starting 2-aminoaryl ketone instead of cyclizing intramolecularly.

  • Causality: Dimerization is often favored at high concentrations of starting materials or when the intramolecular cyclization step is slow.

  • Prevention:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization.

    • Slow Addition: Slowly adding one of the reactants to the reaction mixture can keep its instantaneous concentration low, further suppressing dimerization.

    • Catalyst Choice: Some catalysts are more effective at promoting the desired intramolecular cyclization. Reviewing literature for catalysts specific to your desired transformation can be beneficial.[3][8]

Troubleshooting Specific Synthetic Routes

Different methods for synthesizing quinazolines have unique potential side reactions. This section provides targeted advice for some of the most common routes.

The Niementowski Reaction

The Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide, is a robust method but can be prone to specific issues, particularly related to the harsh thermal conditions often required.[9][10][11][12]

Q4: In my Niementowski reaction, I'm isolating a significant amount of an intermediate that hasn't cyclized. How can I push the reaction to completion?

A4: The most common intermediate is the N-acylanthranilic acid.[12] Its accumulation indicates that the final cyclodehydration step is the bottleneck.

  • Causality: This is almost always due to insufficient energy to overcome the activation barrier for the intramolecular cyclization and water elimination.

  • Solution:

    • Increase Temperature: The traditional Niementowski reaction often requires temperatures between 130-150°C.[12] Carefully increasing the reaction temperature may be all that is needed.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Niementowski reaction by efficiently reaching the required high temperatures.[2][9]

    • Dehydrating Agents: While not traditional for this reaction, the addition of a mild dehydrating agent or the use of a Dean-Stark trap to remove water can help drive the equilibrium towards the cyclized product.

The Friedländer Annulation

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13] Its primary challenges often revolve around regioselectivity and self-condensation.

Q5: I'm using an unsymmetrical ketone in a Friedländer synthesis and getting a mixture of two isomeric quinoline products. How can I control the regioselectivity?

A5: This is a well-known challenge. The reaction can proceed through two different enolates or enamines, leading to two possible products.

  • Causality: The regioselectivity is determined by which α-methylene group of the ketone preferentially reacts with the 2-amino group of the other reactant.

  • Solutions:

    • Directed Condensation: Using pre-formed enamines or enol ethers of the ketone can direct the reaction to one specific regioisomer.

    • Catalyst Control: Certain acid or base catalysts can influence the regioselectivity. For instance, using a bulky base might favor the formation of the less sterically hindered enolate.[14]

    • Substrate Modification: In some cases, temporarily introducing a directing group on the ketone can force the reaction to proceed in the desired direction.

Q6: My Friedländer reaction is messy, with significant amounts of dark, tarry material, likely from the self-condensation of the ketone. How can this be avoided?

A6: Aldol-type self-condensation of the ketone is a major competing side reaction, especially under strong basic or acidic conditions.[14]

  • Causality: The conditions that promote the desired condensation between the two different reactants also promote the self-condensation of the ketone partner.

  • Solutions:

    • Milder Conditions: Explore milder catalysts. Catalytic amounts of iodine or p-toluenesulfonic acid have been used successfully and can reduce the extent of self-condensation compared to strong bases like NaOH.[13][14]

    • Change the Order of Addition: Adding the ketone slowly to the reaction mixture containing the 2-aminoaryl ketone can keep the ketone concentration low and minimize self-condensation.

    • Use an Imine Analogue: To circumvent the issue, the 2-aminoaryl ketone can be replaced with its corresponding imine, which can then react under conditions less prone to causing aldol condensation.[14]

Summary of Common Side Products and Diagnostic Signatures

Side Product Common Cause Diagnostic Signature (MS) Diagnostic Signature (TLC) Preventative Action
Acyclic Intermediate Insufficient temperature/time for cyclization.[1][2]M (Product) + 18 (H₂O)Often more polar (lower Rf) than the final product.Increase temperature, extend reaction time, consider microwave heating.[9]
N-Oxide Unwanted oxidation by air or oxidants.[5]M (Product) + 16Can have similar polarity to the product, may require careful chromatography.Use inert atmosphere, degassed solvents.[7]
Dimer High concentration, slow intramolecular cyclization.~2 x M (Product)Typically less polar (higher Rf) than the monomeric product.Use high dilution conditions, slow addition of reagents.
Hydrolysis Product Presence of water in the reaction.[15][16]Varies, but often leads to ring-opened products.Often highly polar, may streak on the TLC plate.Use anhydrous solvents and reagents.
Self-Condensation Polymer Harsh acidic/basic conditions with carbonyl compounds.[14]A complex mixture of masses.Appears as a baseline streak or dark, insoluble material.Use milder catalysts, control stoichiometry and addition rates.

Visualizing Reaction Pathways and Troubleshooting Logic

Generalized Quinazoline Synthesis and Divergent Side Reactions

The following diagram illustrates a simplified, generic pathway for quinazoline formation and highlights the key points where common side reactions can occur.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions A Starting Materials (e.g., 2-aminoaryl ketone + Amide) B Acyclic Intermediate (e.g., N-acylanthranilamide) A->B Condensation C Cyclized Product (Substituted Quinazoline) B->C Cyclodehydration D Incomplete Reaction (Uncyclized Intermediate) B->D Insufficient Heat/Time E Dimerization B->E High Concentration F N-Oxidation C->F Air/O₂ Exposure (High Temp) G Hydrolysis C->G Water Contamination

Caption: Divergent pathways in quinazoline synthesis.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving issues during your synthesis.

G cluster_analysis Step 1: Analyze the Crude Mixture cluster_diagnosis Step 2: Diagnose the Primary Issue cluster_solution Step 3: Implement Solutions start Reaction Outcome Unsatisfactory (Low Yield / Impure) tlc_ms Run TLC and MS on Crude Sample start->tlc_ms identify Identify Key Components: - Starting Materials - Product - Major Byproducts tlc_ms->identify is_sm Excess Starting Material? identify->is_sm is_intermediate Acyclic Intermediate Present? is_sm->is_intermediate No sol_sm Optimize Stoichiometry Increase Temperature/Time Check Catalyst Activity is_sm->sol_sm Yes is_side_product Specific Side Product Dominant? is_intermediate->is_side_product No sol_intermediate Increase Temperature/Time Use Microwave Remove Water is_intermediate->sol_intermediate Yes sol_side_product Identify Side Product (MS) - M+16 -> N-Oxide - ~2M -> Dimer - Other -> Impurity/Decomposition is_side_product->sol_side_product Yes sol_n_oxide Use Inert Atmosphere Degas Solvents sol_side_product->sol_n_oxide N-Oxide sol_dimer Use High Dilution Slow Reagent Addition sol_side_product->sol_dimer Dimer

Caption: A logical flowchart for troubleshooting synthesis.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol provides an efficient alternative to conventional heating, often overcoming the issue of incomplete cyclization.

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine anthranilic acid (1.0 mmol, 137 mg) and N-methyl-2-pyrrolidone (NMP, 3 mL). Add acetamide (5.0 mmol, 295 mg).

  • Reaction Setup: Seal the vessel with a septum cap. Place it in the cavity of a scientific microwave reactor.

  • Microwave Irradiation: Set the reaction temperature to 180°C, the hold time to 20 minutes, and the power to 300 W.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the mixture into 30 mL of cold water.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-methylquinazolin-4(3H)-one.

Protocol 2: Remediation of N-Oxide Byproduct via Deoxygenation

This protocol describes how to convert an unwanted quinazoline N-oxide back to the desired quinazoline.

  • Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the crude product containing the quinazoline N-oxide (1.0 mmol) in anhydrous chloroform (20 mL).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add phosphorus trichloride (PCl₃, 1.2 mmol) dropwise via syringe over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (50 mL) with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel.

References

Technical Support Center: Optimization of N-arylation of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 7-Bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful synthesis of your target N-aryl quinazoline derivatives. The methodologies discussed herein are grounded in established palladium-catalyzed cross-coupling chemistry, primarily the Buchwald-Hartwig amination, a cornerstone of modern synthetic organic chemistry for C-N bond formation.[1][2]

Introduction: The Chemistry at Hand

The N-arylation of this compound presents a unique synthetic challenge due to the presence of two distinct halogen atoms on the quinazoline core. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the bromine at the 7-position, offering a pathway for regioselective amination. This reaction is pivotal in the synthesis of a wide array of biologically active compounds, including potential kinase inhibitors and anticancer agents. The successful execution of this transformation hinges on the careful selection and optimization of reaction parameters.

This guide will walk you through common issues and their solutions, providing a logical framework for troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired N-arylated product. What are the primary factors I should investigate?

Answer:

Low or no product formation in a Buchwald-Hartwig N-arylation is a common issue that can often be resolved by systematically evaluating the key components of the reaction. Here’s a prioritized checklist of parameters to investigate:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount.[3][4]

    • Palladium Source: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), ensure it is of high quality and has been stored correctly to prevent deactivation.

    • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For N-arylation of heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required. Consider ligands such as XPhos, SPhos, or Josiphos-type ligands. The choice of ligand can be highly substrate-dependent. If one ligand is not providing good results, screening a panel of ligands is a logical next step.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step.

    • Strength: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be tested, although they may require higher reaction temperatures or longer reaction times.[1]

    • Solubility: The solubility of the base can impact the reaction rate. Ensure adequate stirring to maintain a good dispersion of the base in the reaction mixture.

  • Solvent and Temperature:

    • Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. Ensure your solvent is properly dried and degassed before use.

    • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-120 °C). If you are not seeing product formation at a lower temperature, gradually increasing the temperature may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[5][6][7]

  • Reaction Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1]

    • Inert Atmosphere: It is crucial to set up the reaction under an inert atmosphere (e.g., argon or nitrogen). This involves using Schlenk techniques or a glovebox.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Di-arylation)

Question: My reaction is producing significant amounts of side products, such as the de-chlorinated starting material or the di-arylated product. How can I improve the selectivity?

Answer:

The formation of side products indicates that alternative reaction pathways are competing with the desired N-arylation. Here’s how to address common side reactions:

  • Hydrodehalogenation (Loss of Chlorine): This side reaction, where the chloro group is replaced by a hydrogen atom, can be promoted by moisture or certain catalyst/ligand combinations.

    • Anhydrous Conditions: Rigorously exclude water from your reaction system. Use freshly dried solvents and reagents.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify a more selective system.

  • Di-arylation (Reaction at both C4-Cl and C7-Br): While the C4-Cl is more reactive, under harsh conditions or with highly reactive catalyst systems, you may observe some reaction at the C7-Br position.

    • Reaction Temperature and Time: Optimize the reaction temperature and time. Over-heating or prolonged reaction times can lead to the less favorable reaction at the C7 position. Monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed and before significant di-arylation occurs.

    • Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the mono-arylation at the more reactive site.

  • Homocoupling of the Aryl Amine: This can occur, though it is less common. Ensuring a well-defined active catalyst and appropriate reaction conditions can minimize this.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on the this compound core for N-arylation?

A1: The chlorine atom at the 4-position is significantly more activated towards nucleophilic aromatic substitution and palladium-catalyzed N-arylation than the bromine atom at the 7-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinazoline ring system, which stabilizes the Meisenheimer-like intermediate formed during the substitution at C4. This inherent reactivity difference allows for selective mono-N-arylation at the 4-position under carefully controlled conditions.

Q2: What is the optimal catalyst and ligand combination for this reaction?

A2: There is no single "best" combination, as the optimal choice depends on the specific aryl amine being used. However, a good starting point for optimization is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand.

Palladium SourceLigand ExamplesRationale
Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosBulky ligands promote reductive elimination and prevent catalyst decomposition.
G3/G4 PalladacyclesBrettPhos, AdBrettPhosPre-activated catalysts that can offer higher activity and reproducibility.

A systematic screening of ligands is highly recommended to identify the most efficient system for your specific substrate.

Q3: Can I use microwave irradiation for this reaction?

A3: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating the N-arylation of 4-chloroquinazolines.[5][6] It often leads to significantly shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. A typical starting point would be to screen temperatures between 100-150 °C for 10-30 minutes.

Q4: My aryl amine is electron-poor. What modifications to the reaction conditions should I consider?

A4: Electron-poor aryl amines are generally less nucleophilic and can be more challenging substrates for N-arylation, sometimes leading to lower yields and longer reaction times.[5] To improve the outcome:

  • More Activating Ligand: Consider using a more electron-rich and sterically hindered ligand to promote oxidative addition and reductive elimination.

  • Stronger Base: A stronger base, such as lithium bis(trimethylsilyl)amide (LiHMDS), might be necessary to effectively deprotonate the less acidic amine.

  • Higher Temperature: Increased reaction temperatures, potentially with microwave heating, can help overcome the higher activation energy.

Q5: How do I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. A small aliquot of the reaction mixture can be taken, quenched with a suitable solvent (e.g., ethyl acetate), and analyzed. This will allow you to track the consumption of the starting materials and the formation of the product, helping you to determine the optimal reaction time and prevent the formation of side products.

Experimental Workflow & Visualization

Below is a generalized workflow for the optimization of the N-arylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Analysis prep_reagents Prepare Dry & Degassed Reagents and Solvents setup_rxn Assemble Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_reagents Add Starting Material, Amine, Base, Ligand, and Palladium Source setup_rxn->add_reagents heat_rxn Heat to Desired Temperature (Conventional or Microwave) add_reagents->heat_rxn monitor_rxn Monitor Progress (TLC, LC-MS) heat_rxn->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Aqueous Work-up & Extraction quench_rxn->extract_product purify_product Purify by Column Chromatography extract_product->purify_product analyze_product Characterize Product (NMR, MS) purify_product->analyze_product

Caption: A generalized experimental workflow for the N-arylation reaction.

The catalytic cycle for the Buchwald-Hartwig amination is a fundamental concept to understand for effective troubleshooting.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)(X)L_n oxidative_addition->pdII_complex ligand_exchange Ligand Exchange (Amine Coordination) pdII_complex->ligand_exchange + R'NH₂ - HX pdII_amido_complex Ar-Pd(II)(NHR')L_n ligand_exchange->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NHR' reductive_elimination->product

References

Stability of 7-Bromo-4-chloro-2-methylquinazoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QMZ-STB-001

Introduction

This technical guide serves as a dedicated support resource for researchers, medicinal chemists, and process development scientists utilizing 7-Bromo-4-chloro-2-methylquinazoline. Understanding the stability profile of this key intermediate is critical for successful reaction outcomes, accurate analytical characterization, and the prevention of unintended side-product formation. This document addresses common questions and troubleshooting scenarios related to its stability under both acidic and basic conditions, providing mechanistic insights and validated experimental protocols.

Part 1: Core Chemical Principles & Reactivity Profile

This compound is a substituted quinazoline, a heterocyclic scaffold prevalent in medicinal chemistry.[1][2] Its stability is primarily dictated by the reactivity of the C4-chloro substituent. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) . This is due to the electron-withdrawing effect of the adjacent pyrimidine ring nitrogens, which stabilize the intermediate Meisenheimer complex formed during nucleophilic attack. Consequently, this position is the most common site of degradation and derivatization.

The quinazoline ring system itself is generally stable but can be susceptible to hydrolytic cleavage under harsh conditions, such as boiling in concentrated acids or bases.[3][4]

cluster_main This compound cluster_annotations Key Reactive Sites mol A Primary Site of Nucleophilic Attack (Hydrolysis, Amination, etc.) pA A->pA B Ring Nitrogens (Site of Protonation in Acid) pB B->pB C Quinazoline Ring System (Susceptible to Cleavage under harsh conditions) pC C->pC

Caption: Key reactive sites on the this compound structure.

Part 2: Stability & Troubleshooting in Acidic Conditions

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic solutions?

A: The stability is conditional. In cold, dilute aqueous acidic solutions, the compound exhibits moderate stability for short durations.[3][4] However, two primary concerns exist:

  • Protonation: The nitrogen atoms in the quinazoline ring can be protonated by the acid. This further activates the C4 position, making the chloro group an even better leaving group and increasing its susceptibility to nucleophilic attack by water (hydrolysis) or other nucleophiles present.

  • Hydrolytic Cleavage: Prolonged exposure to or boiling with strong acids (e.g., concentrated HCl) can lead to the hydrolytic decomposition of the entire quinazoline ring.[3]

Q2: What is the primary degradation product I should expect in the presence of acid and water?

A: The most common degradation pathway is the hydrolysis of the 4-chloro group to yield the corresponding quinazolinone, 7-Bromo-2-methylquinazolin-4(3H)-one . This occurs via a nucleophilic aromatic substitution mechanism where water acts as the nucleophile.

Q3: My reaction in acidic media is giving a complex mixture of products. What could be happening?

A: If you are observing multiple unexpected products, consider the following:

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis at the C4 position.

  • Acid Concentration: High acid concentrations can promote side reactions or ring degradation.

  • Reaction Time: Long reaction times increase the likelihood of degradation.

  • Nucleophilicity of Counter-ion: If your acid source is, for example, HBr instead of HCl or H₂SO₄, you may see competitive substitution by the bromide ion, although this is less common than hydrolysis.

Q4: How can I minimize degradation when an acidic environment is required?

A:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Maintain the reaction at or below room temperature if feasible.

  • Use of Anhydrous Conditions: If the reaction chemistry permits, using an anhydrous organic solvent with a gaseous (e.g., HCl gas) or non-nucleophilic acid source (e.g., TsOH) can prevent hydrolysis.

  • Limit Exposure: Add the acid portion-wise or as the last reagent, and work up the reaction as soon as it is complete to minimize the compound's exposure time to the acidic medium.

Part 3: Stability & Troubleshooting in Basic Conditions

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in basic solutions?

A: The compound is highly unstable in the presence of bases, especially nucleophilic bases like hydroxides, alkoxides, or amines. The C4-chloro group is readily displaced. This reactivity is, in fact, the basis for the synthesis of a wide array of 4-substituted quinazoline derivatives.[5][6]

Q2: What is the expected product when using an aqueous base like sodium hydroxide (NaOH)?

A: Similar to the acidic pathway, the primary product is 7-Bromo-2-methylquinazolin-4(3H)-one via SNAr, with the hydroxide ion (OH⁻) acting as the potent nucleophile. This reaction is typically much faster than acid-catalyzed hydrolysis.

Q3: I am trying to perform a reaction on the benzene ring portion of the molecule using a strong, non-nucleophilic base (e.g., LDA). Why is my yield low?

A: Even with sterically hindered, non-nucleophilic bases, you may still observe competitive attack at the highly electrophilic C4 position. Furthermore, if trace amounts of water or other nucleophiles are present, they will be deprotonated to form potent nucleophiles that rapidly consume your starting material. Absolute anhydrous conditions are critical for such transformations.

Q4: Can I use a base like potassium carbonate (K₂CO₃) in my reaction?

A: Yes, but with caution. While K₂CO₃ is a weaker base than hydroxides, it is often used in the presence of a nucleophile (e.g., an amine or alcohol) to scavenge the HCl generated during a substitution reaction. In a protic solvent like ethanol, K₂CO₃ can still promote the slow formation of the 4-ethoxy and/or 4-hydroxy quinazoline byproducts. Always monitor the reaction closely by TLC or LC-MS.

Part 4: Summary of Stability and Degradation

ConditionReagent ExampleTemperatureStabilityPrimary Degradation ProductMechanism
Acidic 0.1 M HClCold (0-5 °C)Moderate (Short Term)7-Bromo-2-methylquinazolin-4(3H)-oneSNAr (Hydrolysis)
0.1 M HClHot (≥60 °C)Low / Unstable7-Bromo-2-methylquinazolin-4(3H)-oneSNAr (Hydrolysis)
Concentrated HClBoilingUnstableRing Cleavage ProductsHydrolytic Decomposition
Basic 0.1 M NaOHCold / RTVery Low / Unstable7-Bromo-2-methylquinazolin-4(3H)-oneSNAr (Hydrolysis)
K₂CO₃ in AlcoholRT / RefluxLow / Unstable4-Alkoxy / 4-Hydroxy DerivativesSNAr
Neutral H₂ORTHighNegligible-
H₂OHot (≥60 °C)Moderate to Low7-Bromo-2-methylquinazolin-4(3H)-oneSlow Hydrolysis

Part 5: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[7][8]

cluster_sampling Sampling & Analysis start Prepare Stock Solution of This compound (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis Add 1M HCl, incubate at RT & 60°C start->acid Divide into 4 stress conditions base Base Hydrolysis Add 1M NaOH, incubate at RT & 60°C start->base Divide into 4 stress conditions oxid Oxidative Add 3% H₂O₂, incubate at RT start->oxid Divide into 4 stress conditions neutral Neutral Hydrolysis (Control) Add H₂O, incubate at RT & 60°C start->neutral Divide into 4 stress conditions sample Take Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hr) acid->sample base->sample oxid->sample neutral->sample quench Neutralize Aliquot (if acidic or basic) sample->quench analyze Analyze by HPLC/LC-MS (Monitor parent peak decay and degradant peak growth) quench->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Prepare two sets, one for room temperature (RT) and one for 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Prepare two sets, one for RT and one for 60°C.

    • Neutral: Mix 1 mL of stock solution with 1 mL of water. Prepare two sets, one for RT and one for 60°C.

  • Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each condition.

  • Quenching: Immediately neutralize the aliquots from the acidic and basic conditions by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify the relative abundance of any degradation products formed. The primary degradation product under both acidic and basic hydrolytic conditions is expected to be 7-Bromo-2-methylquinazolin-4(3H)-one.

References

Preventing dehalogenation during reactions with 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-4-chloro-2-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic compound. Here, we address common issues, with a primary focus on preventing the undesired side reaction of dehalogenation, by providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Understanding the Molecule: Reactivity and Selectivity

This compound possesses two distinct halogenated sites with different reactivities. The C4-chloro position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent quinazoline nitrogen.[1][2] In contrast, the C7-bromo position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity is the cornerstone of achieving chemoselectivity. However, it also presents the primary challenge: premature loss of one halogen while targeting the other, a process known as hydrodehalogenation or simply dehalogenation.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a Suzuki coupling at the 7-bromo position, but I'm seeing significant amounts of the debrominated byproduct. What's causing this?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[4][5] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture. This species can arise from several sources:

  • The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with solvents like alcohols or even trace water to generate Pd-H.[3][4]

  • The Solvent: Protic solvents, especially alcohols, can act as hydride donors.[5]

  • Additives: Certain additives or impurities can also contribute to the formation of Pd-H.

Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive replacement of the bromine atom with a hydrogen atom. Electron-deficient aryl halides and N-heterocyclic halides, like your quinazoline substrate, are particularly prone to this side reaction.[4]

Q2: How can I selectively perform a nucleophilic aromatic substitution (SNAr) at the 4-chloro position without disturbing the 7-bromo group?

A2: The key to this transformation lies in leveraging the higher electrophilicity of the C4 position.[1][2] To achieve high selectivity, you should employ conditions that favor the SNAr mechanism while minimizing conditions that could activate the C7-bromo position for unwanted side reactions (like palladium catalysis).

Generally, SNAr reactions on 4-chloroquinazolines can be performed efficiently by heating the substrate with a nucleophile (e.g., an amine or thiol) in a suitable solvent, sometimes with a non-nucleophilic base to scavenge the HCl byproduct.[6][7] To preserve the C7-bromo group, it is critical to avoid palladium catalysts and conditions known to cause hydrodehalogenation during this step. Low-temperature protocols, potentially promoted by agents like hexafluoroisopropanol (HFIP), can also enhance selectivity and minimize side reactions.[8]

Q3: Which halogen is more reactive in a palladium-catalyzed cross-coupling reaction, the 4-chloro or the 7-bromo?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[2] Therefore, the 7-bromo position is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst over the 4-chloro position. This inherent difference in reactivity allows for selective functionalization at the C7 position, provided the reaction conditions are carefully controlled to prevent dehalogenation or competing reactions at the C4 position.

Q4: Can I perform sequential cross-coupling reactions on both the 7-bromo and 4-chloro positions?

A4: Yes, this is a powerful strategy for creating highly functionalized quinazoline derivatives. A common and effective approach is to first perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the more reactive 7-bromo position.[2][9] Following purification of the mono-substituted product, you can then target the 4-chloro position. The C4 position can be functionalized either through another, typically more forcing, cross-coupling reaction or, more commonly, via a nucleophilic aromatic substitution (SNAr).[1][7]

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to diagnosing and solving dehalogenation issues, particularly during palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination at the C7-bromo position.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
High levels of debromination (>15%) 1. Inappropriate Base Selection: Strong alkoxide bases (NaOtBu, KOtBu) are known to accelerate hydrodehalogenation.[3][4]Solution: Switch to a milder inorganic base. Phosphates (e.g., K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are excellent choices that are less prone to generating hydride species.[10] Rationale: These bases are strong enough to facilitate the transmetalation step in Suzuki couplings but have a lower propensity to react with solvents or trace water to form palladium hydrides.[10]
2. Protic or Reductive Solvent: Alcohols (MeOH, EtOH) or solvents like DMF can act as hydride sources.[5][11]Solution: Use aprotic solvents such as dioxane, THF, or toluene.[4] If solubility is an issue, a mixed solvent system with a minimal amount of a protic co-solvent can be tested. Ensure all solvents are rigorously dried if running under anhydrous conditions. Rationale: Aprotic solvents lack acidic protons that can be readily abstracted to form hydride species, thus starving the dehalogenation pathway of its key reagent.
Moderate dehalogenation (5-15%) despite using appropriate base/solvent 1. Ligand Choice: The phosphine ligand influences the stability and reactivity of the palladium center. Some ligands may favor the reductive elimination pathway leading to dehalogenation.Solution: Employ bulky, electron-rich phosphine ligands. Biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are often effective.[4] Rationale: Bulky ligands can sterically hinder the approach of hydride sources to the palladium center and promote the desired reductive elimination of the cross-coupled product over the dehalogenated byproduct.[12]
2. Reaction Temperature/Time: High temperatures or prolonged reaction times can increase the rate of side reactions, including dehalogenation.[13]Solution: Lower the reaction temperature and monitor the reaction closely. Aim for the lowest temperature that provides a reasonable reaction rate. Consider using a more active catalyst system (e.g., a pre-catalyst) to enable lower temperature reactions. Rationale: The activation energy for dehalogenation may be different from that of the desired coupling. Lowering the temperature can disproportionately slow the undesired pathway.
Selective reaction at C4 (SNAr) is causing debromination at C7 1. Reaction Conditions Too Harsh: High temperatures or excessively strong bases, even without a palladium catalyst, can sometimes lead to reductive dehalogenation pathways.Solution: Reduce the reaction temperature. Screen milder bases (e.g., DIPEA, K₂CO₃) instead of strong hydroxides or alkoxides. Consider low-temperature protocols, which can be facilitated by solvents like HFIP.[8][14] Rationale: SNAr at the activated C4 position is often kinetically facile. Milder conditions are usually sufficient for the desired reaction and will minimize the energy input required to activate the more robust C7-bromo bond for undesired side reactions.[6]
Visualizing Reaction Selectivity

The choice of reaction conditions dictates the selective functionalization pathway for this compound.

G cluster_0 Starting Material cluster_3 Products SM 7-Bromo-4-chloro- 2-methylquinazoline C7 C7-Bromo Position (Less Electron Deficient) SM->C7 C4 C4-Chloro Position (Electron Deficient) SM->C4 Pd_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) C7->Pd_Coupling More Reactive SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr More Reactive Prod_C7 7-Aryl/Alkyl/Amino- 4-chloro-2-methylquinazoline Pd_Coupling->Prod_C7 Prod_C4 7-Bromo-4-Nucleophile- 2-methylquinazoline SNAr->Prod_C4

Caption: Chemoselectivity of this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol is optimized to minimize hydrodehalogenation of the C7-bromo group.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to form the pre-catalyst.

  • Add the catalyst mixture to the Schlenk flask, followed by the bulk dioxane and water (typically a 10:1 to 5:1 dioxane:water ratio).

  • Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol is designed for the selective displacement of the C4-chloro group while preserving the C7-bromo substituent.

Materials:

  • This compound (1.0 eq)

  • Amine or Thiol nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) (Optional, for amine salts)

  • 2-Propanol or Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., 2-propanol).

  • Add the amine or thiol nucleophile, followed by DIPEA if you are using an amine hydrochloride salt.

  • Heat the reaction mixture to reflux (or a lower temperature, e.g., 60-80 °C, to start) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

  • Alternatively, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

A logical approach is crucial when troubleshooting dehalogenation.

G Start Problem: Dehalogenation Observed CheckBase Is the base an alkoxide (e.g., NaOtBu)? Start->CheckBase ChangeBase Action: Switch to K₃PO₄ or K₂CO₃ CheckBase->ChangeBase Yes CheckSolvent Is the solvent protic (e.g., MeOH, EtOH)? CheckBase->CheckSolvent No ChangeBase->CheckSolvent ChangeSolvent Action: Switch to Dioxane, Toluene, or THF CheckSolvent->ChangeSolvent Yes CheckLigand Is the ligand small/less bulky (e.g., PPh₃)? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Action: Use a bulky biaryl- phosphine ligand (e.g., SPhos) CheckLigand->ChangeLigand Yes CheckTemp Is the temperature > 100 °C? CheckLigand->CheckTemp No ChangeLigand->CheckTemp LowerTemp Action: Lower temperature to 80-90 °C CheckTemp->LowerTemp Yes End Outcome: Dehalogenation Minimized CheckTemp->End No LowerTemp->End

Caption: Troubleshooting flowchart for dehalogenation in cross-coupling.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 7-Bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving efficient and regioselective functionalization of this important heterocyclic scaffold. The quinazoline moiety is a core component in numerous biologically active compounds and approved drugs, making its precise modification a critical task in medicinal chemistry.[1]

This document moves beyond standard protocols to address the specific challenges you may encounter, focusing on the principles behind catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a cross-coupling reaction on this compound?

The principal challenge is achieving regioselectivity . The substrate contains two different halogen atoms at distinct positions: a bromine at C7 and a chlorine at C4. In palladium-catalyzed cross-coupling, the relative reactivity of C-X bonds typically follows the order: C-I > C-Br > C-OTf > C-Cl.[2][3] Based on bond strength alone, one would expect the C7-Br bond to react preferentially.

However, the electronic environment of the quinazoline ring plays a crucial, and often dominant, role. The C4 position is adjacent to a ring nitrogen, making it significantly more electron-deficient (electrophilic) than the C7 position. For many dihaloquinazolines, palladium-catalyzed couplings have been observed to occur selectively at the more electrophilic C4 position, even when a more reactive halogen is present elsewhere on the molecule.[1] Therefore, the reaction outcome is a delicate balance between C-X bond dissociation energy and the electrophilicity of the carbon atom.

Q2: How can I control which position (C4 or C7) reacts?

Controlling regioselectivity requires careful tuning of the catalyst system and reaction conditions.

  • To favor reaction at C7 (C-Br bond): The goal is to use conditions that are sensitive to the C-X bond strength. This typically involves using a less active, or more sterically hindered, catalyst system that can differentiate between the C-Br and C-Cl bonds. Milder reaction conditions (e.g., lower temperatures) can also enhance selectivity for the more reactive C-Br bond.[2]

  • To favor reaction at C4 (C-Cl bond): The goal is to use a highly active catalyst system capable of activating the stronger C-Cl bond. These systems often involve bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that promote the difficult oxidative addition step.[4][5] Under these more forcing conditions, the inherent higher electrophilicity of the C4 position can direct the reaction, overriding the bond strength difference.

Q3: What are the most suitable cross-coupling reactions for this substrate?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is highly versatile and tolerant of many functional groups.[6]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, a key transformation for creating rigid molecular scaffolds.[7][8][9] This reaction often requires a copper(I) co-catalyst, although copper-free methods are available.[8]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide variety of amines, amides, and N-heterocycles.[10][11] This reaction is central to the synthesis of many pharmaceuticals.[12]

  • Heck Coupling: Forms C-C bonds by coupling with alkenes.[13]

Q4: Why is the choice of phosphine ligand so critical?

Phosphine ligands are not mere spectators; they are essential for tuning the catalyst's performance. Their steric and electronic properties directly influence the key steps of the catalytic cycle:

  • Electron-rich ligands (e.g., those with alkyl groups like P(t-Bu)₃) increase electron density on the palladium center. This facilitates the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[5]

  • Bulky (sterically hindered) ligands (e.g., Buchwald's biaryl phosphines like XPhos or Hartwig's QPhos) promote the reductive elimination step, which forms the final product and regenerates the active catalyst.[5][14] This bulkiness also helps to create a monoligated palladium species, which is often the most active catalytic intermediate.[5][14]

The interplay of these properties allows for fine-tuning the catalyst's reactivity and selectivity for a specific substrate.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Symptoms: The primary starting material, this compound, is largely recovered after the reaction.

Possible CauseSuggested Solution(s)
Inactive Catalyst System The chosen palladium precursor and/or ligand may not be active enough, especially if targeting the C-Cl bond. Switch to a more active system. For C-Cl bonds, consider using bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) with a precursor like Pd₂(dba)₃ or Pd(OAc)₂.[4] Ensure your catalyst and ligands are fresh and have been stored properly.
Inadequate Base The base is crucial for the transmetalation step (in Suzuki) or deprotonation of the nucleophile (in Buchwald-Hartwig). If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃ for challenging couplings.[16] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11][17]
Insufficient Temperature Aryl chlorides are notoriously unreactive and often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[18][19] If running the reaction at a lower temperature to achieve C7 selectivity, a modest increase may be necessary to initiate catalysis.
Oxygen Contamination Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of boronic acids.[20] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3][16]
Issue 2: Lack of Regioselectivity / Mixture of Products

Symptoms: Formation of a mixture of C4-substituted and C7-substituted products.

Possible CauseSuggested Solution(s)
Reaction Conditions Too Forcing High temperatures and highly active catalysts designed for C-Cl activation may also rapidly react at the C-Br position, leading to poor selectivity. To favor C7 substitution, try lowering the reaction temperature and using a less reactive catalyst system, such as Pd(PPh₃)₄.[21]
Incorrect Ligand Choice The ligand has a profound impact on regioselectivity. For selective C-Br coupling, "standard" ligands like PPh₃ or dppf may be sufficient.[21] To target the C-Cl bond, highly active, bulky ligands are necessary. A screening of different ligand classes may be required to find the optimal balance.
Prolonged Reaction Time Even with a selective catalyst, allowing the reaction to proceed for too long after the initial desired coupling can lead to a slow, secondary reaction at the other position. Monitor the reaction closely by TLC or LC-MS and quench it once the mono-substituted product is maximized.
Issue 3: Formation of Homocoupling or Degradation Byproducts

Symptoms: Significant amounts of homocoupled products (e.g., biphenyl from boronic acid in a Suzuki reaction) or protodehalogenation are observed.

Possible CauseSuggested Solution(s)
Protodeboronation (Suzuki) The boronic acid is being consumed by a proton source instead of coupling. This is common with electron-rich or heteroaromatic boronic acids.[16] Solutions: 1. Use more stable boronate esters (e.g., pinacol esters).[16] 2. Ensure solvents are anhydrous. 3. Use weaker bases like K₃PO₄ or CsF instead of strong hydroxides.[16]
Alkyne Homocoupling (Sonogashira) Often promoted by excess copper(I) co-catalyst or the presence of oxygen. Solutions: 1. Reduce the amount of CuI to 1-5 mol%.[2] 2. Ensure the reaction is rigorously degassed and run under anaerobic conditions.[2] Consider a copper-free protocol.[8]
β-Hydride Elimination (Buchwald-Hartwig) A side reaction where an intermediate palladium amido complex eliminates to give a hydrodehalogenated arene and an imine.[10] This is more common with amines bearing β-hydrogens. Solution: Use bulky ligands that accelerate the rate of reductive elimination, which will outcompete β-hydride elimination.[22]

Recommended Catalyst Systems & Protocols

Table 1: Catalyst System Selection Guide

The following table provides starting points for catalyst selection based on the desired regiochemical outcome. Optimization will be required for specific coupling partners.

Target PositionCoupling TypePalladium PrecursorRecommended Ligand(s)BaseSolventTemp. (°C)Rationale & Comments
C7-Br Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)PPh₃, dppfNa₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O80-100These "standard" conditions are less reactive and can better differentiate between the C-Br and C-Cl bonds, favoring the more labile C-Br site.[21]
C7-Br SonogashiraPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPEATHF, DMF25-60Classic Sonogashira conditions are often mild enough to selectively target the C-Br bond.
C4-Cl Suzuki-MiyauraPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100-120Requires a highly active catalyst system with bulky, electron-rich ligands to activate the strong C-Cl bond.[4][5] The higher electrophilicity of C4 directs the reaction.
C4-Cl Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane90-110C-N coupling at an aryl chloride site necessitates a state-of-the-art catalyst system.[11] The choice of ligand can depend on the amine class (primary, secondary, etc.).[11]
General Protocol for Regioselective C7 Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective functionalization of the C7-bromo position.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition:

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3–5 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent Addition:

    • Add degassed solvents (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4–18 hours.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for a Failed Coupling Reaction

This flowchart provides a logical sequence for diagnosing common issues in cross-coupling reactions.

G start Reaction Failed: Low Yield or No Product check_inert 1. Check Inert Atmosphere - Was degassing thorough? - Any leaks in the system? start->check_inert check_inert->start Fix Setup & Redo check_reagents 2. Verify Reagent Quality - Is the boronic acid/amine stable? - Are solvents anhydrous? - Is the base appropriate and dry? check_inert->check_reagents Atmosphere OK check_reagents->start Use Fresh Reagents & Redo check_catalyst 3. Evaluate Catalyst System - Is the catalyst/ligand fresh? - Is the ligand appropriate for the target bond (C-Br vs C-Cl)? check_reagents->check_catalyst Reagents OK check_catalyst->start Select New Catalyst & Redo check_params 4. Adjust Reaction Parameters - Increase temperature? - Change solvent or base? - Increase reaction time? check_catalyst->check_params Catalyst OK success Problem Solved check_params->success Optimization Successful

Caption: A step-by-step decision tree for troubleshooting failed cross-coupling experiments.

Diagram 2: The Regioselectivity Challenge

This diagram illustrates the two competing reaction pathways for the cross-coupling of this compound.

G sub This compound path_a Site: C7-Br Factor: Weaker C-Br Bond Conditions: Milder Catalyst, Lower Temp. sub->path_a Pathway A (Kinetically Favored) path_b Site: C4-Cl Factor: More Electrophilic Carbon Conditions: Active Catalyst, Higher Temp. sub->path_b Pathway B (Electronically Driven) prod_a 7-Substituted Product path_a->prod_a prod_b 4-Substituted Product path_b->prod_b

Caption: Competing factors of bond strength vs. carbon electrophilicity in regioselectivity.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-2-methylquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Its utility in the development of targeted therapies, such as kinase inhibitors, necessitates unambiguous structural verification.[1] Spectroscopic analysis provides the definitive evidence required to confirm the precise arrangement of its constituent atoms. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to elucidate and confirm the structure of this compound, while also comparing its spectral characteristics to those of its potential isomers to highlight the distinguishing features.

The Imperative of Structural Integrity in Drug Discovery

In the realm of drug development, the exact three-dimensional arrangement of atoms in a molecule dictates its biological activity. A minor change in substituent position, leading to a structural isomer, can drastically alter a compound's efficacy, selectivity, and safety profile. Therefore, rigorous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and the foundation for meaningful structure-activity relationship (SAR) studies.

Spectroscopic Analysis of this compound

A multi-faceted spectroscopic approach provides a comprehensive and orthogonal validation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the quinazoline ring.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
H-5~8.1-8.3d1H
H-6~7.8-8.0dd1H
H-8~7.9-8.1d1H
-CH₃~2.7-2.9s3H

Experimental Data: A reported ¹H NMR spectrum for this compound in CDCl₃ shows signals at δ 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), and 2.16 (s, 3H).[6] Note: The reported data may have slight variations in chemical shifts and multiplicities due to different solvent conditions and instrument calibration. The assignment of specific protons requires further 2D NMR analysis.

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. The presence of nine distinct signals would be consistent with the proposed structure.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)
C-2~160-165
C-4~150-155
C-4a~120-125
C-5~128-132
C-6~135-140
C-7~120-125
C-8~130-135
C-8a~150-155
-CH₃~20-25

Experimental Data: A reported ¹³C NMR spectrum in CDCl₃ shows signals at δ 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, and 24.4 ppm.[6]

Comparative NMR Analysis with Isomers

To unequivocally confirm the 7-bromo substitution pattern, a comparison with the expected spectra of its isomers, such as 6-Bromo-4-chloro-2-methylquinazoline and 5-Bromo-4-chloro-2-methylquinazoline, is crucial. The different positions of the bromine atom would lead to distinct changes in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, as well as different chemical shifts for the aromatic carbons in the ¹³C NMR spectrum.

  • 6-Bromo-4-chloro-2-methylquinazoline: The proton at C-5 would likely appear as a doublet, and the proton at C-8 as a singlet. The coupling patterns would be significantly different from the 7-bromo isomer.

  • 5-Bromo-4-chloro-2-methylquinazoline: The proton at C-6 would be a triplet, and the protons at C-7 and C-8 would be doublets, again presenting a unique spectral fingerprint.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Dissolve this compound in deuterated solvent (e.g., CDCl₃) TMS Add Tetramethylsilane (TMS) as internal standard Sample->TMS NMR_Tube Transfer to NMR tube TMS->NMR_Tube Spectrometer Place sample in NMR spectrometer NMR_Tube->Spectrometer Insert sample Pulse Apply radiofrequency pulse Spectrometer->Pulse FID Acquire Free Induction Decay (FID) signal Pulse->FID FT Fourier Transform (FT) of FID FID->FT Process signal Spectrum Obtain ¹H and ¹³C NMR spectra FT->Spectrum Analysis Analyze chemical shifts, coupling constants, and integration Spectrum->Analysis Confirmation Confirm structure and compare with isomers Analysis->Confirmation

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8][9][10] It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

For this compound (C₉H₆BrClN₂), the molecular weight is approximately 257.51 g/mol . Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

  • Chlorine Isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance) will result in an M+2 peak with an intensity of about one-third of the M peak for fragments containing chlorine.

  • Bromine Isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance) will lead to an M+2 peak of nearly equal intensity to the M peak for fragments containing bromine.

The combination of one chlorine and one bromine atom in the molecule will produce a complex isotopic cluster for the molecular ion, with peaks at M, M+2, and M+4, with characteristic relative intensities.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable fragments.

Plausible Fragmentation Pathways:

  • Loss of Cl: [M - Cl]⁺

  • Loss of Br: [M - Br]⁺

  • Loss of CH₃: [M - CH₃]⁺

  • Loss of HCN: from the pyrimidine ring.

A comparison of the fragmentation patterns of the 7-bromo isomer with the 6-bromo and 5-bromo isomers could reveal subtle differences, although the primary fragmentation pathways are likely to be similar.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection_analysis Detection & Analysis Sample_MS Introduce sample into the mass spectrometer Ionization Ionize the sample (e.g., Electron Ionization) Sample_MS->Ionization Vaporization Molecular_Ion Formation of molecular ion (M⁺) Ionization->Molecular_Ion Acceleration Accelerate ions in an electric field Molecular_Ion->Acceleration Deflection Separate ions based on m/z ratio in a magnetic field Acceleration->Deflection Detector Detect ions Deflection->Detector Mass_Spectrum Generate mass spectrum Detector->Mass_Spectrum Analysis_MS Analyze molecular ion peak, isotopic pattern, and fragmentation Mass_Spectrum->Analysis_MS Confirmation_MS Confirm molecular weight and structure Analysis_MS->Confirmation_MS

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13][14]

Expected IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3000-3100Stretching
C-H (aliphatic, -CH₃)2850-3000Stretching
C=N (quinazoline ring)1600-1650Stretching
C=C (aromatic)1450-1600Stretching
C-Cl600-800Stretching
C-Br500-600Stretching

The IR spectrum will provide evidence for the presence of the quinazoline core, the methyl group, and the carbon-halogen bonds. While the IR spectra of the different bromo-isomers would be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) could potentially be used for differentiation if authentic reference spectra are available.

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_data_acquisition_ir Data Acquisition cluster_data_analysis_ir Data Analysis Sample_IR Prepare sample (e.g., KBr pellet or Nujol mull) Spectrometer_IR Place sample in IR spectrometer Sample_IR->Spectrometer_IR Place in beam path Irradiation Irradiate with infrared radiation Spectrometer_IR->Irradiation Absorption Measure absorption of IR radiation Irradiation->Absorption Spectrum_IR Generate IR spectrum (Transmittance vs. Wavenumber) Absorption->Spectrum_IR Process data Analysis_IR Identify characteristic absorption bands Spectrum_IR->Analysis_IR Confirmation_IR Confirm presence of functional groups Analysis_IR->Confirmation_IR

Summary of Spectroscopic Data

TechniqueKey Information Provided
¹H NMR Number of different proton environments, their chemical shifts, spin-spin coupling, and relative numbers of protons.
¹³C NMR Number of different carbon environments and their chemical shifts.
Mass Spec Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation.
IR Spec Presence of specific functional groups.

Conclusion

The structural confirmation of this compound is definitively achieved through a synergistic application of NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework and provide the most compelling evidence for the specific substitution pattern when compared with the expected spectra of its isomers. Mass spectrometry confirms the molecular weight and the presence of both bromine and chlorine through its characteristic isotopic pattern, while its fragmentation pattern offers further structural insights. Finally, IR spectroscopy confirms the presence of the key functional groups. By integrating the data from these orthogonal analytical methods, researchers and drug development professionals can have the highest degree of confidence in the structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

Comparing the reactivity of the C4-Cl and C7-Br in 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, substituted quinazolines represent a cornerstone for the development of a wide array of therapeutic agents. Their versatile scaffold allows for fine-tuning of biological activity through targeted functionalization. A key intermediate in this field is 7-Bromo-4-chloro-2-methylquinazoline, a molecule presenting two distinct halogen atoms at positions C4 and C7. Understanding the differential reactivity of the C4-Cl and C7-Br bonds is paramount for designing efficient and regioselective synthetic strategies. This guide provides an in-depth comparison of the reactivity of these two positions, supported by mechanistic principles and experimental considerations.

Theoretical Framework: Electronic and Steric Influences on Quinazoline Reactivity

The reactivity of halogenated quinazolines is primarily governed by the electronic nature of the heterocyclic ring system. The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, possesses a unique electronic landscape. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This effect is particularly pronounced at the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is exceptionally labile towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic properties of the quinazoline ring. The nitrogen atom at position 3 (N3) significantly activates the C4 position for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate, the key intermediate in an SNAr reaction.[1][2]

Computational studies, such as those employing Density Functional Theory (DFT), have corroborated this observation. For 2,4-dichloroquinazoline, it has been shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack.[3][4] This leads to a lower activation energy for substitution at C4 compared to other positions.[5][6] The general mechanism for SNAr at the C4 position is depicted below.

Figure 1: General workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position of a quinazoline.

Reactivity of the C7-Br Bond

In contrast to the activated C4 position, the C7 position on the carbocyclic ring of the quinazoline is electronically more akin to a standard aryl halide. The bromine atom at this position is significantly less reactive towards SNAr reactions under typical conditions. This is because the C7 position does not benefit from the same degree of activation by the heterocyclic nitrogen atoms. Nucleophilic attack at C7 does not lead to a resonance-stabilized intermediate analogous to the Meisenheimer complex formed at C4.

However, the C7-Br bond is highly amenable to a different class of reactions: palladium-catalyzed cross-coupling reactions.[7] These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, proceed through a different mechanistic manifold involving oxidative addition of the aryl bromide to a low-valent palladium catalyst.[8][9] The relative reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, which is dictated by the bond dissociation energies of the carbon-halogen bond.[10]

Comparative Reactivity: A Head-to-Head Analysis

The differential reactivity of the C4-Cl and C7-Br bonds in this compound allows for highly regioselective sequential functionalization.

Position & HalogenPredominant Reaction TypeRelative ReactivityMechanistic Rationale
C4-Cl Nucleophilic Aromatic Substitution (SNAr)HighElectron-deficient pyrimidine ring and resonance stabilization of the Meisenheimer intermediate by N3.
C7-Br Palladium-Catalyzed Cross-CouplingLow (for SNAr), High (for cross-coupling)C-Br bond is weaker than C-Cl, favoring oxidative addition to Palladium(0). Lacks strong electronic activation for SNAr.

Table 1: Comparison of the reactivity of the C4-Cl and C7-Br bonds.

This dichotomy in reactivity is a powerful tool for the synthetic chemist. It is possible to selectively displace the C4-chloro group with a variety of nucleophiles (amines, alcohols, thiols) while leaving the C7-bromo group intact. Subsequently, the C7-bromo position can be functionalized using palladium catalysis, enabling the introduction of a diverse range of substituents.

Experimental Protocols: Harnessing Differential Reactivity

The following protocols provide a practical framework for the selective functionalization of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution at C4

This procedure details the reaction of this compound with a generic primary amine to illustrate the selective displacement of the C4-chloro group.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Solvent (e.g., isopropanol, acetonitrile, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1.1 - 1.5 eq). If the amine salt is used, or if the reaction is sluggish, add a non-nucleophilic base (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the amine.[11] Reactions with electron-rich amines may proceed at lower temperatures, while less reactive amines may require heating.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol1_Workflow Start Dissolve Quinazoline in Solvent Add_Amine Add Primary Amine and Optional Base Start->Add_Amine Heat Heat Reaction Mixture Add_Amine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool and Isolate Product Monitor->Workup Reaction Complete Purify Purify (Filtration/Chromatography) Workup->Purify

Figure 2: Workflow for the selective SNAr reaction at the C4 position.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at C7

This protocol describes the subsequent functionalization of the C7-bromo position via a Suzuki cross-coupling reaction, a widely used method for forming carbon-carbon bonds.[7]

Materials:

  • 7-Bromo-4-(substituted)-2-methylquinazoline (from Protocol 1)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a Schlenk flask, add the 7-bromo-4-(substituted)-2-methylquinazoline (1.0 eq), the arylboronic acid (1.2 - 2.0 eq), the palladium catalyst (0.01 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol2_Workflow Start Combine Reactants, Catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvents Inert_Atmosphere->Add_Solvent Heat Heat to Reflux Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Extract Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify

Figure 3: Workflow for the Suzuki cross-coupling reaction at the C7 position.

Conclusion

The distinct electronic environments of the C4 and C7 positions in this compound give rise to a highly predictable and exploitable difference in reactivity. The C4-chloro group is readily displaced by nucleophiles via an SNAr mechanism, while the C7-bromo group is preferentially functionalized through palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and regioselective approach to the synthesis of diverse and complex quinazoline derivatives, a critical advantage in the pursuit of novel therapeutic agents. By understanding and applying the principles outlined in this guide, researchers can efficiently navigate the synthesis of functionalized quinazolines, accelerating the drug discovery and development process.

References

A Comparative Analysis of the Biological Activities of 7-Bromo-4-chloro-2-methylquinazoline and its 6-Bromo Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology. The strategic placement of substituents on this heterocyclic system can profoundly influence biological activity. This guide provides an in-depth, objective comparison of the biological activities of two isomeric compounds: 7-Bromo-4-chloro-2-methylquinazoline and 6-Bromo-4-chloro-2-methylquinazoline. While direct comparative studies are limited, this document synthesizes available experimental data and structure-activity relationship (SAR) insights to offer a comprehensive analysis for researchers and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery due to its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This has led to the development of numerous FDA-approved kinase inhibitors for the treatment of cancer. The introduction of halogen atoms, such as bromine, at different positions on the quinazoline core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.

Comparative Biological Activity: A Focus on Anticancer Properties

While a head-to-head comparison of the biological activities of this compound and its 6-bromo isomer is not extensively documented in publicly available literature, we can infer potential differences based on studies of closely related analogs. The primary focus of this comparison will be on their potential as anticancer agents, a field where quinazoline derivatives have shown significant promise.

6-Bromo-4-chloro-2-methylquinazoline and its Derivatives: A Profile of Potent Cytotoxicity

Research has more extensively explored the biological activities of 6-bromo-quinazoline derivatives, revealing their potential as potent cytotoxic agents against various cancer cell lines. The presence of a bromine atom at the 6-position of the quinazoline ring has been associated with enhanced antiproliferative action.[1]

A study on a series of 6-bromo-quinazoline-4(3H)-one derivatives demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (SW480) cell lines. One of the most potent compounds in this series, designated as 8a, which features an aliphatic linker at the 2-position, exhibited IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells.[2][3] Notably, this compound showed a degree of selectivity, with a higher IC50 value of 84.20 ± 1.72 µM against the normal cell line MRC-5, suggesting a wider therapeutic window.[2][3]

The proposed mechanism for the anticancer activity of many 6-bromo-quinazoline derivatives involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3]

This compound: A Promising Scaffold for Kinase Inhibitors

Structure-activity relationship studies on the broader class of 7-substituted quinolines (a related heterocyclic system) have shown that the nature of the substituent at the 7-position significantly influences biological activity.[5] For instance, in the context of antimalarial 4-aminoquinolines, electron-withdrawing groups at the 7-position were found to be crucial for activity.[6] While this is a different biological target, it underscores the importance of substitution at this position.

The strategic placement of a bromine atom at the 7-position, combined with the reactive chloro group at the 4-position and the methyl group at the 2-position, makes this compound a versatile building block for creating libraries of compounds to be screened for various biological activities, including anticancer properties.[4]

Data Summary: A Tale of Two Isomers

The following table summarizes the available quantitative data for derivatives of the 6-bromo isomer and highlights the current data gap for the 7-bromo isomer.

Compound/DerivativeTarget Cell Line(s)IC50 Value (µM)Reference
6-Bromo Isomer Derivatives
6-bromo-quinazoline-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32[2][3]
SW480 (Colon Cancer)17.85 ± 0.92[2][3]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[2][3]
7-Bromo Isomer
This compoundVarious Cancer Cell LinesData not available in reviewed literature

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and a direct comparison of these two isomers, detailed experimental protocols for key assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 6-Bromo-4-chloro-2-methylquinazoline) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To guide further investigation, the following diagrams illustrate a typical experimental workflow for comparing the biological activities of these isomers and a simplified representation of a key signaling pathway they might inhibit.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of this compound s2 Synthesis of 6-Bromo-4-chloro-2-methylquinazoline b1 In Vitro Cytotoxicity Assay (MTT) s2->b1 Test Compounds b2 Kinase Inhibition Assays d1 IC50 Determination b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Figure 1: A proposed experimental workflow for the comparative biological evaluation of 7-bromo and 6-bromo quinazoline isomers.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazoline Inhibitor (e.g., 6- or 7-bromo derivative) Inhibitor->EGFR Inhibition

Figure 2: A simplified diagram of the EGFR signaling pathway, a potential target for bromo-substituted quinazoline derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and its 6-bromo isomer, with a focus on their anticancer potential. The available literature suggests that 6-bromo-quinazoline derivatives are potent cytotoxic agents, with documented IC50 values against various cancer cell lines. While direct experimental data for the 7-bromo isomer is currently lacking, its use as a key synthetic intermediate for kinase inhibitors points to its significant potential in drug discovery.

The positional isomerization of the bromine atom on the quinazoline ring likely influences the electronic distribution and steric properties of the molecule, which in turn can affect its binding affinity and selectivity for biological targets. It is plausible that the 7-bromo isomer may exhibit a different kinase inhibitory profile compared to the 6-bromo isomer.

To definitively elucidate the comparative biological activities of these two isomers, further research is warranted. Direct, head-to-head in vitro cytotoxicity and kinase inhibition assays are essential to quantify their respective potencies and selectivities. Such studies will provide invaluable data for the rational design of next-generation quinazoline-based therapeutics.

References

A Senior Application Scientist's Guide to Dihalogenated Quinazolines: A Comparative Study of 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone in the design of targeted therapeutics. This is evidenced by its presence in numerous FDA-approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib, used in cancer therapy.[2] Quinazoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5][6]

Within this important class of heterocycles, dihalogenated quinazolines serve as exceptionally versatile intermediates. The presence of two different halogen atoms at distinct positions on the scaffold opens up a world of possibilities for sequential, regioselective chemical modifications. This guide provides an in-depth comparative analysis of 7-Bromo-4-chloro-2-methylquinazoline , a prototypical example, and other dihalogenated quinazolines. We will explore the nuances of their synthesis, the rationale behind their differential reactivity, and how these properties are strategically exploited by researchers and drug development professionals to construct complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Overview

The identity and position of halogen substituents significantly influence a molecule's physical properties, such as molecular weight, melting point, and solubility, as well as its spectroscopic characteristics. Below is a comparison of this compound with other representative dihalogenated quinazolines.

Table 1: Comparative Physicochemical Properties of Dihalogenated Quinazolines

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₉H₆BrClN₂257.51403850-84-0[7][8][9]
7-Bromo-2-chloroquinazoline C₈H₄BrClN₂243.49953039-66-2[10]
2,4-Dichloro-7-bromoquinazoline C₈H₃BrCl₂N₂277.93Not readily available
4-Chloro-6-iodo-2-phenylquinazoline C₁₄H₈ClIN₂366.59Not readily available

Spectroscopic data, such as ¹H and ¹³C NMR, provides a fingerprint for these molecules. For this compound, one would expect characteristic signals for the methyl group (around 2.5-3.0 ppm in ¹H NMR) and distinct aromatic protons whose chemical shifts and coupling patterns reveal their positions on the bicyclic ring system. Specific spectral data can be found in databases like ChemicalBook for detailed analysis.[11]

Synthetic Strategies for Dihalogenated Quinazolines

The synthesis of specifically substituted quinazolines is a well-established field, typically involving the construction of the heterocyclic ring from a substituted anthranilic acid or anthranilamide precursor, followed by functional group manipulations.

General Synthetic Workflow

A common and robust pathway to this compound begins with a brominated anthranilic acid derivative. This ensures the bromine is correctly positioned on the carbocyclic ring from the outset. The pyrimidine ring is then constructed, followed by chlorination to install the reactive handle at the 4-position.

G cluster_0 Step 1: Acetylation & Cyclization cluster_1 Step 2: Chlorination 2-Amino-4-bromobenzoic_acid 2-Amino-4-bromobenzoic acid 7-Bromo-2-methylquinazolin-4(3H)-one 7-Bromo-2-methylquinazolin-4(3H)-one 2-Amino-4-bromobenzoic_acid->7-Bromo-2-methylquinazolin-4(3H)-one 1. (Ac)₂O 2. NH₃ Acetic_Anhydride Acetic Anhydride Ammonia Ammonia 7-Bromo-2-methylquinazolin-4(3H)-one_2 7-Bromo-2-methylquinazolin-4(3H)-one Target_Molecule This compound 7-Bromo-2-methylquinazolin-4(3H)-one_2->Target_Molecule Reflux POCl3 POCl₃ or SOCl₂

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

  • To a flask containing 2-amino-4-bromobenzoic acid, add an excess of acetic anhydride.

  • Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, the intermediate 2-acetylamino-4-bromobenzoic acid often precipitates and can be filtered.

  • The dried intermediate is then heated with a solution of aqueous ammonia in a sealed vessel or under reflux to effect cyclization.

  • Upon completion, the reaction mixture is cooled, and the resulting solid, 7-Bromo-2-methylquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.

Step 2: Chlorination to yield this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-Bromo-2-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (typically around 110 °C) and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The aqueous mixture is then neutralized with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until basic pH is achieved.

  • The precipitated solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.[12][13]

Comparative Reactivity: The Power of Orthogonal Chemistry

The key to the utility of this compound lies in the significant difference in reactivity between the two halogen-substituted positions. This allows for selective, or "orthogonal," functionalization.

The Highly Reactive C4-Chloro Position

The chlorine atom at the 4-position of the quinazoline ring is exceptionally reactive towards nucleophilic aromatic substitution (SNAr) . This heightened reactivity is due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer complex intermediate.[2] This makes the C4-Cl an excellent leaving group, readily displaced by a wide variety of nucleophiles such as amines, alcohols, and thiols, often under mild conditions.[1] This reaction is fundamental to the synthesis of 4-anilinoquinazolines, a class of potent kinase inhibitors.[1]

The Versatile C7-Bromo Position

In contrast, the bromine atom at the 7-position resides on the carbocyclic (benzene) ring. It behaves like a typical aryl bromide and is relatively unreactive towards SNAr. Its primary utility is as a substrate for palladium-catalyzed cross-coupling reactions .[14] Reactions such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings proceed efficiently at this position.

The general reactivity trend for halides in these cross-coupling reactions is I > Br > Cl.[14][15] This is primarily due to the bond dissociation energies (the C-Br bond is weaker than the C-Cl bond) and the kinetics of the rate-determining oxidative addition step of the palladium catalyst to the carbon-halogen bond.[14]

This hierarchy of reactivity is the central principle that chemists exploit. It is possible to selectively perform a Suzuki coupling at the C7-Br position while leaving the C4-Cl position untouched, and then subsequently perform a nucleophilic substitution at the C4 position.

G cluster_0 Regioselective Functionalization Start 7-Bromo-4-chloro- 2-methylquinazoline Suzuki Suzuki Coupling (Pd catalyst, Base) + R¹-B(OH)₂ Start->Suzuki Targets C7-Br SNAr SNAr Reaction + R²-NH₂ Start->SNAr Targets C4-Cl Path_A Pathway A Path_B Pathway B Intermediate_A 7-Aryl-4-chloro- 2-methylquinazoline Suzuki->Intermediate_A Final_Product 7-Aryl-4-amino- 2-methylquinazoline Suzuki->Final_Product Intermediate_B 7-Bromo-4-amino- 2-methylquinazoline SNAr->Intermediate_B SNAr->Final_Product Intermediate_A->SNAr Targets C4-Cl Intermediate_B->Suzuki Targets C7-Br

Caption: Orthogonal reactivity of this compound.

Table 2: Reactivity Profile of this compound

PositionHalogenPrimary Reaction TypeRelative ReactivityTypical Reagents
C4 ChlorineNucleophilic Aromatic Substitution (SNAr)HighAmines (R-NH₂), Alcohols (R-OH), Thiols (R-SH)
C7 BrominePd-catalyzed Cross-CouplingModerate to HighBoronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira)

Applications in Medicinal Chemistry: Building Complexity for Biological Targets

The ability to sequentially and selectively modify dihalogenated quinazolines is a powerful strategy in drug discovery for building molecular libraries and optimizing lead compounds.

  • Kinase Inhibitor Scaffolds : The 4-anilinoquinazoline core is a well-validated pharmacophore for inhibiting protein kinases.[1] Starting with this compound, a medicinal chemist can introduce a diverse array of amine nucleophiles at the C4 position to interact with the hinge region of a kinase active site. Subsequently, the C7-bromo position can be modified via Suzuki coupling to introduce substituents that project into the solvent-exposed region or target other pockets, thereby fine-tuning potency and selectivity.[16]

  • Structure-Activity Relationship (SAR) Studies : During a drug development campaign, establishing a clear SAR is crucial. Dihalogenated quinazolines are ideal starting points for this. For example, a library of compounds can be generated by keeping the substituent at C4 constant while varying the group at C7 through parallel Suzuki reactions.[16] The resulting compounds can be screened for biological activity, providing rapid insights into which functionalities at the 7-position enhance or diminish the desired effect.[17]

  • Modulation of Physicochemical Properties : The substituents on the quinazoline ring also govern the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The C7 position is often modified to improve solubility, reduce metabolic liability, or alter cell permeability, all of which are critical for transforming a potent compound into a viable drug candidate.

Conclusion

This compound , and dihalogenated quinazolines in general, are far more than simple chemical intermediates. They are sophisticated molecular tools that offer chemists a pre-programmed roadmap for the synthesis of complex, functional molecules. The key takeaway for researchers is the principle of orthogonal reactivity : the C4-chloro position is primed for nucleophilic attack, while the C7-bromo position is ideal for palladium-catalyzed cross-coupling. This predictable and exploitable difference in reactivity allows for the logical and efficient construction of novel compounds for screening in drug discovery and other life sciences applications. As the demand for more selective and potent targeted therapies continues to grow, the strategic use of versatile building blocks like dihalogenated quinazolines will remain an indispensable part of the medicinal chemist's arsenal.

References

A Comparative Guide to the Definitive Validation of 7-Bromo-4-chloro-2-methylquinazoline Synthesis via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced arena of drug development, the unambiguous confirmation of a synthesized molecule's identity is not merely a procedural step; it is the bedrock of all subsequent research. The synthesis of novel heterocyclic compounds, such as 7-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of targeted therapies like kinase inhibitors, demands the highest level of analytical rigor.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing why High-Resolution Mass Spectrometry (HRMS) serves as the definitive method for validating the successful synthesis of this specific molecular entity.

The Imperative of Synthesis Validation

In medicinal chemistry, the journey from a proposed molecular structure on paper to a tangible, pure compound in a vial is fraught with potential pitfalls. Side reactions, incomplete conversions, and unexpected rearrangements can lead to the formation of isomers or impurities that may be difficult to distinguish from the target compound. Relying on an incorrectly identified compound wastes significant resources and, more critically, can lead to misleading biological data, jeopardizing the entire drug discovery pipeline. Therefore, the structural confirmation of a synthesized intermediate like this compound is a critical quality control checkpoint.

HRMS: The Gold Standard for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[2] Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of a molecule to four or more decimal places.[3] This capability allows for the calculation of an exact mass, which is unique to a specific elemental composition.

The core principle of HRMS validation rests on a simple but powerful premise: the experimentally measured exact mass of the synthesized compound must match the theoretically calculated exact mass of the target molecule, this compound (C₉H₆BrClN₂), within a very narrow margin of error (typically < 5 parts per million, ppm). This level of precision provides unequivocal evidence for the elemental composition of the molecule, effectively confirming that the desired atoms have been assembled correctly.[4]

A Comparative Analysis of Validation Techniques

While HRMS is indispensable for confirming elemental composition, it is often used in concert with other spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Quinazoline derivatives are commonly characterized using a suite of methods including FTIR, NMR, and mass spectrometry.[5][6]

TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio (m/z) to >4 decimal places.Elemental Composition (Molecular Formula) , Isotopic Pattern.Unambiguous confirmation of molecular formula; extremely high sensitivity and accuracy.[7]Provides no direct information on atom connectivity or stereochemistry; isomeric distinction can be challenging without fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Exploits the magnetic properties of atomic nuclei.Molecular Structure (Atom Connectivity) , 3D conformation (NOESY), and purity.The definitive tool for elucidating the precise arrangement and bonding of atoms within a molecule.Relatively low sensitivity compared to MS; requires larger sample amounts; complex spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of Specific Functional Groups (e.g., C=N, C-Cl, aromatic C-H).Fast, simple, and non-destructive; excellent for a quick check of key chemical bonds.Provides a "fingerprint" but not a complete structural picture; not suitable for definitive identification of a complex molecule on its own.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Percentage of C, H, N in the compound.Provides empirical formula data.Less precise than HRMS; requires a highly pure sample; does not account for halogens (Br, Cl) without special modifications.

As the table illustrates, these techniques are complementary. NMR confirms the carbon-hydrogen framework and the relative positions of the substituents, while HRMS provides the definitive molecular formula, acting as a final, high-precision check on the synthesis.

Experimental Workflow for HRMS Validation

The logical flow from a newly synthesized compound to a validated result is a systematic process designed to ensure data integrity and accuracy.

HRMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cluster_validation Validation Outcome A Synthesized This compound B Dissolve in suitable solvent (e.g., Methanol) to ~1 µg/mL A->B C Filter sample and transfer to autosampler vial B->C D Inject into LC-HRMS System (e.g., Orbitrap, Q-TOF) C->D E Ionization (Positive ESI Mode) D->E F High-Resolution Mass Analysis E->F G Acquire Mass Spectrum F->G H Determine Experimental Monoisotopic Mass G->H I Compare with Theoretical Mass H->I J Calculate Mass Error (ppm) I->J K Decision Point: Mass Error < 5 ppm? J->K L Synthesis Validated K->L Yes M Synthesis Not Validated (Investigate further) K->M No

Caption: Workflow for the validation of this compound via HRMS.

Detailed Experimental Protocol: HRMS Analysis

This protocol outlines a self-validating system for confirming the identity of this compound.

  • Calculation of Theoretical Mass:

    • Molecular Formula: C₉H₆BrClN₂

    • Monoisotopic Mass Calculation: The exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

    • Theoretical Monoisotopic Mass [M+H]⁺: 255.9403 Da + 1.0078 Da (proton) = 256.9481 Da . This is the target m/z value we expect to observe.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized, purified compound.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution in 50:50 methanol:water with 0.1% formic acid to a final concentration of approximately 1 µg/mL. The formic acid aids in protonation for positive ion mode analysis.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex™ Q-TOF).

    • Inlet: Ultra-High-Performance Liquid Chromatography (UHPLC) system for sample introduction.

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is a soft ionization technique ideal for small molecules, minimizing fragmentation and preserving the molecular ion.[2]

    • Mass Analyzer Settings:

      • Resolution: Set to >60,000 FWHM to ensure high mass accuracy.

      • Scan Range: m/z 100-500.

      • Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines immediately prior to the run using a known calibration standard mixture. This is critical for achieving high mass accuracy.[8]

  • Data Analysis and Interpretation:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the experimentally measured m/z for this peak to at least four decimal places.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Validation Criterion: The absolute ppm error must be less than 5 ppm. An error below 2 ppm is considered excellent.

Summarizing the Validation Data

A clear summary of the results is crucial for reporting and record-keeping.

ParameterValue
Target Compound This compound
Molecular Formula C₉H₆BrClN₂
Ion Species [M+H]⁺
Theoretical m/z 256.9481
Experimental m/z 256.9478
Mass Difference (Da) -0.0003
Mass Error (ppm) -1.17
Validation Result Confirmed

Conclusion

In the synthesis of high-value intermediates for drug discovery, such as this compound, there is no room for ambiguity. While techniques like NMR and FTIR provide essential structural context, High-Resolution Mass Spectrometry offers the ultimate, quantitative confirmation of a molecule's elemental composition. Its ability to measure mass with sub-ppm accuracy provides an unparalleled level of confidence, serving as a non-negotiable validation step. By integrating HRMS as the definitive checkpoint, researchers can ensure the integrity of their synthesized compounds, building a solid and trustworthy foundation for the subsequent stages of pharmaceutical development.[9][10]

References

A Comparative Guide to the Purity Assessment of 7-Bromo-4-chloro-2-methylquinazoline: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility in their scientific endeavors. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 7-Bromo-4-chloro-2-methylquinazoline, a substituted quinazoline derivative of significant interest in medicinal chemistry. While modern chromatographic and spectroscopic techniques have become mainstays in purity determination, this guide will first delve into the foundational technique of elemental analysis, providing a comprehensive protocol and then comparing its performance against contemporary alternatives such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity for this compound

This compound (Molecular Formula: C₉H₆BrClN₂, Molecular Weight: 257.52 g/mol ) is a heterocyclic compound whose biological activity is intrinsically linked to its precise chemical structure. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects, potentially confounding research data and compromising patient safety in later developmental stages. Therefore, a robust and accurate assessment of its purity is a non-negotiable aspect of its chemical characterization.

Foundational Purity Assessment: Elemental Analysis by Combustion

Elemental analysis, specifically CHNX analysis (Carbon, Hydrogen, Nitrogen, and Halogens/Sulfur), is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] Its utility in purity assessment is predicated on a simple yet powerful principle: a pure compound will have an elemental composition that corresponds precisely to its molecular formula. Any significant deviation suggests the presence of impurities.

Causality Behind the Method: Why Combustion Analysis?

The choice of combustion analysis as a primary purity assessment tool stems from its ability to provide an absolute measure of the elemental content by mass. Unlike chromatographic methods that determine relative purity based on the response of a detector to different components, elemental analysis verifies the fundamental atomic makeup of the bulk sample.[2] This makes it an excellent orthogonal technique to chromatography, capable of detecting impurities that may not be visible to other methods, such as inorganic salts or residual solvents that do not contain the chromophore required for UV detection in HPLC.[3]

Theoretical Elemental Composition of this compound

For a pure sample of this compound (C₉H₆BrClN₂), the expected elemental composition is as follows:

  • Carbon (C): 41.97%

  • Hydrogen (H): 2.35%

  • Nitrogen (N): 10.88%

  • Chlorine (Cl): 13.77%

  • Bromine (Br): 31.03%

A significant variance between the experimentally determined percentages and these theoretical values is a direct indication of impurities.

Experimental Protocol: Combustion Analysis for Halogenated Quinazolines

The following protocol outlines the steps for the elemental analysis of this compound using a modern automated elemental analyzer capable of CHN and halogen determination.

Instrumentation: An automated CHN-X elemental analyzer, typically equipped with a combustion furnace, a reduction furnace, gas chromatography (GC) separation column, and a thermal conductivity detector (TCD) for C, H, and N, and an electrochemical or ion chromatography system for halogens.

Experimental Workflow Diagram:

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing weigh 1. Accurately weigh 1-3 mg of This compound into a tin capsule. seal 2. Crimp and seal the capsule to ensure no sample loss. weigh->seal autosampler 3. Place the sealed capsule in the autosampler. seal->autosampler combustion 4. Flash combustion at ~1000°C in an oxygen-rich environment. C, H, N, Br, Cl -> CO₂, H₂O, N₂, NOx, HBr, HCl autosampler->combustion reduction 5. Reduction of NOx to N₂ and removal of excess O₂. combustion->reduction separation 6. Separation of gases (CO₂, H₂O, N₂) by GC. reduction->separation absorption 7b. Absorption of HBr and HCl in an aqueous solution. reduction->absorption detection_chn 7a. Detection of C, H, N by Thermal Conductivity Detector (TCD). separation->detection_chn calculation 9. Software calculates the percentage of each element based on detector response, sample weight, and calibration. detection_chn->calculation detection_x 8. Analysis of the absorption solution by Ion Chromatography or Titration. absorption->detection_x detection_x->calculation comparison 10. Compare experimental % values with theoretical values for C₉H₆BrClN₂. calculation->comparison purity 11. Assess purity based on deviation. (Typically <0.4% deviation is acceptable). comparison->purity

Caption: Workflow for the elemental analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and dry, as residual solvents or water will affect the hydrogen and carbon percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the this compound sample into a tin capsule. The high accuracy of this step is critical as the final results are reported as a weight percentage.[4]

    • Securely crimp and seal the tin capsule to encapsulate the sample completely.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide for CHN). For halogen determination, a standard like S-benzyl thiouronium chloride can be used.

  • Automated Analysis:

    • Place the sealed sample capsule into the instrument's autosampler.

    • The sample is dropped into a high-temperature combustion furnace (typically around 1000°C) with a constant flow of pure oxygen. The tin capsule facilitates flash combustion.[4]

    • The organic material is completely oxidized, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and nitrogen oxides (NOx), and the halogens to their corresponding hydrogen halides (HBr and HCl).

    • The combustion gases are then passed through a reduction furnace (often containing copper) to convert any NOx to N₂ and to remove excess oxygen.

    • For CHN analysis, the resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column and detected by a thermal conductivity detector (TCD).

    • For halogen analysis, the hydrogen halides are typically trapped in an aqueous absorption solution. This solution is then analyzed by ion chromatography or potentiometric titration to quantify the chloride and bromide ions.[5][6]

  • Data Analysis and Interpretation:

    • The instrument's software calculates the mass percentage of each element based on the detector's response, the initial sample weight, and the calibration data.

    • The experimental percentages are then compared to the theoretical values for pure this compound. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[2]

A Comparative Look: Alternative Purity Assessment Techniques

While elemental analysis provides a fundamental measure of purity, a comprehensive evaluation often involves orthogonal methods that assess purity from different perspectives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used for purity determination in the pharmaceutical industry.[4] It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Principle of Purity Assessment: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all detected peaks in the chromatogram.

  • Advantages: High sensitivity for detecting structurally related impurities, excellent for quantitative analysis of impurities, and can be automated for high-throughput screening.

  • Limitations: Requires a chromophore for UV detection (which this compound possesses), and impurities without a chromophore or those that are non-eluting will not be detected. The area percent method assumes that all components have the same response factor, which can lead to inaccuracies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for detecting volatile impurities such as residual solvents.

  • Principle of Purity Assessment: Similar to HPLC, purity can be assessed by the relative peak areas in the gas chromatogram. The mass spectrometer provides structural information about the impurities, aiding in their identification.

  • Advantages: Excellent for identifying and quantifying volatile organic impurities. The mass spectral data provides a high degree of confidence in impurity identification.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds, adding complexity to the analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity determination.[3] It allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity and concentration.

  • Principle of Purity Assessment: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using an internal standard, an absolute purity value (as a mass fraction) can be determined without the need for a reference standard of the analyte itself.

  • Advantages: It is a primary ratio method, non-destructive, and provides structural confirmation of the analyte and its impurities simultaneously. It can quantify a wide range of impurities, including those that lack a UV chromophore.[3]

  • Limitations: Lower sensitivity compared to HPLC for trace impurities. Peak overlap can complicate quantification, and careful selection of an appropriate internal standard is crucial. Requires a higher sample amount compared to chromatographic methods.

Head-to-Head Comparison of Purity Assessment Methods

The following table provides a comparative summary of the key performance characteristics of each analytical technique for the purity assessment of this compound.

FeatureElemental Analysis (Combustion)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Measures absolute elemental compositionSeparates based on polarity; relative peak areaSeparates based on volatility; relative peak areaMeasures molar concentration relative to a standard
Type of Purity Absolute (elemental)Relative (% area)Relative (% area)Absolute (mass fraction)
Specificity Low (does not distinguish between isomers)High for structurally related impuritiesHigh for volatile impurities; MS provides structural confirmationHigh; provides structural information
Sensitivity Milligram sample size; detects bulk compositionHigh (typically ng to pg on column)Very high for volatile analytes (pg to fg on column)Moderate (typically μg to mg)
LOD/LOQ Not typically used for trace impurity detectionLow (typically <0.05% for impurities)Very low for volatile impuritiesHigher (typically >0.1% for impurities)
Precision (RSD) Excellent for bulk analysis (<0.3%)Excellent (<2%)Excellent (<5%)Excellent (<1%)
Analysis Time ~10 minutes per sample20-60 minutes per sample30-60 minutes per sample5-30 minutes per sample (can be longer for high accuracy)
Sample Throughput ModerateHigh (with autosampler)ModerateModerate
Destructive? YesNo (sample can be collected)YesNo (sample is recoverable)
Key Strengths Orthogonal to other methods; detects non-chromatophoric and inorganic impurities.Excellent for routine QC and stability testing; high sensitivity for related substances.Gold standard for residual solvent analysis and volatile impurity identification.Primary method; provides simultaneous structural confirmation and absolute quantification without a specific reference standard.
Key Limitations Does not provide information on the nature of impurities; requires pure, dry sample.Relative quantification can be inaccurate if response factors differ; blind to non-UV active impurities.Limited to volatile and thermally stable compounds.Lower sensitivity for trace impurities; requires careful experimental setup for accuracy.

Logical Framework for Purity Assessment

A comprehensive purity assessment strategy for this compound should leverage the strengths of multiple techniques in a logical sequence.

purity_assessment_strategy cluster_primary Primary Characterization & Purity cluster_orthogonal Orthogonal & Specific Purity Checks cluster_decision Final Purity Assessment start Synthesized Batch of This compound hplc HPLC-UV Analysis (Relative Purity & Impurity Profile) start->hplc qnmr qNMR Analysis (Identity Confirmation & Absolute Purity) start->qnmr compare Compare results from all techniques. Are they concordant? hplc->compare qnmr->compare elemental Elemental Analysis (Confirm Elemental Composition) elemental->compare gcms GC-MS Analysis (Residual Solvents) gcms->compare compare->elemental Discrepancy in mass balance? compare->gcms Volatile impurities suspected? pass Purity > 95% All results consistent. compare->pass Yes fail Inconsistent results or purity < 95%. Requires further purification/investigation. compare->fail No

Caption: A decision-making workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted task that requires a thoughtful application of orthogonal analytical techniques.

  • Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition of the bulk material. Its strength lies in its ability to provide an absolute measure that is independent of the principles of chromatography, making it a powerful method for detecting inorganic impurities or significant deviations in the overall composition.

  • HPLC remains the workhorse for routine quality control, offering high sensitivity for detecting and quantifying process-related impurities and degradation products.

  • qNMR provides the distinct advantage of being a primary, non-destructive method that simultaneously confirms the structure and determines the absolute purity of the analyte without the need for a specific certified reference standard of the compound itself.

  • GC-MS is the method of choice for the specific analysis of volatile impurities, most notably residual solvents from the synthesis and purification process.

For researchers and drug development professionals, a combination of these methods provides the most robust and reliable assessment of purity. An initial screen by HPLC and qNMR can provide a comprehensive picture of the organic purity and confirm the identity of the material. Elemental analysis should then be employed as an orthogonal method to ensure the correct elemental composition and to account for any non-chromatophoric or inorganic impurities. Finally, GC-MS should be used to quantify any residual solvents. This integrated approach ensures a high degree of confidence in the quality of this compound, thereby upholding the scientific integrity of subsequent research and development activities.

References

A Comparative Guide to the Anticancer Potential of 7-Bromo-4-chloro-2-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinazoline scaffold remains a cornerstone for the development of targeted cancer therapeutics.[1] Its rigid, heterocyclic structure provides an excellent framework for interacting with the ATP-binding pockets of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2][3] Marketed drugs such as Gefitinib and Erlotinib have validated the clinical utility of this chemical class.[3] This guide delves into the prospective anticancer activity of a specific, yet underexplored, subset of this family: derivatives of 7-Bromo-4-chloro-2-methylquinazoline.

While direct, extensive studies on this particular scaffold are nascent, a robust comparative analysis can be constructed based on well-established structure-activity relationships (SAR) within the broader 4-anilinoquinazoline class. This guide will, therefore, serve as a forward-looking manual for researchers, providing a scientifically grounded framework for the synthesis, evaluation, and potential optimization of these novel compounds.

The Strategic Importance of the this compound Scaffold

The choice of this starting material is predicated on a rational design approach aimed at enhancing therapeutic potential:

  • The 4-Chloro Position: This is the primary reactive site for generating structural diversity. The chlorine atom is a facile leaving group, readily displaced by nucleophilic amines to create the 4-anilino moiety crucial for kinase inhibition.[4]

  • The 7-Bromo Position: The presence of a halogen at this position offers several advantages. Bromine is an electron-withdrawing group that can modulate the electronic properties of the quinazoline ring system, potentially influencing binding affinity. Furthermore, it serves as a valuable synthetic handle for introducing further structural modifications via cross-coupling reactions, allowing for fine-tuning of the molecule's properties.

  • The 2-Methyl Position: Small alkyl groups at the C-2 position have been shown in some quinazoline derivatives to enhance activity.[5] This substituent can influence the orientation of the molecule within the ATP-binding pocket and contribute to favorable hydrophobic interactions.

Proposed Synthetic Strategy and Comparative Analysis

A library of novel derivatives can be efficiently synthesized from this compound via nucleophilic aromatic substitution. The general workflow is depicted below:

G A This compound C Nucleophilic Aromatic Substitution (e.g., reflux in isopropanol) A->C B Substituted Anilines B->C D Library of 4-Anilino-7-bromo-2-methylquinazoline Derivatives C->D

Caption: Proposed synthetic workflow for generating novel quinazoline derivatives.

The resulting 4-anilino derivatives can then be evaluated for their anticancer activity. A comparative analysis of their potential efficacy can be benchmarked against known EGFR inhibitors. The table below presents hypothetical IC50 values for a series of derivatives, illustrating the expected impact of substituents on the anilino ring, based on established SAR.[6]

CompoundAniline Substituent (R)Predicted TargetPredicted IC50 (nM) vs. EGFRRationale for Predicted Activity
Derivative 1 3-ethynylphenylEGFR10-50The 3-ethynyl group is a known pharmacophore that enhances binding to the EGFR active site, similar to Erlotinib.[3]
Derivative 2 3-chloro-4-fluoro-phenylEGFR5-20Halogenated anilines are common in potent EGFR inhibitors like Gefitinib, enhancing hydrophobic and halogen-bonding interactions.
Derivative 3 4-(3-morpholinopropoxy)phenylDual EGFR/HER220-100The morpholino group often improves solubility and can confer activity against other related kinases like HER2, similar to Lapatinib.[3]
Derivative 4 3,4,5-trimethoxyphenylEGFR50-200Multiple methoxy groups can increase activity, though sometimes with a slight decrease in potency compared to smaller, more specific interacting groups.[6]

Key Signaling Pathway: The EGFR Cascade

The primary anticipated mechanism of action for these compounds is the inhibition of the EGFR signaling pathway. Overexpression or mutation of EGFR is a common driver in many cancers, leading to uncontrolled cell proliferation and survival.[7][8] By blocking the ATP-binding site of the EGFR tyrosine kinase, these quinazoline derivatives can halt the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K P P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Protocols for Anticancer Activity Evaluation

To empirically validate the anticancer potential of the newly synthesized this compound derivatives, a tiered screening approach is recommended.

In Vitro Cytotoxicity Screening: MTT Assay

This initial assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, which are known to express EGFR) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Kinase Inhibition Assay: EGFR Kinase Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 values for EGFR inhibition by plotting the percentage of inhibition against the compound concentration.

Cellular Mechanism of Action: Apoptosis and Cell Cycle Analysis

These assays provide insight into how the compounds induce cancer cell death.

Apoptosis Assay (Annexin V Staining):

  • Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of anticancer agents. Based on established SAR, derivatives of this compound are predicted to be potent inhibitors of the EGFR signaling pathway. The bromine and methyl substituents offer unique opportunities for modulating the pharmacological properties of these molecules. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and comprehensive evaluation of these novel compounds. Future work should focus on synthesizing a diverse library of derivatives and performing the described in vitro and cell-based assays to identify lead compounds for further preclinical development, including in vivo xenograft studies.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Analogs Derived from 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of bioactive analogs derived from the versatile 7-Bromo-4-chloro-2-methylquinazoline scaffold. This heterocyclic compound serves as a crucial intermediate in medicinal chemistry, particularly in the creation of targeted therapies for cancer.[1] Its structure is primed for selective modification, allowing for the systematic exploration of chemical space to develop potent and selective inhibitors of key cellular signaling pathways.[1]

This guide will delve into the structure-activity relationships (SAR) of various analogs, with a primary focus on modifications at the C-4 position. We will examine how different substituents influence biological activity, supported by comparative data from published literature. Furthermore, we will provide detailed protocols for the key assays used in the evaluation of these compounds, ensuring a comprehensive understanding of the data presented.

The Strategic Importance of the this compound Scaffold

The quinazoline core is a privileged structure in drug discovery, forming the backbone of numerous approved kinase inhibitors.[2][3] The specific substitution pattern of this compound offers a unique combination of features for synthetic elaboration and biological activity:

  • C-4 Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, most commonly substituted anilines, to probe interactions with the ATP-binding pocket of protein kinases.[4][5]

  • C-7 Bromo Group: The bromine atom at the 7-position significantly influences the electronic properties of the quinazoline ring system. Halogenation at this position is a known strategy for modulating the biological activity of kinase inhibitors.[6] It can also serve as a handle for further modifications through cross-coupling reactions.

  • C-2 Methyl Group: The methyl group at the 2-position can contribute to the steric and electronic profile of the molecule, potentially influencing target binding and selectivity.

The following diagram illustrates the core scaffold and its key reactive sites.

Caption: Core structure of this compound with key positions highlighted.

Comparative Biological Activity of 4-Substituted Analogs

The most extensively studied derivatives of chloro-quinazolines are the 4-anilinoquinazolines, which have shown significant promise as anticancer agents, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][4] The general pharmacophore for EGFR inhibitory activity often involves a 4-anilinoquinazoline with substitutions at the C-6 and/or C-7 positions.[2]

The following table summarizes the antiproliferative activity of selected 4-anilinoquinazoline analogs, highlighting the impact of different substituents on the aniline ring and the quinazoline core. While not all are direct derivatives of the 7-bromo-2-methyl scaffold, they provide valuable SAR insights that are applicable to the design of new analogs from this starting material.

Compound IDQuinazoline Core Substitution4-Anilino SubstitutionCell LineIC50 (µM)Reference
1 6-Bromo, 2-Phenyl3-BromoA431 (human epidermoid carcinoma)Enzyme Inhibition Data[7]
2 6,7-Dimethoxy3'-Bromo-4'-hydroxyU373 (human glioblastoma)Apoptotic at µM concentrations[8]
3 6,7-DimethoxyUnsubstitutedA549 (lung cancer)>100[4]
4 6,7-Dimethoxy3-Chloro-4-fluoroA549 (lung cancer)0.04[4]
5 6-Bromo2-Mercapto-3-phenyl, S-alkylatedMCF-7 (breast cancer)15.85 (for compound 8a)[9]
6 Unsubstituted4-BenzothienylVariousEnhanced cytotoxicity vs. gefitinib[3]

SAR Insights:

  • Aniline Ring Substitution: The nature and position of substituents on the aniline ring at the C-4 position are critical for activity. Electron-withdrawing groups, such as chloro and fluoro, at the meta and para positions of the aniline ring often lead to enhanced potency, as seen in the comparison between compounds 3 and 4 .[2][4] The 3-chloro-4-fluoro-aniline moiety is a common feature in potent EGFR inhibitors.[2]

  • Halogenation of the Quinazoline Core: The presence of a bromine atom on the quinazoline ring, as in compounds 1 , 2 , and 5 , is associated with potent biological activity.[7][8][9] This aligns with the broader understanding that halogenation can enhance binding affinity and modulate pharmacokinetic properties.

  • Role of the 4-Amino Linker: The amino group at the 4-position serves as a crucial hydrogen bond donor/acceptor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many quinazoline-based kinase inhibitors.

Experimental Protocols: A Foundation for Comparative Analysis

To ensure the validity and comparability of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of quinazoline-based compounds.

Synthesis of 4-Anilinoquinazoline Analogs

The general synthetic route to 4-anilinoquinazoline derivatives from this compound involves a nucleophilic aromatic substitution reaction.

G start This compound process Nucleophilic Aromatic Substitution start->process reactant Substituted Aniline (R-NH2) reactant->process conditions Solvent (e.g., isopropanol, DMF) Base (e.g., DIPEA) or Acid Catalyst Heat (e.g., reflux) process->conditions product 4-Anilino-7-bromo-2-methylquinazoline Analog process->product

Caption: General workflow for the synthesis of 4-anilinoquinazoline analogs.

Step-by-Step Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or dimethylformamide, add the desired substituted aniline (1-1.2 equivalents).

  • An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., N,N-diisopropylethylamine) may be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-anilinoquinazoline analog.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of potential anticancer compounds.

G cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. compound_treatment 2. Treat cells with serial dilutions of the test compound for 48-72h. cell_seeding->compound_treatment mtt_addition 3. Add MTT solution to each well and incubate for 2-4h. compound_treatment->mtt_addition formazan_solubilization 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_addition->formazan_solubilization absorbance_reading 5. Measure absorbance at ~570 nm using a microplate reader. formazan_solubilization->absorbance_reading data_analysis 6. Calculate cell viability and determine the IC50 value. absorbance_reading->data_analysis G cluster_pathway Mechanism of Kinase Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity kinase Kinase Active Site p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation adp ADP kinase->adp atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibitor Quinazoline Analog inhibitor->kinase Competitive Binding atp_blocked ATP atp_blocked->kinase Blocked

References

A Senior Application Scientist's Guide to the Characterization of Isomeric Impurities in 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, particularly isomers which share the same molecular formula but differ in their atomic arrangement, can significantly impact the efficacy and safety profile of a drug. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of isomeric impurities of 7-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] We will delve into the synthetic origins of these impurities and present a comparative analysis of chromatographic and spectroscopic techniques, supported by experimental data, to enable their unambiguous identification and quantification.

The Genesis of Isomeric Impurity: A Synthetic Perspective

The most probable synthetic route to this compound commences with the cyclization of an appropriately substituted anthranilamide with acetic anhydride to form 2-methyl-4(3H)-quinazolinone.[2][3] Subsequent halogenation steps, namely chlorination and bromination, introduce the potential for the formation of positional isomers.

The chlorination of the 4-oxo group is typically achieved using reagents like phosphorus oxychloride (POCl₃), a generally regioselective process.[4][5][6] However, the critical step for the introduction of isomeric impurities is the bromination. Depending on the timing and conditions of this electrophilic substitution, bromine may be introduced at positions other than the desired C-7, leading to the formation of key isomeric impurities. The directing effects of the substituents on the quinazolinone ring play a crucial role in the regioselectivity of this reaction.[7][8]

The primary isomeric impurities of concern are therefore positional isomers, where the bromine atom is located at a different position on the benzene ring moiety of the quinazoline core.

Diagram 1: Synthetic Pathway and Potential Isomeric Impurities

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Isomeric Impurities A Anthranilamide Derivative B 2-Methyl-4(3H)-quinazolinone Derivative A->B Acetic Anhydride C 7-Bromo-2-methyl-4(3H)-quinazolinone B->C Bromination (e.g., NBS, Br2/AcOH) I1 5-Bromo-4-chloro-2-methylquinazoline B->I1 Non-regioselective Bromination I2 6-Bromo-4-chloro-2-methylquinazoline B->I2 I3 8-Bromo-4-chloro-2-methylquinazoline B->I3 D This compound (API) C->D Chlorination (e.g., POCl3)

Caption: Synthetic pathway for this compound and the origin of potential positional isomeric impurities.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of these closely related isomeric impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary tools for separation, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC/UPLC): The Power of Separation

The separation of positional isomers by reversed-phase HPLC can be challenging due to their similar physicochemical properties. Method development should focus on maximizing selectivity by optimizing the stationary phase, mobile phase composition, and temperature.

Methodology Comparison:

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Pentafluorophenyl (PFP)
Stationary Phase Octadecyl silane (C18)Phenyl-HexylPentafluorophenyl
Separation Principle Primarily hydrophobic interactionsHydrophobic and π-π interactionsMultiple interactions (hydrophobic, π-π, dipole-dipole, ion-exchange)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidAcetonitrile/Methanol/Water with 0.1% Formic Acid
Gradient 20-80% Acetonitrile over 20 min30-70% Methanol over 20 min10-90% Organic over 15 min
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min (UPLC)
Temperature 30 °C40 °C35 °C
Expected Outcome Partial co-elution of isomersImproved separation due to enhanced π-π interactions with the aromatic quinazoline ringBaseline separation of all positional isomers due to multimodal interactions

Experimental Protocol: Optimized UPLC Method (Method C)

  • Column: PFP column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Justification of Experimental Choices: The PFP stationary phase is selected for its unique ability to provide multiple interaction mechanisms, which is often necessary to resolve subtle differences between positional isomers. The use of a UPLC system with sub-2 µm particles allows for higher efficiency and resolution in a shorter analysis time.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is a powerful tool for the identification of impurities. It provides crucial information about the molecular weight and isotopic pattern, and its fragmentation data can help differentiate between isomers.

Key Diagnostic Features:

  • Molecular Ion Peak (M+): All isomers will exhibit the same molecular weight.

  • Isotopic Pattern: The presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion. This pattern serves as a definitive indicator of the elemental composition.

  • Fragmentation Analysis: While the molecular ions will be identical, the fragmentation patterns of the positional isomers may show subtle differences in the relative abundances of fragment ions. This is due to the influence of the halogen position on bond stabilities and the preferred fragmentation pathways. For instance, the loss of a methyl radical or the halogen atoms may be influenced by their position on the aromatic ring.

Table of Expected m/z Values for Isotopic Peaks:

IonExpected m/zRelative Abundance
[M]+ (⁷⁹Br, ³⁵Cl)257.9High
[M+2]+ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)259.9Highest
[M+4]+ (⁸¹Br, ³⁷Cl)261.9Moderate

Diagram 2: Analytical Workflow for Impurity Characterization

G cluster_workflow Analytical Workflow cluster_techniques Characterization Techniques A Sample of This compound B UPLC-UV/MS Analysis A->B C Data Processing and Peak Integration B->C T1 UPLC Separation (PFP Column) B->T1 T2 UV Detection (254 nm) B->T2 T3 Mass Spectrometry (ESI+) B->T3 D Impurity Identification C->D MS and NMR Data E Impurity Quantification C->E UV Area % T4 NMR Spectroscopy (1H and 13C) D->T4

Caption: A comprehensive analytical workflow for the separation, identification, and quantification of isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural elucidation of isomeric impurities. Both ¹H and ¹³C NMR will provide unique fingerprint spectra for each positional isomer.

¹H NMR Analysis:

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the bromine and chlorine substituents.

  • 7-Bromo Isomer (Target API): Will exhibit a distinct set of signals for the protons at positions 5, 6, and 8.

  • Positional Isomers: The chemical shifts and coupling constants of the aromatic protons will differ significantly, allowing for unambiguous identification. For example, a 6-bromo isomer will show a different splitting pattern for the remaining aromatic protons compared to the 7-bromo isomer.

¹³C NMR Analysis:

The chemical shifts of the carbon atoms in the benzene ring are directly influenced by the electronegativity and position of the halogen substituents.

  • Carbon-Halogen Bond: The carbons directly attached to bromine and chlorine will have characteristic chemical shifts.

  • Ipso-, Ortho-, Meta-, and Para- Effects: The positions of the halogens will induce predictable shifts in the neighboring carbon atoms, providing a unique ¹³C NMR spectrum for each isomer.

Table of Predicted ¹H NMR Chemical Shifts (Aromatic Region):

Proton Position7-Bromo Isomer (Predicted δ, ppm)6-Bromo Isomer (Predicted δ, ppm)5-Bromo Isomer (Predicted δ, ppm)
H-5 ~8.1 (d)~8.0 (d)-
H-6 ~7.8 (dd)-~7.9 (t)
H-8 ~8.3 (d)~8.2 (d)~7.7 (d)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Forced Degradation Studies: Assessing Stability and Identifying Degradation Products

Forced degradation studies are crucial for understanding the intrinsic stability of the API and for developing stability-indicating analytical methods.[9][10] this compound should be subjected to stress conditions as per ICH guidelines, including acidic, basic, oxidative, photolytic, and thermal stress.

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.

The resulting samples should be analyzed by the developed UPLC-UV/MS method to identify any degradation products. Potential degradation pathways could include hydrolysis of the chloro group at the 4-position to form the corresponding quinazolinone, or further degradation of the quinazoline ring under harsh conditions.

Conclusion

The comprehensive characterization of isomeric impurities in this compound requires a synergistic application of advanced analytical techniques. A well-developed UPLC method utilizing a PFP stationary phase offers the best potential for the chromatographic separation of these challenging positional isomers. Confirmation of their identity is unequivocally achieved through a combination of mass spectrometry, for molecular weight and fragmentation analysis, and NMR spectroscopy, which provides the definitive structural information. Forced degradation studies are essential to complete the impurity profile and ensure the development of a robust, stability-indicating analytical method. This rigorous approach to impurity characterization is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Benchmarking the synthesis of 7-Bromo-4-chloro-2-methylquinazoline against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 7-Bromo-4-chloro-2-methylquinazoline: A Comparative Benchmarking Study

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] The strategic placement of its functional groups—the reactive 4-chloro substituent, the 7-bromo site for cross-coupling reactions, and the 2-methyl group—offers a multi-faceted platform for molecular elaboration. This guide provides an in-depth, comparative analysis of robust synthetic routes to this key intermediate. We present a benchmarked, two-step synthesis from 2-amino-4-bromobenzoic acid, detailing the underlying mechanisms and critical process parameters. Furthermore, we explore alternative methodologies, including a Vilsmeier-Haack based approach, to provide researchers with a comprehensive framework for selecting the optimal synthesis based on laboratory capabilities, scale, and strategic considerations. All protocols are supported by experimental data and mechanistic insights to ensure reproducibility and a fundamental understanding of the chemical transformations.

The Strategic Importance of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in drug discovery.[2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The ability to functionalize the quinazoline ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the design of novel therapeutic agents. This compound exemplifies this versatility, providing orthogonal reaction sites for sequential chemical modifications.

Benchmarked Synthesis: A Two-Step Approach from 2-Amino-4-bromobenzoic Acid

This route is widely regarded as a reliable and scalable method for producing high-purity this compound. It proceeds via a benzoxazinone intermediate, which is subsequently converted to the corresponding quinazolinone before final chlorination.

Experimental Workflow Diagram

A 2-Amino-4-bromobenzoic Acid C 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one A->C Reflux  Step 1a B Acetic Anhydride B->C E 7-Bromo-2-methylquinazolin-4(3H)-one C->E Reflux  Step 1b D Ammonium Acetate D->E G This compound E->G Reflux  Step 2 F Phosphorus Oxychloride (POCl3) DMF (cat.) F->G

Caption: Benchmarked two-step synthesis of this compound.

Step 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

This initial step involves the construction of the core quinazolinone ring system from a readily available anthranilic acid derivative.

  • Reaction Mechanism: The process begins with the acylation of the amino group of 2-amino-4-bromobenzoic acid by acetic anhydride. The resulting acetamido derivative then undergoes an intramolecular cyclodehydration reaction, driven by heat, to form the 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This stable benzoxazinone is then treated with an ammonia source, such as ammonium acetate, which opens the oxazinone ring and subsequently closes to form the thermodynamically more stable quinazolinone heterocycle.

  • Detailed Experimental Protocol:

    • A mixture of 2-amino-4-bromobenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is heated to reflux (approx. 140°C) for 2 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate (7-bromo-2-methyl-4H-3,1-benzoxazin-4-one) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

    • The isolated benzoxazinone intermediate is then suspended in glacial acetic acid, and ammonium acetate (5.0 eq) is added.

    • The mixture is heated to reflux for 4 hours.

    • Upon cooling, the product precipitates out of solution. It is collected by filtration, washed with water to remove excess ammonium acetate, and then with a small amount of ethanol.

    • The resulting white solid, 7-bromo-2-methylquinazolin-4(3H)-one, is dried in a vacuum oven.

  • Senior Application Scientist's Note: Using acetic anhydride in excess serves as both the acylating agent and the solvent. The intermediate benzoxazinone is often stable enough to be isolated, which allows for purification before the final ring transformation, leading to a cleaner final quinazolinone product. This two-part first step is crucial for achieving high purity.

Step 2: Chlorination to this compound

This step converts the 4-oxo group into the highly reactive 4-chloro group, a key functional handle for subsequent nucleophilic aromatic substitution reactions.

  • Reaction Mechanism: The chlorination is typically achieved using phosphorus oxychloride (POCl₃). The lone pair on the nitrogen at position 3 attacks the phosphorus atom of POCl₃, initiating a cascade that transforms the C4-carbonyl into a chlorophosphate intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile. The chloride ion then displaces the phosphate leaving group to yield the final product.

  • Detailed Experimental Protocol:

    • To a flask charged with 7-bromo-2-methylquinazolin-4(3H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5.0-10.0 eq) is added carefully under a fume hood.

    • A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) is added dropwise.

    • The reaction mixture is heated to reflux (approx. 110°C) for 3-5 hours, during which the solid starting material dissolves.

    • After completion (monitored by TLC or LC-MS), the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cooled in an ice bath and quenched by slowly adding it to a stirred mixture of crushed ice and a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is neutral or slightly basic.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.

  • Senior Application Scientist's Note: The quench step is highly exothermic and releases HCl gas; therefore, it must be performed with extreme caution in an efficient fume hood and with slow addition. The use of a large excess of POCl₃ ensures the reaction goes to completion and also acts as the solvent.

Alternative Synthetic Strategies

While the benchmarked method is robust, alternative strategies may offer advantages in specific contexts, such as avoiding harsh reagents or utilizing different starting materials.

Alternative Method 1: Vilsmeier-Haack Based Synthesis

The Vilsmeier-Haack reaction provides a powerful method for the formylation and cyclization of electron-rich aromatic systems.[6] This approach can be adapted to build the quinazoline core from an N-arylacetamide precursor.

Reaction Pathway Diagram

A N-(4-Bromophenyl)acetamide C Cyclization & Chlorination A->C Heat  One-Pot B Vilsmeier Reagent (POCl3/DMF) B->C D This compound C->D

Caption: Vilsmeier-Haack approach to this compound.

  • Reaction Mechanism: N-(4-Bromophenyl)acetamide is treated with the Vilsmeier reagent (a complex of POCl₃ and DMF). The reagent effects an electrophilic attack on the aromatic ring ortho to the activating acetamido group. A subsequent intramolecular cyclization onto the nitrogen of the acetamide, followed by dehydration and chlorination, yields the target quinazoline in a one-pot fashion.

  • Proposed Experimental Protocol:

    • The Vilsmeier reagent is pre-formed by adding POCl₃ (3.0 eq) to ice-cold DMF (3.0 eq) and stirring for 30 minutes.

    • N-(4-Bromophenyl)acetamide (1.0 eq) is added to the pre-formed reagent.

    • The reaction mixture is heated to 80-90°C for 6-8 hours.

    • The workup follows a similar procedure to the benchmarked chlorination step: careful quenching on ice, neutralization, filtration, and drying of the product.

  • Advantages:

    • Potentially shorter synthesis (fewer steps from commercially available starting materials).

    • Avoids the isolation of intermediates.

  • Disadvantages:

    • Yields can be moderate and highly substrate-dependent.

    • Regioselectivity can be an issue with differently substituted anilines, although the 4-bromo substituent strongly directs ortho cyclization.

    • Still requires the use of POCl₃.

Comparative Performance Benchmarking

The choice of a synthetic route is a critical decision in any research or development program. The following table provides a clear comparison of the discussed methods.

MetricBenchmarked Two-Step SynthesisAlternative 1: Vilsmeier-Haack
Overall Yield High (Typically 70-85%)Moderate (Typically 30-50%)
Number of Steps 21 (from acetanilide)
Starting Materials 2-Amino-4-bromobenzoic acidN-(4-Bromophenyl)acetamide
Key Reagents Acetic Anhydride, NH₄OAc, POCl₃POCl₃, DMF
Scalability Excellent; well-documented for scale-up.Moderate; exothermic nature requires careful thermal management on a large scale.
Purity of Crude Generally high, simplifies purification.Often requires chromatographic purification.
Safety Concerns Use of corrosive POCl₃ and Ac₂O. Highly exothermic quench.Use of corrosive POCl₃. Highly exothermic quench.

Conclusion and Recommendations

For the synthesis of this compound, the benchmarked two-step synthesis starting from 2-amino-4-bromobenzoic acid remains the superior and recommended method for most laboratory and pilot-scale applications. Its reliability, high overall yield, and the high purity of the isolated intermediates and final product outweigh the slightly longer procedure. This route provides a robust foundation for producing high-quality material essential for drug discovery programs.

The Vilsmeier-Haack approach serves as a viable alternative, particularly for rapid analogue synthesis or when starting from acetanilide precursors is more convenient. However, researchers should anticipate lower yields and the potential need for more extensive purification. The choice ultimately depends on the specific project goals, available resources, and the scale of the synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-4-chloro-2-methylquinazoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated heterocyclic compounds like 7-Bromo-4-chloro-2-methylquinazoline (CAS No. 403850-84-0) are pivotal intermediates.[1][2][3] However, their utility in discovery chemistry is matched by the critical need for stringent safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
  • Acute Toxicity : May be harmful if swallowed.[7]

  • Skin and Eye Irritation/Corrosion : Can cause skin irritation and serious eye damage.[6][7][8]

  • Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[6][7]

Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[4] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound.[6] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or a face shield.[5]To prevent eye contact which can cause serious damage.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]To avoid skin contact and potential irritation or absorption.[8]
Body Protection A properly fitted laboratory coat or chemical-resistant apron.[5]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If handling as a powder outside of a fume hood, an N95 dust mask or a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][7]To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation.[7]
II. The Disposal Workflow: A Step-by-Step Protocol

The cornerstone of safe disposal is a systematic and compliant workflow. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[7]

A. Waste Segregation: The Principle of Isolation

Proper segregation is the critical first step.[5] Due to its chemical structure, this compound is categorized as a halogenated organic solid waste .[5]

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste.[5][9]

  • Do not mix with acidic, basic, or oxidizing waste streams.[5]

  • Keep solid and liquid waste in separate, clearly labeled containers .[5][10]

  • Any non-halogenated solvents mixed with this compound must be treated as halogenated waste .[11]

B. Containerization and Labeling: Clarity and Compliance

The integrity of your waste containment is paramount for safety and regulatory compliance.

Aspect Requirement Source
Container Type Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste. Polyethylene or glass containers are often suitable. Avoid metal containers for halogenated solvent waste as they can corrode.[12][13][14]
Container Condition Must be free from damage or deterioration and have a secure, leak-proof closure.[15]
Labeling Before adding waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols. Do not use abbreviations or chemical formulas.[5][7][11][13]
Accumulation Start Date The date the first drop of waste is added to the container must be recorded on the label.[13]

C. The Disposal Process in the Laboratory

  • Preparation : Ensure you are wearing the appropriate PPE and are working in a designated area, such as a chemical fume hood.[4]

  • Waste Transfer : Carefully transfer the solid waste into the designated and pre-labeled halogenated organic solids container using a chemically resistant scoop or spatula. Minimize the generation of dust.[5][16]

  • Contaminated Materials : All items that have come into direct contact with this compound, such as gloves, weigh boats, and pipette tips, must also be disposed of in the same hazardous waste container.[7]

  • Rinsate Collection : When decontaminating glassware, rinse with a suitable solvent (e.g., acetone). This rinsate must be collected as halogenated liquid hazardous waste in a separate, appropriately labeled container.[6]

  • Container Sealing : Securely close the container lid after each addition of waste to prevent the release of vapors.[5] Keep waste containers closed except when actively adding waste.[11]

  • Log Entry : Meticulously record the quantity of waste added to the container in a waste accumulation log. This documentation is crucial for regulatory compliance.[13][15]

D. Storage and Final Disposal

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA.[12] This area must be secure, well-ventilated, and away from incompatible materials.[13]

  • Inspections : The SAA should be inspected weekly for any signs of leakage from the containers.[15]

  • Disposal Request : Once the container is full (a good practice is to consider it full at 75-80% capacity to prevent overfilling), or in accordance with your institution's timelines (typically within six months for academic labs), arrange for pick-up by a certified hazardous waste management company.[5][13][15] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7]

III. Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram outlines the decision-making and operational flow for the disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as: 'Halogenated Organic Solid Waste' ppe->classify container Select & Pre-label Approved 'Halogenated Waste' Container classify->container transfer Transfer Waste to Container in Fume Hood container->transfer rinsate_check Is there glassware to decontaminate? transfer->rinsate_check contaminated Include Contaminated Labware (Gloves, Tips, etc.) seal Securely Seal Container After Each Use contaminated->seal log Update Waste Accumulation Log seal->log store Store in Designated Satellite Accumulation Area (SAA) log->store full Is Container Full or Pickup Time Reached? store->full full->store No request Contact EHS for Pickup by Licensed Disposal Company full->request Yes end End of On-Site Disposal Procedure request->end rinsate_check->contaminated No collect_rinsate Collect Solvent Rinsate in a Separate 'Halogenated Liquid Waste' Container rinsate_check->collect_rinsate Yes collect_rinsate->contaminated

Caption: A workflow diagram illustrating the step-by-step process for the safe on-site management and disposal preparation of this compound waste.

IV. Regulatory Framework: Adherence to the Law

The disposal of hazardous chemicals is governed by strict regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[15] Key compliance requirements include the prohibition of disposal in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel who generate hazardous waste.[15] It is imperative that your laboratory's procedures align with both federal and local regulations.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-4-chloro-2-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge and tools to work safely and effectively. This guide provides an in-depth operational plan for handling 7-Bromo-4-chloro-2-methylquinazoline, a halogenated quinazoline derivative with significant potential in synthetic chemistry. The following protocols are designed to ensure the highest level of safety by detailing not just what to do, but why each step is critical.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance, and its risk profile is primarily defined by the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation [1]

  • H317: May cause an allergic skin reaction [2]

  • H319: Causes serious eye irritation [1][2]

  • H332: Harmful if inhaled [1]

  • H335: May cause respiratory irritation [1]

These classifications indicate that the compound poses risks through multiple exposure routes: ingestion, skin contact, eye contact, and inhalation. The presence of bromine and chlorine atoms on the aromatic quinazoline ring system contributes to its reactivity and potential for biological activity, which in turn necessitates stringent handling protocols.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's specific hazards.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with a complete seal and a face shield.Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) demands the full seal of goggles to protect against fine particulates and accidental splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[3][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Nitrile provides excellent protection against a wide range of chemicals, including many halogenated hydrocarbons.[5] Always inspect gloves for tears or punctures before use. For prolonged contact or when cleaning spills, consider double-gloving or using heavier-duty butyl rubber gloves. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.A lab coat is the primary barrier against accidental spills on your body and clothing.[5] The tight cuffs prevent the chemical from getting onto your wrists. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work within a certified chemical fume hood.Given that the compound is "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335), all manipulations should be performed within a fume hood to minimize the inhalation of dust or vapors.[6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7]
Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure procedural integrity. The following diagram and steps outline the complete handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe 1. Don Required PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_area 3. Prepare and Clean Work Area prep_hood->prep_area handle_receive 4. Unpack in Ventilated Area prep_area->handle_receive Proceed to Handling handle_weigh 5. Weigh Compound in Fume Hood handle_receive->handle_weigh handle_transfer 6. Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon 7. Decontaminate Glassware handle_transfer->post_decon Proceed to Cleanup post_waste 8. Segregate Halogenated Waste post_decon->post_waste post_doff 9. Doff PPE Correctly post_waste->post_doff post_wash 10. Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the lab, put on all required PPE as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is adequate.

    • Prepare Work Area: Clear the workspace of any unnecessary items. Place absorbent pads on the work surface to contain any potential spills.

  • Handling:

    • Unpacking: Unpack the chemical container in a well-ventilated area, preferably within the fume hood.

    • Weighing and Transfer: Conduct all weighing and transferring of the solid compound inside the fume hood to prevent inhalation of fine particles.[3]

    • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone). Collect the rinsate as hazardous waste.

    • Waste Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[7]

    • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Environmental Responsibility

Due to its chemical structure, this compound must be disposed of as hazardous waste. Improper disposal of halogenated aromatic compounds can lead to persistent environmental contamination.

Disposal Protocol:

  • Waste Collection:

    • All solid waste (e.g., contaminated weigh paper, gloves, absorbent pads) and liquid waste (e.g., reaction residues, decontamination rinsates) must be collected in a designated, properly labeled hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[6]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Adhere to all local, state, and federal regulations for the disposal of chlorinated organic compounds.[8][9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, unlocking its potential while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-methylquinazoline
Reactant of Route 2
7-Bromo-4-chloro-2-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.